molecular formula C5H11NO2 B136968 L-Valine-d8 CAS No. 35045-72-8

L-Valine-d8

Katalognummer: B136968
CAS-Nummer: 35045-72-8
Molekulargewicht: 125.20 g/mol
InChI-Schlüssel: KZSNJWFQEVHDMF-AYWPRJOCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-valine-d8 is a L-valine and a deuterated compound.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1D3,2D3,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSNJWFQEVHDMF-AYWPRJOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479090
Record name L-Valine-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35045-72-8
Record name L-Valine-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to L-Valine-d8: Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Valine-d8, a deuterated stable isotope of the essential amino acid L-Valine. This document details its physicochemical properties, provides in-depth experimental protocols for its use in quantitative analysis, and explores its application in metabolic research.

Core Properties of this compound

This compound is a vital tool in bioanalytical and metabolic research, primarily serving as an internal standard for the accurate quantification of L-Valine in various biological matrices. Its physical and chemical properties are summarized below.

PropertyValueSource(s)
Molecular Weight 125.20 g/mol [1][2][3][4][5][6][7]
Monoisotopic Mass 125.129192561 Da[1]
Molecular Formula C₅H₃D₈NO₂[2][3][4][5][6]
CAS Number 35045-72-8[1][2][3][4]
Appearance White to Off-White Solid[3][5][6]
Purity ≥98% isotopic enrichment[7]
Solubility Soluble in water and aqueous acids[5][6]

Experimental Protocols

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the precise quantification of L-Valine.[2]

Determination of Molecular Weight and Isotopic Enrichment

The molecular weight and isotopic enrichment of this compound are determined using mass spectrometry (MS). This technique separates ions based on their mass-to-charge ratio, allowing for the differentiation between the deuterated compound and its natural abundance counterpart.

A general procedure for this determination involves:

  • Mass Spectrometer Linearity Evaluation : The natural abundance (unlabeled) L-Valine is injected at various concentrations to confirm the linearity of the instrument's response.[6]

  • Mass Cluster Purity Determination : The isotopic distribution of the natural abundance L-Valine is measured to understand the contribution of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N).[6]

  • Theoretical Isotope Distribution Calculation : The theoretical mass distribution for this compound is calculated at various potential isotopic enrichment levels.[6]

  • Comparison and Regression : The experimentally measured isotope distribution for the this compound sample is compared with the calculated theoretical distributions using linear regression to determine the precise isotopic enrichment.[6]

Quantitative Analysis of L-Valine in Biological Samples via LC-MS/MS

This protocol outlines a robust method for quantifying L-Valine in plasma using this compound as an internal standard.

Objective: To accurately measure the concentration of L-Valine in plasma samples.

Materials:

  • L-Valine analytical standard

  • This compound (Internal Standard, IS)

  • LC-MS grade water, acetonitrile, and methanol

  • Formic acid

  • Protein precipitation agent (e.g., 10% w/v sulfosalicylic acid or acetonitrile)

  • Biological plasma samples, calibration standards, and quality control (QC) samples

Methodology:

  • Preparation of Solutions:

    • Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-Valine and this compound in a suitable solvent, such as 0.1 M HCl or water.

    • Working Standard Solutions: Create a series of calibration standards by serially diluting the L-Valine stock solution.

    • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 µg/mL).

  • Sample Preparation:

    • Thaw plasma samples, calibrators, and QC samples on ice.

    • To 50 µL of each sample, add 10 µL of the Internal Standard Working Solution.

    • Vortex briefly to mix.

    • Add 100 µL of a protein precipitation agent (e.g., acetonitrile containing 0.1% formic acid).

    • Vortex thoroughly for 30 seconds to precipitate proteins.

    • Incubate on ice for 10 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: A suitable column for amino acid analysis, such as a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM). Optimized precursor/product ion transitions for L-Valine and this compound are required.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of both L-Valine and this compound.

    • Calculate the peak area ratio of the analyte (L-Valine) to the internal standard (this compound).

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations using a linear regression model.

    • Determine the concentration of L-Valine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualized Workflows and Pathways

Logical Relationship in Isotope Dilution

The core principle of using this compound for quantification is based on the predictable relationship between the analyte and its stable isotope-labeled internal standard.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Analyte L-Valine (Unknown Amount) Mix Analyte + IS Mixture Analyte->Mix IS This compound (Known Amount) IS->Analyte Spike MS Mass Spectrometer Mix->MS Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Detect & Differentiate CalCurve Calibration Curve Ratio->CalCurve Final Final Concentration of L-Valine CalCurve->Final Calculate

Quantification logic using an internal standard.
Experimental Workflow for L-Valine Quantification

The following diagram illustrates the step-by-step experimental process for the quantitative analysis of L-Valine.

A 1. Sample Collection (e.g., Plasma) B 2. Spike with this compound Internal Standard A->B C 3. Protein Precipitation B->C D 4. Centrifugation C->D E 5. Supernatant Transfer D->E F 6. LC-MS/MS Injection E->F G 7. Data Acquisition (MRM Mode) F->G H 8. Data Processing (Peak Integration & Ratio Calculation) G->H I 9. Concentration Determination (Using Calibration Curve) H->I

LC-MS/MS workflow for L-Valine quantification.
L-Valine in Metabolic Signaling

L-Valine, as a branched-chain amino acid (BCAA), is not only a building block for proteins but also a signaling molecule. It plays a role in activating the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[8]

Valine L-Valine Akt Akt/PI3K Valine->Akt mTOR mTOR Pathway Akt->mTOR Activates Protein Protein Synthesis mTOR->Protein CellGrowth Cell Growth mTOR->CellGrowth

Simplified L-Valine signaling pathway.

References

An In-depth Technical Guide to L-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Valine-d8, a deuterated stable isotope-labeled form of the essential amino acid L-valine. This document covers its core properties, including its CAS number and chemical structure, and delves into its primary applications in research and drug development, with a focus on its role in quantitative proteomics and peptide synthesis. Detailed experimental protocols and illustrative workflows are provided to facilitate its practical implementation in a laboratory setting.

Core Properties of this compound

This compound is a critical tool in modern biomedical research, where the substitution of hydrogen with deuterium atoms provides a stable, non-radioactive mass shift that is readily detectable by mass spectrometry.

Chemical Structure:

The chemical structure of this compound is characterized by the replacement of eight hydrogen atoms with deuterium.

Image of the chemical structure of this compound.

Physicochemical and Identification Data

A summary of the key quantitative and identifying information for this compound is presented in the table below for easy reference.

PropertyValue
Chemical Name L-valine-2,3,4,4,4,4′,4′,4′-d8
CAS Number 35045-72-8[1][2][3][4]
Molecular Formula C₅H₃D₈NO₂[1][2]
Molecular Weight 125.2 g/mol [1][2]
Isotopic Purity ≥98 atom % D
Appearance White to off-white solid[2]
Melting Point 295-300 °C (sublimates)[4]
Linear Formula (CD₃)₂CDCD(NH₂)CO₂H
SMILES [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])--INVALID-LINK--(N)C(O)=O
InChI Key KZSNJWFQEVHDMF-AYWPRJOCSA-N[1]

Applications in Research and Drug Development

This compound is a versatile reagent with significant applications in proteomics, metabolomics, and drug development.[5] Its primary utility stems from its use as an internal standard for mass spectrometry and as a building block for synthesizing isotopically labeled peptides.[5][6]

Internal Standard in Quantitative Mass Spectrometry

The eight deuterium atoms in this compound result in a significant and clearly defined mass increase of 8 Daltons over the unlabeled form.[7] This mass difference makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantitative analysis.[7][8] By adding a known amount of this compound to a sample, the endogenous concentration of L-valine can be accurately determined by comparing the signal intensities of the labeled and unlabeled compounds.[6] This technique is crucial for metabolomics studies and in clinical diagnostics for monitoring amino acid levels.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

In quantitative proteomics, SILAC is a powerful technique for determining relative protein abundance between different cell populations.[9] Cells are grown in media containing either "light" (natural abundance) or "heavy" (isotope-labeled) essential amino acids.[9] this compound can serve as the "heavy" amino acid in SILAC experiments.[9] As cells proliferate, the heavy valine is incorporated into newly synthesized proteins.[9] When the proteomes of the "light" and "heavy" cell populations are mixed and analyzed by mass spectrometry, the ratio of the peptide peak intensities directly corresponds to the relative abundance of the protein.[9]

A key application of this method is in the study of cellular signaling pathways, such as the Epidermal Growth Factor (EGF) pathway.[9] By comparing the proteomes of resting and EGF-stimulated cells, researchers can identify proteins that are differentially expressed or post-translationally modified, providing insights into the signaling cascade.[9]

SILAC_Workflow cluster_light Light Cell Culture cluster_heavy Heavy Cell Culture light_cells Cells in 'Light' Medium (unlabeled valine) mix Combine Cell Lysates light_cells->mix Lyse heavy_cells Cells in 'Heavy' Medium (this compound) heavy_cells->mix Lyse digest Protein Digestion (e.g., Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms quant Protein Quantification lcms->quant

A generalized workflow for a SILAC experiment.
Solid-Phase Peptide Synthesis (SPPS)

This compound, often with an N-terminal protecting group like Fmoc or Boc, is used in solid-phase peptide synthesis to create isotope-labeled peptides.[5][7] These synthetic peptides are invaluable as internal standards for the absolute quantification of specific proteins by mass spectrometry, a technique often referred to as AQUA (Absolute QUAntification).[5]

The following diagram illustrates the cyclical process of incorporating an amino acid, such as Boc-L-Valine-d8, into a growing peptide chain using Boc-SPPS.

Boc_SPPS_Cycle start Resin-bound Peptide deprotection Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DCM) deprotection->neutralization coupling Coupling of Boc-L-Valine-d8 neutralization->coupling wash Wash coupling->wash end Resin-bound Peptide (n+1) wash->end end->deprotection Repeat Cycle

The cyclical workflow for Boc-SPPS.

Experimental Protocols

Synthesis of this compound

While several methods exist for the deuteration of amino acids, a common chemical synthesis approach involves the use of a deuterated precursor.[10] A plausible route for the synthesis of this compound is outlined below.

Step 1: Bromination of Isovaleric Acid-d9 A likely starting material is isovaleric acid-d9. The initial step is the α-bromination of this deuterated carboxylic acid.[10]

  • Reaction: Isovaleric acid-d9 is reacted with bromine (Br₂) in the presence of a catalyst like phosphorus tribromide (PBr₃).[10]

  • Procedure:

    • Dissolve isovaleric acid-d9 in a suitable solvent (e.g., carbon tetrachloride).

    • Add a catalytic amount of PBr₃.

    • Slowly add bromine dropwise while stirring and maintaining the reaction temperature.

    • Monitor the reaction's progress (e.g., by GC-MS).

    • Upon completion, work up the reaction mixture to isolate the α-bromo-isovaleric acid-d9.[10]

Step 2: Amination of α-bromo-isovaleric acid-d9 The resulting α-bromo acid is then aminated to introduce the amino group, yielding racemic Valine-d8.[10]

  • Reaction: α-bromo-isovaleric acid-d9 is treated with an excess of ammonia.[10]

  • Procedure:

    • Dissolve the α-bromo-isovaleric acid-d9 in a concentrated aqueous ammonia solution.

    • Stir the mixture at room temperature for an extended period (e.g., 24-48 hours).

    • Monitor the reaction for the disappearance of the starting material.

    • Once complete, neutralize the reaction mixture and isolate the crude Dthis compound, typically by crystallization.[10]

Step 3: Chiral Resolution of Dthis compound To obtain the biologically active L-enantiomer, a chiral resolution step is required.[10] This can be accomplished through various methods, including enzymatic resolution or the formation of diastereomeric salts with a chiral resolving agent.[11]

Protocol for Using this compound as an Internal Standard in LC-MS

This protocol provides a general framework for the quantification of L-valine in a biological sample.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of this compound (internal standard) of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., PBS pH 7.2).[1]

  • Prepare a series of calibration standards of unlabeled L-valine at known concentrations.

2. Sample Preparation:

  • To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add a precise amount of the this compound internal standard stock solution.

  • Perform protein precipitation (e.g., with acetonitrile or methanol) to remove larger molecules.

  • Centrifuge the sample and collect the supernatant.

  • The supernatant may be further diluted or directly injected into the LC-MS system.

3. LC-MS Analysis:

  • Inject the prepared sample and calibration standards onto the LC-MS system.

  • Separate the analytes using a suitable liquid chromatography method.

  • Detect and quantify the unlabeled L-valine and the this compound internal standard using the mass spectrometer, typically in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

4. Data Analysis:

  • For each sample and standard, determine the peak area ratio of the unlabeled L-valine to the this compound internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Calculate the concentration of L-valine in the biological sample by interpolating its peak area ratio on the calibration curve.[6]

Conclusion

This compound is an indispensable tool for researchers in the fields of proteomics, metabolomics, and drug development. Its well-defined physicochemical properties and the significant mass shift provided by the eight deuterium atoms make it an excellent internal standard for accurate quantification by mass spectrometry. Furthermore, its utility as a building block in the synthesis of isotopically labeled peptides enables precise protein quantification, offering critical insights into complex biological systems. The methodologies and workflows outlined in this guide provide a solid foundation for the effective application of this compound in achieving robust and reproducible scientific results.

References

The Fundamental Principle: Understanding the Mass Shift

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Shift of L-Valine-d8

For researchers, scientists, and drug development professionals, the precise quantification of analytes in complex biological matrices is a critical requirement for robust and reliable data. Stable isotope labeling, coupled with mass spectrometry, has become the gold standard for such quantitative analyses. This compound, a deuterated analog of the essential amino acid L-Valine, is a vital tool in this field. This technical guide provides a comprehensive examination of the mass shift of this compound, its application as an internal standard, and detailed experimental protocols for its use.

The utility of this compound in quantitative analysis is rooted in its "mass shift" relative to the naturally occurring L-Valine.[1] This shift is the direct result of replacing eight hydrogen atoms (¹H) with their heavier, stable isotope, deuterium (²H or D).[1] While this compound is chemically almost identical to its "light" counterpart, the additional neutron in each deuterium atom creates a distinct and measurable difference in mass.[1] This mass difference allows a mass spectrometer to differentiate between the labeled (heavy) and unlabeled (light) forms of the amino acid, even if they co-elute during chromatographic separation.[1]

The precise mass shift is determined by the difference in the monoisotopic masses of the two molecules. The monoisotopic mass is the sum of the masses of the most abundant naturally occurring stable isotope of each atom in a molecule.[1]

Quantitative Data Summary: Mass Properties of L-Valine vs. This compound
PropertyL-Valine (Light)This compound (Heavy)Reference
Molecular Formula C₅H₁₁NO₂C₅H₃D₈NO₂[1][2]
Monoisotopic Mass of ¹H 1.007825 u-[1]
Monoisotopic Mass of ²H (D) -2.014102 u[1]
Calculated Monoisotopic Mass 117.078979 u125.129193 u[1][3]
Resulting Mass Shift (Δm) -+8.050214 u [1]
Isotopic Purity Not Applicable≥98 atom % D[4]

Application in Isotope Dilution Mass Spectrometry

This compound is primarily used as an internal standard for the quantification of L-Valine in various samples, such as plasma or tissue homogenates, through a technique called isotope dilution mass spectrometry.[1][5][6] This method is renowned for its high accuracy and precision because the internal standard is added at the beginning of the sample preparation process.[1] It therefore experiences the same experimental variations as the analyte, including sample loss during extraction, derivatization inefficiencies, and variations in instrument response.[1] By calculating the ratio of the signal from the endogenous analyte to that of the known amount of the added heavy standard, these variations can be effectively normalized.

The core principle involves creating a calibration curve by plotting the ratio of the peak areas of the light analyte to the heavy internal standard against known concentrations of the light analyte.[1] The concentration of L-Valine in unknown samples can then be accurately determined by comparing their measured peak area ratios to this calibration curve.[1]

Experimental Protocols

This section details a standard protocol for the quantification of L-Valine in plasma using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials
  • Biological sample (e.g., human plasma)

  • This compound internal standard solution of a known concentration

  • Protein precipitation agent (e.g., ice-cold methanol or acetonitrile containing 0.1% formic acid)[1][6]

  • LC-MS/MS system (e.g., Triple Quadrupole (QqQ) or Q-TOF mass spectrometer)[7]

Sample Preparation: Protein Precipitation
  • Aliquoting : Pipette a 100 µL aliquot of the plasma sample into a microcentrifuge tube.[1]

  • Spiking : Add a precise volume of the this compound internal standard solution to the plasma sample. The concentration of the standard should ideally be within the expected range of the endogenous L-Valine concentration.[1]

  • Precipitation : Add 400 µL of ice-cold methanol to the sample.[7]

  • Vortexing : Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.[7]

  • Centrifugation : Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.[7]

  • Supernatant Collection : Carefully collect the supernatant, which contains the analyte and internal standard, for analysis.[6]

LC-MS/MS Analysis
  • Instrumentation : A triple quadrupole mass spectrometer is highly suitable for this targeted quantitative analysis.[1][7]

  • Chromatography : Separate the analyte and internal standard from other sample components using a suitable reversed-phase liquid chromatography method.

  • Ionization : Employ electrospray ionization (ESI) in positive ion mode.

  • Detection Mode : Use Multiple Reaction Monitoring (MRM) for its high selectivity and sensitivity.[1][6] Specific precursor-to-product ion transitions are monitored for both the light and heavy forms of Valine.

    • L-Valine (Light) : The precursor ion will be the protonated molecule [M+H]⁺, and a characteristic fragment ion is selected as the product ion.[1]

    • This compound (Heavy) : The precursor ion will be the protonated deuterated molecule [M+D]⁺, and a corresponding fragment ion is monitored.[1]

Data Analysis and Quantification
  • Peak Integration : Integrate the peak areas of the MRM transitions for both L-Valine and this compound.[1]

  • Ratio Calculation : For each sample, calculate the ratio of the peak area of the light analyte (L-Valine) to the peak area of the heavy internal standard (this compound).[1]

  • Calibration Curve Generation : Prepare a series of calibration standards with known concentrations of L-Valine and a constant concentration of this compound.[1] Plot the peak area ratios against the known concentrations to generate a calibration curve.

  • Concentration Determination : Determine the concentration of L-Valine in the unknown samples by interpolating their peak area ratios from the calibration curve.[1]

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the key processes involved in utilizing this compound for quantitative analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC LC Separation Inject->LC MS MS Detection (MRM Mode) LC->MS Integrate Integrate Peak Areas (Light & Heavy) MS->Integrate Calculate Calculate Peak Area Ratio Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify G Analyte Endogenous Analyte (L-Valine - 'Light') MS_Signal Mass Spectrometer Measures Peak Areas Analyte->MS_Signal IS Internal Standard (this compound - 'Heavy') Known_Conc Known Concentration Added to Sample IS->Known_Conc IS->MS_Signal Ratio Calculate Ratio: Area(Light) / Area(Heavy) MS_Signal->Ratio Cal_Curve Calibration Curve Ratio->Cal_Curve Unknown_Conc Determine Unknown Concentration of Analyte Cal_Curve->Unknown_Conc

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of L-Valine-d8 in Metabolic Research

This compound, a stable isotope-labeled form of the essential branched-chain amino acid L-valine, serves as an indispensable tool in modern metabolic research. Its utility stems from the replacement of eight hydrogen atoms with deuterium, creating a mass shift that allows it to be distinguished from its endogenous counterpart by mass spectrometry without altering its chemical properties. This guide provides a comprehensive overview of the applications, experimental protocols, and core principles behind the use of this compound in advancing our understanding of metabolism, disease, and drug development.

Core Applications of this compound

The primary applications of this compound revolve around its use as a tracer and an internal standard for highly accurate quantification.

  • Internal Standard for Mass Spectrometry: The gold standard for quantification in mass spectrometry is the isotope dilution method, which relies on a stable isotope-labeled internal standard.[1][2] this compound is chemically identical to the native L-valine, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1][3] This co-elution allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification of L-valine concentrations in biological samples.[3][4] This is critical for diagnosing and monitoring metabolic disorders and for pharmacokinetic studies.[4]

  • Metabolic Flux Analysis: As a tracer, this compound allows researchers to follow the metabolic fate of valine through various biochemical pathways.[5] By introducing labeled valine into a biological system, scientists can track its incorporation into downstream metabolites, providing a dynamic map of pathway activities (fluxes) rather than just a static snapshot of metabolite concentrations. This is particularly valuable for studying valine catabolism, which ultimately forms succinyl-CoA and enters the citric acid cycle, and for understanding metabolic reprogramming in diseases like cancer and diabetes.[6][7]

  • Quantitative Proteomics (SILAC): In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), this compound can be used to create a "heavy" proteome.[8] Cells are grown in media where natural "light" valine is replaced with "heavy" this compound. After a sufficient number of cell divisions, all newly synthesized proteins will incorporate the heavy valine.[8] This allows for the direct comparison of protein abundance between two cell populations (e.g., treated vs. untreated) by mixing the cell lysates and analyzing the relative signal intensities of the heavy and light peptide pairs using mass spectrometry.[8]

  • Peptide Synthesis and Biomolecular NMR: this compound, often protected with Fmoc or Boc groups, is used in solid-phase peptide synthesis (SPPS) to create isotope-labeled peptides.[9][10] These peptides serve as robust internal standards for the absolute quantification of specific proteins.[9] Additionally, incorporating deuterated amino acids like this compound into proteins can simplify complex NMR spectra, aiding in structural and dynamic studies.[9]

Physicochemical Properties and Key Data

The utility of this compound and its derivatives is defined by their specific physicochemical properties.

PropertyThis compoundFmoc-L-Valine-d8Boc-L-Valine-d8
Molecular Formula C₅H₃D₈NO₂[5](CD₃)₂CDCD(NH-FMOC)COOH[9]C₁₀H₁₁D₈NO₄[2][10]
Molecular Weight (Labeled) ~125.20 g/mol [5][11][12]~347.43 g/mol [9]~225.18 g/mol [2]
Mass Shift M+8[12][13]M+8[1]M+8[2]
Isotopic Purity Typically ≥98 atom % D[9][12][14]Typically ≥98 atom % D[9]≥98 atom % D[10]
Appearance White to off-white solid[5][10]-White to off-white solid[10]
Synonyms (S)-α-Aminoisovaleric acid-d8[13]Fmoc-L-valine-d8[9]N-tert-butoxycarbonyl-L-valine-d8[10]

Signaling and Metabolic Pathways

L-Valine is a branched-chain amino acid (BCAA) whose metabolism is integral to cellular energy, signaling, and biosynthesis. Disruptions in its catabolism are linked to several diseases.[15]

G LVal This compound (Tracer) AKIV α-Ketoisovalerate-d7 LVal->AKIV BCAT HIB 3-Hydroxyisobutyrate-d7 (3-HIB) (Biomarker for Insulin Resistance) AKIV->HIB Multiple Steps SuccinylCoA Succinyl-CoA-dx HIB->SuccinylCoA Multiple Steps TCA TCA Cycle SuccinylCoA->TCA

Caption: this compound tracing through the catabolic pathway.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research.

Protocol 1: Quantification of L-Valine by LC-MS/MS

This protocol describes the use of this compound as an internal standard for quantifying L-valine in a biological matrix like plasma.

1. Preparation of Standards and Solutions:

  • L-Valine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Valine in ultrapure water.[4]

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[4] Note: If using a protected form like Fmoc-L-Valine-d8, it must be deprotected first.[10]

  • Working Solutions: Prepare serial dilutions of the L-Valine stock to create a calibration curve. Prepare a working IS solution by diluting the stock solution with methanol.[4]

2. Sample Preparation:

  • To 100 µL of plasma, add a precise amount of the this compound internal standard working solution.[1][10]

  • Vortex the mixture.

  • Add 400 µL of cold methanol or acetonitrile to precipitate proteins.[1][10]

  • Vortex and centrifuge at high speed to pellet the precipitated proteins.[1]

  • Transfer the supernatant to a new tube for analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Use a suitable reversed-phase column for separation.

  • Mass Spectrometry (MS): Operate in Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer.[2]

    • Monitor the specific precursor-to-product ion transitions for both "light" L-Valine and "heavy" this compound.[2]

4. Data Analysis:

  • Determine the peak area ratio of the analyte (L-Valine) to the internal standard (this compound).[10]

  • Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

  • Calculate the concentration of L-Valine in the biological samples by comparing their peak area ratios to the calibration curve.[10]

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with known amount of this compound (IS) Sample->Spike Precipitate Protein Precipitation (Methanol/Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantify vs. Calibration Curve Ratio->Quantify

Caption: Workflow for LC-MS/MS quantification of L-Valine.

Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol outlines the use of this compound for relative protein quantification.

1. Fmoc-Deprotection (if applicable):

  • The Fmoc protecting group must be cleaved from this compound before use in cell culture, as it is not compatible with cellular metabolism.[8] This is a critical preliminary step.

2. Preparation of SILAC Media:

  • Use L-Valine-deficient DMEM/RPMI medium.

  • "Light" Medium: Supplement the deficient medium with dialyzed fetal bovine serum (dFBS), antibiotics, L-glutamine, and a standard concentration of "light" L-Valine (e.g., 94 mg/L for DMEM).[8]

  • "Heavy" Medium: Supplement a separate batch of deficient medium similarly, but replace the "light" L-Valine with an equimolar concentration of deprotected this compound.[8]

  • Sterile-filter both media using a 0.22 µm filter.[8]

3. Cell Culture and Labeling:

  • Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.

  • Adapt the cells to their respective media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid.[8]

  • Verify labeling efficiency (>95%) by analyzing a small aliquot of the "heavy" culture via mass spectrometry.[8]

4. Experimental Treatment and Sample Preparation:

  • Apply the experimental treatment to one of the cell populations.

  • Harvest and lyse the cells from both populations.

  • Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Proceed with standard proteomics sample preparation (e.g., protein digestion with trypsin).

5. LC-MS/MS Analysis:

  • Analyze the mixed peptide sample by LC-MS/MS.

  • The mass spectrometer will detect peptide pairs that are chemically identical but differ in mass by the number of incorporated this compound residues.

  • The ratio of the signal intensities between the "heavy" and "light" peptide peaks corresponds to the relative abundance of the protein in the two original cell populations.[8]

G Light_Culture Cell Culture 1 ('Light' Medium + L-Valine) Control Control Light_Culture->Control Heavy_Culture Cell Culture 2 ('Heavy' Medium + this compound) Treatment Apply Treatment Heavy_Culture->Treatment Mix Combine Equal Protein Amounts Treatment->Mix Control->Mix Digest Protein Digestion (Trypsin) Mix->Digest Analysis LC-MS/MS Analysis Digest->Analysis Quant Relative Protein Quantification Analysis->Quant

Caption: General workflow for a SILAC experiment.

Data Presentation: Mass Spectrometry Platform Comparison

The choice of mass spectrometer impacts the performance of quantitative assays using this compound.

PlatformPrincipleSuitability for this compound Quantification
Triple Quadrupole (QqQ) Targeted analysis using Multiple Reaction Monitoring (MRM).[2]Ideal for routine, high-throughput targeted quantification due to its high sensitivity, selectivity, and wide dynamic range.[1]
Quadrupole Time-of-Flight (Q-TOF) Combines a quadrupole for precursor ion selection with a TOF analyzer for high-resolution mass measurement.Excellent for both targeted and untargeted analysis. Provides high mass accuracy, which aids in compound identification.
Orbitrap High-resolution accurate-mass (HRAM) analysis.Offers very high resolution and mass accuracy, suitable for complex samples and discovery-based metabolomics where precise mass measurements are crucial for distinguishing between isobaric compounds.

Logical Relationships in Quantification

The core principle of isotope dilution mass spectrometry is a logical relationship between the known and unknown quantities.

G cluster_known Known Quantities cluster_unknown Unknown Quantities IS_Conc Concentration of This compound (IS) Added Analyte_Conc Concentration of L-Valine (Analyte) IS_Conc->Analyte_Conc Proportional Calculation via Calibration Curve IS_Signal Measured Signal of IS Ratio Signal Ratio (Analyte / IS) IS_Signal->Ratio Analyte_Signal Measured Signal of Analyte Analyte_Signal->Ratio Ratio->Analyte_Conc Proportional Calculation via Calibration Curve

Caption: Quantification logic using an internal standard.

Conclusion

This compound is a powerful and versatile tool in metabolic research, drug development, and clinical diagnostics. Its role as an internal standard enables the gold standard of absolute quantification, providing the accuracy and precision required for rigorous scientific inquiry.[1] As a metabolic tracer, it offers dynamic insights into the complex network of biochemical pathways.[5] The detailed protocols and principles outlined in this guide provide a robust framework for researchers to leverage the capabilities of this compound, ultimately contributing to a deeper understanding of biology and the advancement of medicine.

References

L-Valine-d8 as a Tracer in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Valine-d8 as a stable isotope tracer for elucidating metabolic pathways and cellular signaling in biological systems. This document details the core principles, experimental methodologies, and data interpretation relevant to the use of this compound in metabolic research, proteomics, and drug development.

Introduction to this compound as a Metabolic Tracer

This compound is a deuterated form of the essential branched-chain amino acid (BCAA) L-Valine, where eight hydrogen atoms have been replaced with deuterium. This isotopic labeling renders it distinguishable from its naturally abundant, "light" counterpart by mass spectrometry without altering its fundamental biochemical properties.[1][2] This key characteristic makes this compound an invaluable tool for stable isotope tracer studies, allowing researchers to track the metabolic fate of valine through various biochemical pathways in vitro and in vivo.[3]

Stable isotope tracers like this compound offer a safe and powerful method to investigate the dynamics of carbohydrate, fat, and protein metabolism.[4] By introducing this compound into a biological system, scientists can quantitatively measure metabolic fluxes, identify novel metabolic routes, and understand how these pathways are perturbed in disease states or in response to therapeutic interventions.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a tracer.

PropertyValue
Chemical Formula C₅H₃D₈NO₂
Molecular Weight (Labeled) 125.20 g/mol
Isotopic Purity ≥98 atom % D
Appearance White to off-white solid
Biological Function Glucogenic amino acid, precursor for succinyl-CoA

Table 1: Physicochemical and Biological Properties of this compound.[2][5]

Valine Metabolism and Signaling Pathways

Valine catabolism is a multi-step process that primarily occurs in the mitochondria of skeletal muscle. The final product, succinyl-CoA, is an intermediate of the citric acid cycle, highlighting valine's role as a glucogenic amino acid.[2]

Valine Catabolic Pathway

The degradation of valine involves a series of enzymatic reactions. The initial steps are shared with other BCAAs, involving a BCAA aminotransferase and a branched-chain α-keto acid dehydrogenase complex. The pathway then diverges, with a series of specific enzymes catabolizing the valine backbone to ultimately produce propionyl-CoA, which is then converted to succinyl-CoA.

Valine_Catabolism L_Valine This compound alpha_Ketoisovalerate α-Ketoisovalerate-d7 L_Valine->alpha_Ketoisovalerate BCAT Isobutyryl_CoA Isobutyryl-CoA-d7 alpha_Ketoisovalerate->Isobutyryl_CoA BCKDH Methacrylyl_CoA Methacrylyl-CoA-d6 Isobutyryl_CoA->Methacrylyl_CoA beta_Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA-d6 Methacrylyl_CoA->beta_Hydroxyisobutyryl_CoA beta_Hydroxyisobutyrate 3-Hydroxyisobutyrate-d7 beta_Hydroxyisobutyryl_CoA->beta_Hydroxyisobutyrate Methylmalonate_semialdehyde Methylmalonate semialdehyde-d6 beta_Hydroxyisobutyrate->Methylmalonate_semialdehyde Propionyl_CoA Propionyl-CoA-d5 Methylmalonate_semialdehyde->Propionyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA-d5 Propionyl_CoA->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA-d4 Methylmalonyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Valine Catabolic Pathway with Deuterium Labeling.
Valine and the AKT/mTOR Signaling Pathway

Valine, like other BCAAs, plays a significant role in activating the AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[3] The activation of this pathway by valine is crucial for its anabolic effects, particularly in muscle tissue.

mTOR_Signaling Valine This compound AKT AKT Valine->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis

Simplified Valine-mediated mTOR Signaling.

Experimental Protocols for this compound Tracer Studies

The following sections outline generalized protocols for in vitro and in vivo tracer studies using this compound. These should be adapted based on the specific biological question and experimental system.

In Vitro Metabolic Labeling of Cultured Cells

This protocol describes the labeling of mammalian cells in culture to trace the incorporation of this compound into intracellular metabolites and proteins.

Materials:

  • Mammalian cell line of interest

  • Appropriate cell culture medium deficient in L-Valine

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Liquid chromatography-mass spectrometry (LC-MS) grade solvents

Procedure:

  • Cell Culture: Culture cells to the desired confluency in standard medium.

  • Media Exchange: Aspirate the standard medium and wash the cells twice with pre-warmed, valine-free medium.

  • Labeling: Add pre-warmed, valine-free medium supplemented with a known concentration of this compound. The concentration should be optimized for the specific cell line and experimental goals.

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold 80% methanol and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at high speed at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Protein Hydrolysis (for protein synthesis measurement):

    • The cell pellet from the metabolite extraction can be used to measure protein synthesis.

    • Wash the pellet with PBS.

    • Hydrolyze the proteins using 6N HCl at 110°C for 24 hours.

    • Dry the hydrolysate and resuspend in an appropriate solvent for LC-MS analysis.

  • LC-MS/MS Analysis: Analyze the metabolite extracts and protein hydrolysates by LC-MS/MS to determine the isotopic enrichment of this compound and its downstream metabolites.

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Media_Exchange Media Exchange (Valine-free) Cell_Culture->Media_Exchange Labeling Add this compound Labeling Medium Media_Exchange->Labeling Incubation Time-course Incubation Labeling->Incubation Metabolite_Extraction Metabolite Extraction Incubation->Metabolite_Extraction Protein_Hydrolysis Protein Hydrolysis Incubation->Protein_Hydrolysis LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Protein_Hydrolysis->LC_MS_Analysis

Workflow for In Vitro this compound Tracer Studies.
In Vivo Tracer Studies in Animal Models

This protocol provides a general framework for in vivo this compound tracer studies in rodents.

Materials:

  • Animal model (e.g., mouse, rat)

  • Sterile this compound solution for injection or oral gavage

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Tissue collection tools

  • Liquid nitrogen

  • Homogenization equipment

  • LC-MS/MS system

Procedure:

  • Acclimatization: Acclimate animals to the experimental conditions.

  • Tracer Administration: Administer this compound via an appropriate route (e.g., intravenous injection, intraperitoneal injection, oral gavage). The dose and route will depend on the research question.

  • Sample Collection: Collect blood and tissues at various time points post-administration.

  • Sample Processing:

    • Plasma: Centrifuge blood to separate plasma.

    • Tissues: Immediately freeze-clamp tissues in liquid nitrogen and store at -80°C.

  • Metabolite Extraction:

    • Plasma: Perform protein precipitation using a cold solvent like acetonitrile or methanol.[6]

    • Tissues: Homogenize frozen tissue in a cold extraction solvent.

  • LC-MS/MS Analysis: Analyze the plasma and tissue extracts to measure the enrichment of this compound and its metabolites over time.

Quantitative Data Presentation

The following tables present hypothetical and adapted data from tracer studies to illustrate how quantitative results from this compound experiments can be summarized.

MetaboliteFold Change (Labeled vs. Unlabeled)p-value
α-Ketoisovalerate-d75.2<0.01
3-Hydroxyisobutyrate-d78.9<0.001
Succinyl-CoA-d43.1<0.05

Table 2: Relative Abundance of this compound Derived Metabolites in Skeletal Muscle. This table illustrates the fold change in labeled metabolites after administration of this compound, indicating active catabolism.

Treatment GroupValine Influx (nmol/mg protein/min)Valine Efflux (nmol/mg protein/min)Net Valine Flux (nmol/mg protein/min)
Control1.5 ± 0.20.8 ± 0.10.7 ± 0.1
High Valine3.2 ± 0.41.5 ± 0.21.7 ± 0.2

Table 3: Bidirectional Transport Rates of Valine in Bovine Mammary Epithelial Cells. Data adapted from a study using 15N- and 13C-labeled amino acids to demonstrate how this compound could be used to quantify transport kinetics.[7]

ConditionFractional Synthetic Rate (%/hour)Fractional Breakdown Rate (%/hour)Net Protein Balance (%/hour)
Control1.9 ± 0.13.7 ± 0.3-1.8 ± 0.3
Anabolic Stimulus2.2 ± 0.12.3 ± 0.3-0.1 ± 0.3
Catabolic Stimulus1.3 ± 0.15.2 ± 0.4-3.9 ± 0.4

Table 4: Muscle Protein Synthesis and Breakdown Rates. This table, adapted from a study using a labeled methionine tracer, illustrates how this compound could be used to determine protein turnover rates under different physiological conditions.[8]

Applications in Drug Development

This compound tracer studies are highly valuable in the field of drug development for:

  • Target Engagement and Pharmacodynamics: Assessing how a drug candidate modulates valine metabolism can provide insights into its mechanism of action.

  • Toxicity Studies: Identifying off-target effects of a drug on amino acid metabolism.

  • Nutritional Therapies: Evaluating the efficacy of dietary interventions that modulate BCAA metabolism.

  • Disease Modeling: Understanding the role of altered valine metabolism in diseases such as cancer, diabetes, and maple syrup urine disease.[2][9]

Conclusion

This compound is a powerful and versatile tool for researchers in both academia and industry. Its application in stable isotope tracer studies enables the detailed and quantitative analysis of valine metabolism and its role in complex biological systems. The methodologies and data presented in this guide provide a foundation for designing and interpreting experiments that can lead to significant advances in our understanding of physiology and the development of novel therapeutics.

References

L-Valine-d8: A Technical Guide to Solubility for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: L-Valine-d8, the deuterated isotopologue of the essential amino acid L-Valine, is a critical tool in modern biomedical research, particularly in pharmacokinetic studies and as an internal standard for quantitative mass spectrometry. Its physicochemical properties, especially its solubility in various solvents, are paramount for the design and execution of accurate and reproducible experiments. This technical guide provides an in-depth overview of the solubility of this compound, detailed experimental protocols for its determination, and relevant biological pathway context for its application.

Quantitative Solubility Data

The solubility of this compound, much like its non-deuterated counterpart, is highly dependent on the solvent, temperature, and pH.

Experimentally Determined Solubility of this compound
Solvent SystemTemperatureConcentrationCitation
Water (H₂O)Not Specified≥ 41.67 mg/mL (332.83 mM)[1]
Phosphate-Buffered Saline (PBS), pH 7.2Not Specified1 mg/mL[2]

Note: The "≥" symbol indicates that the material is soluble at or above this concentration, but the saturation point was not determined.

Solubility of L-Valine (as a proxy for this compound)

The following table summarizes the solubility of L-Valine in various solvent systems. This data serves as a strong indicator for the expected solubility behavior of this compound.

Solvent SystemTemperatureMolar Solubility (mol/L)Gram Solubility (g/L)Citation
Water25 °C (298.15 K)0.75588.5
Water50 °C (323.15 K)0.82196.2
Water65 °C (338.15 K)0.874102.4
Water + 10% Ethanol20 °C (293.15 K)--[3]
Water + 20% Ethanol20 °C (293.15 K)--[3]
Water + 10% Isopropyl Alcohol20 °C (293.15 K)--[3]
Water + 20% Isopropyl Alcohol20 °C (293.15 K)--[3]
Water + 10% Acetone20 °C (293.15 K)--[3]
Water + 20% Acetone20 °C (293.15 K)--[3]

Note: The solubility of L-Valine in binary mixed solvents generally decreases with an increasing concentration of the organic solvent.[3] L-Valine is generally described as being partially soluble in polar organic solvents and insoluble in non-polar organic solvents.

Experimental Protocols

Accurate determination of solubility is crucial for preparing stock solutions and ensuring the reliability of experimental results. The following are generalized protocols that can be adapted for determining the solubility of this compound.

Protocol 1: Gravimetric Method for Solubility Determination

This method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

    • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Saturated Solution:

    • Cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette. To avoid aspirating solid particles, a filter tip can be used.

  • Solvent Evaporation and Mass Determination:

    • Transfer the supernatant to a pre-weighed vial.

    • Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

    • Once the solvent is fully evaporated and a constant weight is achieved, re-weigh the vial containing the dried this compound.

  • Calculation:

    • The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

    • Solubility is calculated by dividing the mass of the dissolved this compound by the volume of the supernatant withdrawn.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_calc Calculation A Add excess this compound to solvent B Equilibrate with agitation (24-48h at constant T) A->B C Settle undissolved solid B->C D Withdraw known volume of clear supernatant C->D E Evaporate solvent D->E F Determine mass of dried this compound E->F G Calculate Solubility (mass/volume) F->G

Workflow for Gravimetric Solubility Determination.

Protocol 2: Isothermal Shake-Flask Method

This is another widely used and reliable method for determining equilibrium solubility.

Methodology:

  • Sample Preparation:

    • Prepare several vials for each solvent to be tested.

    • Add an excess amount of this compound to each vial.

    • Add a precise volume of the solvent to each vial.

  • Equilibration:

    • Seal the vials and place them in a constant-temperature shaker bath.

    • Allow the samples to equilibrate for 24 to 72 hours. The time required for equilibration should be determined experimentally.

  • Sample Analysis:

    • After equilibration, allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent.

    • Analyze the concentration of this compound in the diluted aliquot using a validated analytical method, such as LC-MS/MS, with a calibration curve prepared from known concentrations of this compound.

  • Calculation:

    • The solubility is calculated from the determined concentration, taking into account the dilution factor.

Visualization of Key Concepts

Use of this compound as an Internal Standard in LC-MS/MS

This compound is predominantly used as an internal standard for the accurate quantification of L-Valine in biological matrices.[2] The following diagram illustrates the workflow for this application.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification A Biological Sample (e.g., Plasma, Urine) B Add known amount of This compound (Internal Standard) A->B C Sample Extraction (e.g., Protein Precipitation, SPE) B->C D Inject sample extract C->D E Chromatographic Separation (Analyte and IS co-elute) D->E F Mass Spectrometric Detection (Separate detection of Analyte and IS by mass) E->F G Calculate Peak Area Ratio (Analyte / Internal Standard) F->G H Determine Analyte Concentration using Calibration Curve G->H

Workflow for L-Valine quantification using this compound.

L-Valine and the PI3K/Akt Signaling Pathway

While studies specifically using this compound in this pathway are not prevalent, L-Valine has been shown to inhibit multidrug-resistant bacteria through the activation of the PI3K/Akt signaling pathway.[1] Understanding this biological context can be valuable for researchers.

G cluster_pathway PI3K/Akt Signaling Pathway LValine L-Valine PI3K PI3K LValine->PI3K Activates AKT Akt PI3K->AKT Activates Downstream Downstream Effectors AKT->Downstream Phagocytosis Enhanced Phagocytosis Downstream->Phagocytosis Leads to

L-Valine's role in activating the PI3K/Akt pathway.

This technical guide provides a foundational understanding of the solubility of this compound for researchers, scientists, and drug development professionals. While specific quantitative data for the deuterated form is limited, the solubility profile of L-Valine serves as a reliable proxy for most applications. The provided experimental protocols offer a framework for determining solubility in specific solvent systems, and the workflow diagrams illustrate the critical role of this compound as an internal standard and its connection to relevant biological pathways. Adherence to rigorous experimental design and validation is paramount when utilizing this compound in quantitative studies.

References

Navigating the Integrity of Isotopic Labeling: A Technical Guide to the Storage and Stability of L-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliability of experimental results hinges on the quality and stability of the reagents used. This is particularly true for isotopically labeled compounds, where maintaining isotopic and chemical purity is paramount. This in-depth technical guide provides a comprehensive overview of the best practices for the storage and stability assessment of L-Valine-d8, a crucial tool in metabolic research, proteomics, and as an internal standard in mass spectrometry.

Recommended Storage Conditions and Stability

The long-term stability of this compound is best maintained by controlling environmental factors such as temperature, light, and moisture. As a stable, non-radioactive isotopically labeled compound, the storage guidelines are similar to its unlabeled counterpart.[1][2]

Table 1: Recommended Storage Conditions for this compound

FormTemperatureLight ExposureAtmosphereRecommended DurationExpected Purity
Solid (Neat)Room TemperatureProtected from lightDessicatedSeveral years>98%
Solid (Neat)-20°CProtected from lightDessicated≥ 4 years[3]>99%[4]
Solution-20°C (in anhydrous solvent)Protected from lightInert gasUp to 1 month[4]>98%[4]
Solution-80°C (in anhydrous solvent)Protected from lightInert gasUp to 6 months[4]>99%[4]

Note: Data for solutions is based on general guidelines for isotopically labeled amino acids and derivatives. It is always recommended to use freshly prepared solutions for critical experiments.

A study on the stability of L-valine in animal feed showed that it remained stable for 3 months at both 25°C/60% RH and 40°C/60% RH, with recoveries of approximately 100±7%.[5] While this study was not on the deuterated form, it provides evidence for the general stability of the L-valine molecule under these conditions. For long-term storage of this compound as a solid, a temperature of -20°C is recommended to ensure stability for at least four years.[3] When stored as a solid at room temperature, it should be kept away from light and moisture.[6]

For solutions, storage at -20°C or -80°C in tightly sealed vials is recommended to minimize solvent evaporation and exposure to moisture.[4] The use of anhydrous aprotic solvents is crucial to prevent hydrogen-deuterium (H/D) exchange.[4] It is also best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4]

Potential Degradation Pathways

While this compound is a stable molecule, it can be susceptible to degradation under certain conditions. Understanding these potential pathways is critical for interpreting stability data and for designing appropriate analytical methods.

  • Chemical Degradation: Based on the structure of L-valine, potential chemical degradation pathways during storage could include oxidation, especially if exposed to oxidizing agents, and decarboxylation, though this typically requires more strenuous conditions.

  • Metabolic Degradation: In biological systems, L-valine is catabolized through a well-defined pathway.[1][7][8] This is not a concern during storage but is relevant for its use in metabolic studies. The initial step is transamination to α-ketoisovalerate, followed by oxidative decarboxylation and a series of reactions leading to propionyl-CoA, which then enters the citric acid cycle.[8][9]

The following diagram illustrates a simplified overview of the metabolic degradation pathway of L-Valine.

Valine_Degradation cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound alpha-Ketoisovalerate-d7 alpha-Ketoisovalerate-d7 This compound->alpha-Ketoisovalerate-d7 Branched-chain aminotransferase Isobutyryl-CoA-d7 Isobutyryl-CoA-d7 alpha-Ketoisovalerate-d7->Isobutyryl-CoA-d7 Branched-chain alpha-keto acid dehydrogenase complex Propionyl-CoA Propionyl-CoA Isobutyryl-CoA-d7->Propionyl-CoA Series of enzymatic reactions Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Carboxylation & Isomerization TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Caption: Simplified metabolic degradation pathway of L-Valine.

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability involves long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.

Long-Term Stability Study Protocol

Objective: To evaluate the stability of this compound under recommended long-term storage conditions.

Materials:

  • This compound (solid)

  • Amber glass vials with tight-fitting caps

  • Controlled environment chambers (e.g., 25°C/60% RH, 40°C/60% RH, -20°C)

  • Analytical balance

  • LC-MS/MS system

Procedure:

  • Aliquot this compound solid into pre-weighed amber glass vials.

  • Place the vials in controlled environment chambers at the desired storage conditions.

  • At specified time points (e.g., 0, 3, 6, 9, 12, 24, 36, and 48 months), remove a vial from each storage condition.

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh the vial to check for any mass loss.

  • Prepare a solution of the this compound sample in a suitable solvent (e.g., methanol or water) at a known concentration.

  • Analyze the sample using a validated stability-indicating LC-MS/MS method (see Protocol 3.3) to determine the purity and identify any degradation products.

  • Compare the results to the initial time point (t=0) to assess any changes in purity.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • UV lamp (e.g., 254 nm)

  • Oven

  • LC-MS/MS system

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a defined period.

  • Oxidation: Dissolve this compound in a solution of H₂O₂ and keep at room temperature for a defined period.

  • Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 80°C) in an oven.

  • Photodegradation: Expose solid this compound to UV light.

  • At appropriate time points, neutralize the acidic and basic solutions.

  • Analyze all stressed samples using a validated LC-MS/MS method to identify and quantify any degradation products.

The following diagram outlines the workflow for a forced degradation study.

Forced_Degradation_Workflow L-Valine-d8_Sample This compound Sample Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) L-Valine-d8_Sample->Stress_Conditions Analysis LC-MS/MS Analysis Stress_Conditions->Analysis Data_Evaluation Identify Degradation Products & Pathways Analysis->Data_Evaluation Quantification_Logic Analyte This compound (from stability sample) LC_MS LC-MS/MS Analysis Analyte->LC_MS IS Internal Standard (e.g., L-Valine-13C5,15N) Known Concentration IS->LC_MS Peak_Area_Ratio Calculate Peak Area Ratio (Analyte / IS) LC_MS->Peak_Area_Ratio Quantification Determine Concentration of this compound Peak_Area_Ratio->Quantification

References

Methodological & Application

Application Notes and Protocols for the Use of L-Valine-d8 as an Internal Standard in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of L-Valine-d8 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of L-Valine in biological matrices by Liquid Chromatography-Mass Spectrometry (LC-MS).

Application Notes

Introduction

L-Valine is an essential branched-chain amino acid that plays a critical role in protein synthesis and various metabolic pathways.[1][2] Accurate quantification of L-Valine in biological fluids such as plasma and serum is crucial for the diagnosis and monitoring of metabolic disorders, as well as for pharmacokinetic and metabolic studies in drug development.[1] Liquid chromatography-mass spectrometry (LC-MS) has become the preferred method for amino acid analysis due to its high sensitivity and selectivity.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS analysis.[1][3] This approach, known as isotope dilution mass spectrometry, offers high precision and accuracy by correcting for variations that can occur during sample preparation, chromatography, and ionization.[3][4]

Principle of this compound as an Internal Standard

This compound is a form of L-Valine where eight hydrogen atoms have been replaced by their stable isotope, deuterium.[2][5] This substitution results in a molecule that is chemically and physically almost identical to the analyte (L-Valine) but has a different mass.[3]

Key advantages of using this compound include:

  • Similar Physicochemical Properties: this compound exhibits nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to L-Valine.[6][7] This co-elution and similar behavior are crucial for accurate correction.

  • Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since this compound is affected by the matrix in the same way as L-Valine, the ratio of their signals remains constant, thus correcting for these effects.[3]

  • Compensation for Procedural Variability: Any loss of analyte during sample preparation steps such as protein precipitation, derivatization, or extraction will be mirrored by a proportional loss of the internal standard.[6][7]

The quantification is based on the ratio of the mass spectrometric response of the analyte (L-Valine) to that of the known concentration of the internal standard (this compound).[3]

Chemical Information
PropertyL-ValineThis compound
Molecular Formula C₅H₁₁NO₂C₅H₃D₈NO₂
Monoisotopic Mass 117.07898 u125.12928 u
Mass Shift (Δm) -8.0503 u
CAS Number 72-18-435045-72-8

Experimental Protocols

This section outlines a typical protocol for the quantification of L-Valine in human plasma using this compound as an internal standard with LC-MS/MS.

Materials and Reagents
  • L-Valine (analytical standard)

  • This compound (≥98% isotopic purity)[8]

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

  • Microcentrifuge tubes

  • Autosampler vials

Preparation of Stock and Working Solutions
  • L-Valine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Valine in ultrapure water.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[1]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the L-Valine stock solution with a suitable solvent (e.g., 50% methanol in water) to cover the expected concentration range of L-Valine in the samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration (e.g., 10 µg/mL). The optimal concentration should be determined during method development.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.[1][4]

  • Add 10 µL of the Internal Standard Working Solution to each tube (except for blank samples) and vortex briefly.[4]

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[1][9]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1][9]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[9]

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for specific instrumentation. Analysis of underivatized amino acids is often performed using Hydrophilic Interaction Liquid Chromatography (HILIC).[10]

Table 1: LC Conditions

ParameterSetting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z)[10]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]
Gradient Linear gradient from 95% to 50% B over 5 minutes, followed by re-equilibration.
Flow Rate 0.4 mL/min[1]
Column Temperature 40°C[1]
Injection Volume 5 µL[1]

Table 2: MS/MS Conditions

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Capillary Voltage 4000 V

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
L-Valine 118.172.115
This compound 126.179.115
Note: MRM transitions and collision energies should be optimized for the specific instrument used by infusing standard solutions of L-Valine and this compound.
Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peak areas for the specified MRM transitions of both L-Valine and this compound.

  • Ratio Calculation: For each sample, calculate the peak area ratio of L-Valine to this compound.[9]

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The coefficient of determination (R²) should be ≥ 0.99.[3]

  • Quantification: Determine the concentration of L-Valine in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample / Calibrator / QC spike Spike with this compound (IS) sample->spike precipitate Protein Precipitation (Cold Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc HILIC Separation supernatant->lc ms ESI-MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quantify Quantification via Calibration Curve ratio->quantify

Caption: LC-MS/MS workflow for L-Valine quantification.

Quantification Logic

quantification_logic cluster_input Inputs cluster_processing Processing cluster_output Output analyte Analyte Signal (L-Valine) ratio Calculate Peak Area Ratio (Analyte / IS) analyte->ratio is Internal Standard Signal (this compound) is->ratio known_is_conc Known IS Concentration cal_curve Calibration Curve (Ratio vs. Concentration) ratio->cal_curve For Calibration Standards & Samples unknown_conc Unknown Analyte Concentration cal_curve->unknown_conc

References

Application Notes and Protocols for L-Valine-d8 in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of L-Valine-d8 in quantitative proteomics, with a primary focus on Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). This powerful metabolic labeling technique allows for the accurate comparison of protein abundance between different experimental conditions, making it an invaluable tool in cellular biology research and various stages of drug development.[1][2]

Introduction to SILAC and the Role of this compound

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used in vivo labeling method in quantitative proteomics.[2][3] The core principle of SILAC involves growing two or more populations of cells in culture media that are identical except for the isotopic form of a specific essential amino acid.[1] One population is cultured in "light" medium containing the natural, unlabeled amino acid, while the other is cultured in "heavy" medium containing a stable isotope-labeled version of the same amino acid.[1]

Over several cell divisions, the "heavy" amino acid is incorporated into all newly synthesized proteins in the second cell population.[2] This results in a proteome where every protein contains the isotopically labeled amino acid. The key advantage of SILAC is that the different cell populations can be mixed at an early stage of the experimental workflow, minimizing variability introduced during sample preparation.[1][2] When the mixed protein sample is analyzed by mass spectrometry, the "light" and "heavy" peptides appear as pairs with a specific mass difference, and the ratio of their signal intensities provides an accurate measure of their relative abundance.[1]

While arginine and lysine are the most commonly used amino acids in SILAC experiments due to the specificity of trypsin digestion, this compound offers a valuable alternative in several scenarios.[1][2] The eight deuterium atoms in this compound create a distinct mass shift that is easily detectable by a mass spectrometer.[2][4]

Advantages of using this compound in SILAC:

  • Cost-Effective Labeling: Deuterated amino acids provide a more economical labeling strategy compared to some other stable isotopes.[2]

  • Alternative for Arginine/Lysine-Poor Proteomes: In organisms or proteins with low arginine and lysine content, labeling with this compound can improve sequence coverage and quantification.[1]

  • Overcoming Arginine-to-Proline Conversion: In some cell lines, arginine can be metabolically converted to proline, which can complicate data analysis. Using L-Valine avoids this issue.[2]

  • Studying Valine Metabolism: this compound is an excellent tool for investigating the metabolic pathways and roles of valine in cellular processes.[1]

It is important to note that commercially available this compound often comes with a protecting group, such as Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl), which must be removed before the amino acid can be used in cell culture media.[1][2]

Experimental Protocols

Preparation of this compound for Cell Culture

If the this compound is protected with an Fmoc or Boc group, it must be deprotected prior to use. The following is a general procedure for Fmoc deprotection. Reagents used for deprotection can be toxic to cells and must be thoroughly removed.[1]

Materials:

  • L-VALINE-N-FMOC (D8)[1]

  • Piperidine[1]

  • Dimethylformamide (DMF)[1]

  • 0.1 M HCl[1]

  • Diethyl ether[1]

  • Rotary evaporator[1]

Procedure:

  • Dissolve the L-VALINE-N-FMOC (D8) in a solution of 20% piperidine in DMF.[1]

  • Stir the reaction mixture at room temperature for 2 hours.[1]

  • Remove the piperidine and DMF under reduced pressure using a rotary evaporator.[1]

  • Dissolve the residue in 0.1 M HCl.[1]

  • Wash the aqueous solution with diethyl ether to remove the dibenzofulvene-piperidine adduct.[1]

  • The aqueous solution now contains the purified this compound.

SILAC Media Preparation

Materials:

  • L-Valine-deficient DMEM (or other appropriate base medium)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin

  • L-Glutamine

  • "Light" L-Valine

  • Deprotected "Heavy" this compound

Procedure:

  • Prepare 100x Stock Solutions:

    • Prepare a sterile stock solution of "light" L-Valine in water. The standard concentration of L-Valine in DMEM is approximately 94 mg/L.[1]

    • Prepare a sterile stock solution of "heavy" this compound in water at the same molar concentration as the "light" stock.[1]

  • Prepare "Light" SILAC Medium:

    • To 500 mL of L-Valine-deficient DMEM, add dFBS to a final concentration of 10%, penicillin-streptomycin to 1x, and L-glutamine to its final working concentration.[1]

    • Add the "light" L-Valine stock solution to the final desired concentration.[1]

  • Prepare "Heavy" SILAC Medium:

    • To 500 mL of L-Valine-deficient DMEM, add dFBS to a final concentration of 10%, penicillin-streptomycin to 1x, and L-glutamine to its final working concentration.[2]

    • Add the "heavy" this compound stock solution to the same final molar concentration as the "light" L-Valine.[1]

  • Sterile Filter:

    • Sterile-filter both the "light" and "heavy" complete media using a 0.22 µm filter.[1]

Cell Culture and Labeling for a Comparative Proteomics Experiment (Example: EGF Stimulation)

This protocol outlines a typical SILAC experiment to quantify changes in the proteome of a mammalian cell line upon Epidermal Growth Factor (EGF) stimulation.[2]

Cell Line: A mammalian cell line auxotrophic for valine (e.g., HeLa, HEK293) is recommended.[2]

Procedure:

  • Cell Adaptation:

    • Culture two separate populations of the chosen cell line.

    • Adapt one population to the "light" SILAC medium and the other to the "heavy" SILAC medium for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid.[1][2]

    • Monitor cell growth, morphology, and viability during adaptation.[1]

  • Verification of Labeling Efficiency:

    • After the adaptation phase, harvest a small aliquot of cells from the "heavy" culture.

    • Extract proteins, perform a tryptic digest, and analyze by mass spectrometry to confirm that the labeling efficiency is >95%.[1]

  • Experimental Treatment:

    • Once labeling is complete, serum-starve both cell populations.

    • Stimulate the "heavy" labeled cells with EGF.

    • Leave the "light" labeled cells untreated (control).

  • Cell Lysis and Protein Quantification:

    • Harvest both cell populations and lyse the cells.

    • Determine the protein concentration for each lysate.

  • Sample Mixing and Protein Digestion:

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

    • Perform in-solution or in-gel tryptic digestion of the combined protein sample.

  • Mass Spectrometry and Data Analysis:

    • Desalt the resulting peptide mixture.[2]

    • Analyze the peptides by LC-MS/MS.[2]

    • Use appropriate software (e.g., MaxQuant) to identify peptides and quantify the heavy-to-light ratios.[2]

    • Account for the potential slight shift in retention time for deuterated peptides during data analysis.[1][2]

    • Perform statistical and bioinformatic analysis to identify significantly regulated proteins and pathways.[2]

Data Presentation

The quantitative data from a SILAC experiment is typically presented in a table format, allowing for easy comparison of protein abundance changes between the experimental conditions.

Table 1: Example Quantitative Data from an EGF Stimulation SILAC Experiment

Protein AccessionGene NamePeptide SequenceLight Peak AreaHeavy Peak AreaHeavy/Light RatioRegulation
P01116EGFRELVEPLTPSGEAPNQAALLR1.2 E+081.1 E+080.92Unchanged
P62258MAP2K1VAIKKISNPVQNQVVFK5.4 E+071.8 E+083.33Upregulated
P27361MAPK3YVATRWYRAPEIMLNSK9.8 E+072.1 E+082.14Upregulated
P63104GNB1AIVRAMR7.5 E+062.3 E+060.31Downregulated

Visualization of Workflows and Pathways

Experimental Workflow

The general workflow for a SILAC experiment using this compound is depicted below.

SILAC_Workflow cluster_CellCulture Cell Culture & Labeling cluster_Experiment Experimental Treatment cluster_Processing Sample Processing cluster_Analysis Data Analysis Light_Culture Culture in 'Light' Medium (Natural L-Valine) Control Control Condition (e.g., No Treatment) Light_Culture->Control Heavy_Culture Culture in 'Heavy' Medium (this compound) Treatment Experimental Condition (e.g., EGF Stimulation) Heavy_Culture->Treatment Mix Mix Equal Amounts of Protein Control->Mix Treatment->Mix Digest Tryptic Digestion Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Peptide Identification & Quantification (H/L Ratios) LCMS->Quant Bioinfo Bioinformatics & Pathway Analysis Quant->Bioinfo

SILAC experimental workflow using this compound.

Signaling Pathway Example: mTOR Signaling

L-Valine, as a branched-chain amino acid, is involved in the activation of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a crucial regulator of cell growth and protein synthesis.[1] SILAC experiments with this compound can be employed to study the dynamics of this pathway.

mTOR_Signaling Valine L-Valine mTORC1 mTORC1 Valine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates (inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Simplified mTOR signaling pathway activated by L-Valine.

Applications in Drug Development

Quantitative proteomics using this compound is a valuable tool throughout the drug development pipeline.[2][5]

  • Target Identification and Validation: By comparing the proteomes of healthy versus diseased states, or treated versus untreated cells, researchers can identify proteins that are differentially expressed or modified, revealing potential new drug targets.[2][5][6]

  • Biomarker Discovery: Identifying proteins whose levels change in response to drug treatment can lead to the discovery of biomarkers for drug efficacy, patient stratification, and toxicity.[2][5]

  • Toxicity Studies: Assessing global changes in the proteome upon drug exposure can help in identifying potential off-target effects and toxicity pathways.[2][5]

By providing a detailed and accurate picture of the cellular proteome, quantitative proteomics with this compound contributes to a more efficient and informed drug discovery and development process.[2]

References

Application Notes and Protocols for L-Valine-d8 in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the stable isotope-labeled amino acid, L-Valine-d8, into synthetic peptides using solid-phase peptide synthesis (SPPS). The protocols detailed herein are designed to facilitate the production of high-quality, deuterated peptides for use as internal standards in quantitative mass spectrometry-based proteomics, for structural and functional studies by biomolecular NMR, and in metabolic flux analysis.[1]

This compound is an analog of L-Valine where eight hydrogen atoms have been replaced by deuterium, resulting in a mass shift of +8 Da.[1] This mass difference allows for the clear differentiation of the synthesized peptide from its endogenous counterpart in mass spectrometry.[1] The two most common strategies for SPPS, Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry, can be readily adapted for the inclusion of this compound.

Due to the steric hindrance of the β-branched side chain of valine, optimized coupling conditions, such as longer reaction times or double coupling, may be necessary to ensure efficient incorporation.[1][2]

Quantitative Data Summary

The successful synthesis of peptides containing this compound is dependent on the efficiency of each step in the SPPS cycle. While the kinetic isotope effect of deuterium is generally not expected to significantly impact the chemical reactions in peptide synthesis, careful optimization is always recommended.[1] The following tables provide expected outcomes for SPPS incorporating this compound based on standard protocols.

Table 1: Expected Outcomes for Fmoc-based SPPS of this compound Containing Peptides [1]

ParameterExpected ValueNotes
Coupling Efficiency> 99%Highly dependent on the peptide sequence, coupling reagent, and reaction conditions. Steric hindrance from the valine side chain may require longer coupling times or double coupling.
Crude Peptide Purity50-90%Highly sequence-dependent. Purification by RP-HPLC is typically required.
Overall Yield10-50%Dependent on peptide length, sequence complexity, and purification efficiency.
Isotopic Purity> 98%As specified by the manufacturer of Fmoc-L-Valine-d8.

Table 2: Expected Outcomes for Boc-based SPPS of this compound Containing Peptides [2][3]

ParameterExpected ValueNotes
Coupling Efficiency> 99%Similar to Fmoc chemistry, may require extended coupling times or double coupling for the sterically hindered valine residue.
Deprotection Efficiency> 99.5%Incomplete deprotection can lead to deletion sequences.[2]
Crude Peptide Purity50-90%Sequence-dependent and typically requires purification.
Overall Yield10-40%Influenced by the length and complexity of the peptide sequence.
Isotopic Purity≥ 98%Based on the specifications of the Boc-L-Valine-d8 starting material.[4]

Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual steps for incorporating Fmoc-L-Valine-d8 into a peptide sequence. These steps can be adapted for automated peptide synthesizers.

1. Resin Selection and Preparation:

  • Resin Choice: The selection of the resin is determined by the desired C-terminal functionality. For a C-terminal carboxylic acid, Wang resin or 2-Chlorotrityl chloride resin is commonly used. For a C-terminal amide, Rink amide resin is a suitable choice.[1]

  • Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin-bound peptide with a solution of 20% piperidine in DMF for 5-10 minutes at room temperature with agitation.[1]

  • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes.[1]

  • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[1]

3. This compound Coupling:

  • In a separate vial, dissolve 3-5 equivalents of Fmoc-L-Valine-d8 and 3-5 equivalents of a coupling reagent (e.g., HBTU, HATU, or HCTU) in DMF.[1]

  • Add 6-10 equivalents of a base, such as N,N-diisopropylethylamine (DIEA), to the amino acid solution to activate it.[1]

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended, or a second coupling can be performed.[1]

  • Monitor the completion of the coupling reaction using a qualitative method like the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction.[1]

  • After complete coupling, wash the resin thoroughly with DMF.[1]

4. Chain Elongation:

  • Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • Wash the peptide-resin with dichloromethane (DCM) to remove any residual DMF.[1]

  • Dry the resin under a stream of nitrogen.[1]

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A commonly used cocktail is Reagent K: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).[1]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate the mixture for 2-3 hours at room temperature.[1]

  • Filter the resin and collect the filtrate containing the cleaved peptide.[1]

6. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.[1]

  • Centrifuge the mixture to pellet the precipitated peptide and wash the pellet with cold diethyl ether two more times.[1]

  • Dry the crude peptide pellet under vacuum.[1]

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA) for purification.[1]

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Collect the fractions containing the pure peptide and lyophilize them to obtain a white powder.[1]

Protocol 2: Boc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol details the manual incorporation of Boc-L-Valine-d8. Caution: This method involves the use of hazardous reagents like anhydrous HF, which requires specialized equipment and safety precautions.[2][3]

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid) in DCM in a reaction vessel for at least 30 minutes.[2][3]

2. Boc Deprotection:

  • Treat the resin with a solution of 50% TFA in DCM for 1-2 minutes, drain, and then treat with a fresh solution for 20-30 minutes with agitation.[2]

  • Filter the resin and wash thoroughly with DCM (3x), followed by isopropanol (2x) and DCM (3x).[2]

3. Neutralization:

  • Add a solution of 5-10% DIEA in DCM to the washed peptide-resin and agitate for 5-10 minutes at room temperature.[2][3]

  • Drain the solution and repeat the neutralization step.

  • Wash the resin thoroughly with DCM (3x).[2]

4. This compound Coupling:

  • In a separate vessel, dissolve Boc-L-Valine-d8 (2-4 equivalents) and a coupling reagent like HBTU (2-4 equivalents) in DMF.[2]

  • Add DIEA (4-8 equivalents) to activate the amino acid.[2]

  • Add the activated amino acid solution to the neutralized peptide-resin and agitate the mixture for 1-2 hours at room temperature. A longer coupling time or double coupling might be necessary.[2]

  • Monitor the reaction completion with the Kaiser test.[2]

  • Wash the resin sequentially with DMF (3x) and DCM (3x).[3]

5. Chain Elongation:

  • Repeat the deprotection (step 2), neutralization (step 3), and coupling (step 4) cycles for each amino acid in the sequence.

6. Cleavage and Deprotection (HF Cleavage):

  • Dry the final peptide-resin thoroughly under vacuum.[2]

  • In a specialized HF cleavage apparatus, cool the reaction vessel containing the resin to -5 to 0°C.[2]

  • Add a scavenger cocktail (e.g., anisole).[2]

  • Carefully condense anhydrous HF into the reaction vessel and stir the mixture at 0°C for 1-2 hours.[2]

  • Evaporate the HF under a vacuum.[2]

7. Peptide Precipitation and Purification:

  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[2]

  • Collect the precipitated peptide by filtration or centrifugation.[3]

  • Purify the crude peptide by RP-HPLC as described in the Fmoc protocol (Step 6).[3]

Visualizations

Fmoc_SPPS_Workflow start Start with Resin resin_prep Resin Swelling in DMF start->resin_prep deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_prep->deprotection wash1 DMF Wash deprotection->wash1 coupling Couple Fmoc-L-Valine-d8 (HBTU/DIEA) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Next Cycle final_cleavage Final Cleavage & Deprotection (TFA) repeat->final_cleavage Final Cycle Complete purification RP-HPLC Purification final_cleavage->purification final_product Lyophilized Peptide purification->final_product

Caption: Workflow for Fmoc-based SPPS incorporating this compound.

Boc_SPPS_Workflow start Start with Resin resin_prep Resin Swelling in DCM start->resin_prep deprotection Boc Deprotection (50% TFA/DCM) resin_prep->deprotection wash1 DCM/IPA Wash deprotection->wash1 neutralization Neutralization (DIEA/DCM) wash1->neutralization wash2 DCM Wash neutralization->wash2 coupling Couple Boc-L-Valine-d8 (HBTU/DIEA) wash2->coupling wash3 DMF/DCM Wash coupling->wash3 repeat Repeat Cycle for Next Amino Acid wash3->repeat repeat->deprotection Next Cycle final_cleavage Final Cleavage (Anhydrous HF) repeat->final_cleavage Final Cycle Complete purification RP-HPLC Purification final_cleavage->purification final_product Lyophilized Peptide purification->final_product

Caption: Workflow for Boc-based SPPS incorporating this compound.

References

Incorporation of L-Valine-d8 into Proteins for NMR Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions at atomic resolution. For larger proteins and protein complexes (>25 kDa), spectral complexity and rapid signal decay (transverse relaxation) pose significant challenges. Isotope labeling, particularly the incorporation of deuterium (²H or D), is a cornerstone strategy to overcome these limitations. This document provides detailed application notes and protocols for the incorporation of L-Valine-d8 (deuterated valine) into proteins for NMR studies.

The selective incorporation of this compound, often in combination with ¹³C-labeling of methyl groups, is a key component of the methyl-Transverse Relaxation Optimized Spectroscopy (methyl-TROSY) technique.[1] This approach dramatically simplifies crowded NMR spectra and enhances signal sensitivity for high-molecular-weight systems by reducing dipolar relaxation pathways. Valine residues are frequently located in the hydrophobic core of proteins, making their methyl groups sensitive probes of protein folding, stability, and intermolecular interactions.

These notes are intended to guide researchers in designing and executing experiments for successful this compound labeling, primarily in E. coli expression systems, which are the most common and cost-effective for this purpose. A brief overview of considerations for insect and mammalian cell systems is also provided.

Key Applications

  • Structural studies of large proteins and protein complexes: By reducing spectral overlap and improving relaxation properties, this compound labeling enables the study of systems that are intractable by conventional NMR methods.[2]

  • Analysis of protein dynamics: The methyl groups of valine are excellent probes for studying side-chain dynamics over a wide range of timescales, providing insights into protein function and allostery.

  • Investigation of protein-ligand and protein-protein interactions: Monitoring changes in the chemical shifts and dynamics of this compound labeled methyl groups upon binding of other molecules provides detailed information on the interaction interface and conformational changes.

  • Drug discovery and development: This technique can be used to screen for and characterize the binding of small molecule fragments and lead compounds to protein targets.

Data Presentation

Table 1: Comparison of Protein Yield in Different Growth Media
Growth MediumTypical Protein Yield (mg/L)Key CharacteristicsReference
LB (Luria-Bertani) Broth50 - 100+Rich medium, high cell density, not suitable for isotopic labeling.[3]
M9 Minimal Medium (H₂O)10 - 50Defined medium, allows for isotopic labeling, lower cell density and protein yield compared to rich media.[3]
M9 Minimal Medium (D₂O)5 - 25Defined medium for deuteration, often results in lower cell density and protein yield due to the metabolic burden of D₂O.[4][5]

Note: Protein yields are highly dependent on the specific protein being expressed, the expression vector, and the host strain.

Table 2: Isotopic Incorporation Efficiency
IsotopeLabeling StrategyTypical Incorporation EfficiencyMethod of Determination
This compoundSupplementation of M9/D₂O medium with this compound> 95%Mass Spectrometry
¹³CH₃ (from α-ketoisovalerate)Addition of labeled precursor to M9/D₂O medium> 90%NMR Spectroscopy, Mass Spectrometry

Note: Incorporation efficiency can be influenced by the timing of isotope addition, the concentration of the isotope, and the metabolic state of the cells.

Experimental Protocols

Protocol 1: Expression of this compound Labeled Protein in E. coli

This protocol describes a general method for the overexpression of a protein with deuterated valine residues in an E. coli BL21(DE3) host strain.

1. Materials:

  • E. coli BL21(DE3) cells transformed with the expression plasmid for the protein of interest.

  • M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl, NH₄Cl). Use ¹⁵NH₄Cl for ¹⁵N labeling.

  • D₂O (99.9 atom % D).

  • ²H,¹²C-glucose (or ²H,¹³C-glucose for uniform ¹³C labeling).

  • This compound.

  • Trace metal solution (e.g., 1000x stock containing FeCl₃, CaCl₂, MnCl₂, ZnSO₄, CoCl₂, CuCl₂, NiCl₂).

  • Vitamin solution (e.g., 1000x stock of biotin and thiamine).

  • MgSO₄ solution.

  • Appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

2. Procedure:

  • Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.

  • Adaptation Culture: The next day, inoculate 100 mL of M9 medium prepared with H₂O and containing normal isotopic abundance glucose and NH₄Cl with the overnight culture to an initial OD₆₀₀ of ~0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. This step helps adapt the cells to minimal medium.

  • Main Culture:

    • Prepare 1 L of M9 minimal medium in D₂O. Add ²H-glucose as the carbon source and (¹⁵N)H₄Cl as the nitrogen source.

    • Supplement the medium with MgSO₄, trace metals, vitamins, and the appropriate antibiotic.

    • Inoculate the 1 L D₂O M9 medium with the adaptation culture to a starting OD₆₀₀ of ~0.1.

    • Grow the cells at 37°C with vigorous shaking.

  • Induction:

    • Monitor the cell growth by measuring the OD₆₀₀. When the OD₆₀₀ reaches 0.6-0.8, lower the temperature of the incubator to the optimal temperature for protein expression (typically 18-25°C).

    • Add this compound to a final concentration of 80-100 mg/L.

    • Allow the culture to equilibrate at the lower temperature for 30-60 minutes.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Harvesting: Continue to grow the cells for 12-16 hours (or the optimal time for your protein). Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with your standard protein purification protocol.

Protocol 2: Selective Labeling of Valine Methyl Groups using α-Ketoisovalerate

For methyl-TROSY experiments, it is common to specifically label the methyl groups of valine (and leucine) with ¹³CH₃ in a perdeuterated background. This is achieved by adding a labeled precursor shortly before induction.

Procedure:

Follow the steps in Protocol 1, but with the following modification at the induction step:

  • When the OD₆₀₀ reaches 0.6-0.8, add ¹³C-methyl-labeled α-ketoisovalerate (sodium salt) to a final concentration of 100-120 mg/L.[6]

  • To prevent the scrambling of the ¹³C label into leucine, unlabeled L-leucine-d10 can be added simultaneously to a final concentration of 50 mg/L.[2]

  • Incubate for 60-90 minutes at the expression temperature to allow for the uptake and metabolism of the precursor.

  • Induce protein expression with IPTG and proceed as described in Protocol 1.

Considerations for Other Expression Systems

  • Insect Cells: Isotopic labeling in insect cells is more complex and expensive than in E. coli.[7] Commercially available insect cell media that support isotopic labeling are available. This compound can be added to a valine-deficient medium. However, achieving high levels of deuteration of the protein backbone is challenging.

  • Mammalian Cells: Similar to insect cells, labeling in mammalian cells is costly.[8] Specific amino acid labeling is achieved by using custom media lacking the amino acid of interest and supplementing it with the desired isotope-labeled version, such as this compound. Perdeuteration is generally not feasible in mammalian cells due to the toxicity of high concentrations of D₂O.[8]

Visualizations

experimental_workflow cluster_preparation Preparation cluster_expression Expression & Labeling cluster_downstream Downstream Processing start E. coli Transformation starter_culture Overnight Starter Culture (LB) start->starter_culture adaptation_culture Adaptation Culture (M9/H2O) starter_culture->adaptation_culture main_culture Main Culture (M9/D2O) adaptation_culture->main_culture induction Add this compound & IPTG main_culture->induction growth Protein Expression induction->growth harvest Cell Harvesting growth->harvest purification Protein Purification harvest->purification nmr NMR Spectroscopy purification->nmr

Caption: Experimental workflow for this compound protein labeling.

valine_biosynthesis Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate ilvBN, ilvGM, ilvIH Dihydroxyisovalerate α,β-Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate ilvC Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate ilvD Valine L-Valine Ketoisovalerate->Valine ilvE Leucine L-Leucine Ketoisovalerate->Leucine leuA, leuB, leuC, leuD

References

Application Notes and Protocols for L-Valine-d8 in SILAC-Based Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SILAC and the Role of L-Valine-d8

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy in quantitative proteomics.[1][2] This technique enables the accurate comparison of protein abundance between different cell populations under various experimental conditions.[1] The core principle of SILAC involves growing two populations of cells in media that are identical except for the isotopic form of a specific essential amino acid. One population is cultured in "light" medium containing the natural, unlabeled amino acid, while the other is grown in "heavy" medium containing a stable isotope-labeled counterpart.[1] Over several cell divisions, the "heavy" amino acid is incorporated into all newly synthesized proteins.[3]

After the labeling phase, the cell populations can be subjected to different treatments (e.g., drug administration, growth factor stimulation). The "light" and "heavy" cell lysates are then combined at an early stage, typically in a 1:1 ratio, which minimizes experimental variability that can be introduced during sample preparation.[4] The mixed protein sample is then digested, and the resulting peptides are analyzed by mass spectrometry (MS). The mass spectrometer distinguishes between the "light" and "heavy" peptide pairs based on their mass difference, and the relative peak intensities are used to determine the ratio of protein abundance between the two samples.[1]

While arginine and lysine are the most commonly used amino acids in SILAC experiments due to the specificity of trypsin, which cleaves at the C-terminus of these residues, other essential amino acids like L-valine can be employed.[1] The use of this compound, a deuterated form of L-valine, offers advantages in specific contexts. It can be particularly useful for studying proteins with a low abundance of arginine and lysine residues or for investigating valine metabolism itself.[1] Furthermore, using a different labeled amino acid can be beneficial in experimental designs where arginine-to-proline conversion might be a concern.[4]

It is important to note that commercially available this compound may be supplied with a protecting group, such as Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl).[1][4] These protecting groups must be removed before the amino acid can be used in cell culture media, as they are not compatible with cellular metabolism.[1][4]

Experimental Protocols

Part 1: Preparation of "Heavy" this compound for Cell Culture

If the this compound is protected with an Fmoc or Boc group, it must be deprotected prior to use. This is a critical step, and the reagents used for deprotection can be toxic to cells and must be completely removed.

Materials:

  • This compound with Fmoc or Boc protecting group

  • Appropriate deprotection reagents (e.g., piperidine for Fmoc, trifluoroacetic acid for Boc)

  • Solvents for purification (e.g., diethyl ether, dichloromethane)

  • Purification system (e.g., column chromatography or recrystallization)

  • pH meter

  • Sterile, deionized water

Procedure:

  • Deprotection: Follow standard organic chemistry protocols for the cleavage of the specific protecting group. For example, Fmoc deprotection is typically achieved by treatment with a solution of piperidine in an organic solvent.

  • Purification: After deprotection, the this compound must be rigorously purified to remove all traces of the deprotection reagents and byproducts. This can be achieved through methods such as recrystallization or column chromatography.

  • Verification: The purity of the deprotected this compound should be confirmed by analytical methods such as NMR or mass spectrometry.

  • Preparation of Stock Solution: Dissolve the purified this compound in sterile, deionized water to create a concentrated stock solution (e.g., 100x the final concentration needed in the culture medium). Adjust the pH to physiological levels (around 7.4) if necessary. Sterile filter the stock solution through a 0.22 µm filter.

Part 2: Preparation of SILAC Media

Materials:

  • DMEM or RPMI-1640 medium deficient in L-valine

  • Dialyzed fetal bovine serum (dFBS)

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • "Light" L-Valine

  • Purified "heavy" this compound (from Part 1)

  • Sterile water

  • 0.22 µm sterile filters

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 100x sterile stock solution of "light" L-Valine in water. The standard concentration of L-Valine in DMEM is approximately 94 mg/L.[1]

    • Use the 100x sterile stock solution of "heavy" this compound prepared in Part 1.

  • Prepare "Light" SILAC Medium:

    • To 500 mL of L-valine-deficient medium, add dFBS to a final concentration of 10%.

    • Add Penicillin-Streptomycin to a final concentration of 1x.

    • Add L-glutamine to its final working concentration.

    • Add the "light" L-Valine stock solution to the final desired concentration.

    • Sterile-filter the complete medium using a 0.22 µm filter.

  • Prepare "Heavy" SILAC Medium:

    • To 500 mL of L-valine-deficient medium, add dFBS, Penicillin-Streptomycin, and L-glutamine as for the "light" medium.

    • Add the "heavy" this compound stock solution to the same final molar concentration as the "light" L-Valine.

    • Sterile-filter the complete medium using a 0.22 µm filter.

Part 3: SILAC Labeling and Experimental Procedure

Procedure:

  • Cell Adaptation: Culture two separate populations of the chosen cell line, one in the "light" SILAC medium and the other in the "heavy" SILAC medium. Subculture the cells for at least five to six doublings to ensure near-complete incorporation (>95%) of the respective valine isotopes.[1]

  • Verification of Labeling Efficiency: After the adaptation period, harvest a small number of cells from the "heavy" culture. Extract the proteins, perform a tryptic digest, and analyze by mass spectrometry to confirm that the labeling efficiency is greater than 95%.[1]

  • Experimental Treatment: Once complete labeling is confirmed, apply the experimental treatment to one cell population (e.g., stimulate the "heavy" labeled cells with a growth factor) while the other population serves as a control ("light" labeled cells).

  • Cell Harvesting and Lysis:

    • Harvest both cell populations.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of both the "heavy" and "light" cell lysates.

    • Mix equal amounts of protein from the "heavy" and "light" lysates (typically a 1:1 ratio).[1]

  • Protein Digestion: Perform in-solution or in-gel digestion of the mixed protein sample, most commonly with trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Use appropriate software (e.g., MaxQuant) to identify peptides and quantify the heavy/light (H/L) ratios. It is important to account for any potential chromatographic shift of the deuterated peptides during data processing.[1]

Data Presentation

The quantitative data from a SILAC experiment is typically presented in a table that includes the protein identification, the heavy/light ratio, and statistical significance. Below is a representative table of hypothetical quantitative data from a SILAC experiment investigating the Epidermal Growth Factor (EGF) receptor signaling pathway. In this example, "heavy" this compound labeled cells were stimulated with EGF, while "light" L-Valine labeled cells served as the control.

Protein AccessionGene SymbolProtein NameH/L Ratiop-valueRegulation
P00533EGFREpidermal growth factor receptor1.150.045Upregulated
P62258GRB2Growth factor receptor-bound protein 22.580.001Upregulated
P43403SOS1Son of sevenless homolog 12.310.003Upregulated
P27361HRASGTPase HRas1.050.350Unchanged
P61006RAF1RAF proto-oncogene serine/threonine-protein kinase1.980.012Upregulated
Q02750MAP2K1Mitogen-activated protein kinase kinase 12.110.008Upregulated
P28482MAPK1Mitogen-activated protein kinase 12.450.002Upregulated
P08069HSP90AA1Heat shock protein HSP 90-alpha0.980.850Unchanged
P62937PPP2R1ASerine/threonine-protein phosphatase 2A 65 kDa regulatory subunit A alpha isoform0.520.021Downregulated

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Mandatory Visualizations

Experimental Workflow

SILAC_Workflow cluster_2 Sample Preparation cluster_3 Analysis A Light Medium (L-Valine) C Control Cells A->C B Heavy Medium (this compound) D Treated Cells (e.g., Drug/Stimulus) B->D E Cell Lysis D->E F Protein Quantification E->F G Mix Lysates (1:1) F->G H Protein Digestion (Trypsin) G->H I LC-MS/MS Analysis H->I J Data Analysis (Peptide ID & Quantification) I->J

Caption: A generalized workflow for a SILAC experiment using this compound.

Signaling Pathway: EGF Receptor Signaling

EGF_Signaling EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Simplified EGF Receptor Signaling Pathway.

Applications in Drug Development

Quantitative proteomics using SILAC with this compound is a valuable tool in the drug development pipeline.

  • Target Identification and Validation: By comparing the proteomes of diseased versus healthy cells, or treated versus untreated cells, researchers can identify novel drug targets.

  • Mechanism of Action Studies: SILAC can elucidate the molecular pathways affected by a drug candidate, providing insights into its mechanism of action.

  • Biomarker Discovery: Identifying proteins that are consistently up- or downregulated in response to a drug can lead to the discovery of biomarkers for drug efficacy or patient stratification.

  • Off-Target Effects and Toxicity: Assessing global changes in the proteome upon drug exposure can help in identifying potential off-target effects and toxicity pathways.

References

Application Note and Protocol: Sample Preparation with L-Valine-d8 for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of proteomics, metabolomics, and drug development, accurate and precise quantification of amino acids is crucial for understanding complex biological processes, identifying disease biomarkers, and assessing drug efficacy and metabolism.[1][] L-Valine, an essential branched-chain amino acid, plays a vital role in protein synthesis and various metabolic pathways.[1] Its accurate measurement in biological matrices is therefore of significant interest.

This application note provides a detailed protocol for the preparation of samples for mass spectrometry (MS) analysis using L-Valine-d8 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry.[1][3] This approach, known as isotope dilution mass spectrometry (IDMS), corrects for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in the quantification of endogenous L-Valine.[3]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the sample preparation process.[3] The deuterated standard is chemically identical to the endogenous L-Valine but has a higher mass due to the replacement of eight hydrogen atoms with deuterium.[3] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[3] By measuring the ratio of the signal from the endogenous L-Valine to the signal from the this compound internal standard, the concentration of L-Valine in the original sample can be accurately calculated.[3]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for an LC-MS/MS method utilizing this compound as an internal standard for the quantification of L-Valine in a biological matrix such as plasma.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 1000 µg/mL
Correlation Coefficient (r²)≥ 0.995
Weighting1/x²

Table 2: Precision and Accuracy

QC LevelConcentration (µg/mL)Precision (%CV)Accuracy (%)
Low5< 1090 - 110
Medium100< 1090 - 110
High800< 1090 - 110

Table 3: Recovery

AnalyteMean Recovery (%)
L-Valine> 85

Experimental Protocols

This section details the methodologies for the key experiments involved in the quantification of L-Valine using this compound as an internal standard.

Preparation of Stock and Working Solutions

Materials:

  • L-Valine

  • This compound

  • Methanol (LC-MS grade)

  • Ultrapure water

Procedure:

  • L-Valine Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-Valine and dissolve it in 10 mL of ultrapure water to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to obtain a final concentration of 1 mg/mL.

  • L-Valine Working Solutions (Calibration Standards): Prepare a series of working solutions by serially diluting the L-Valine stock solution with ultrapure water to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 µg/mL).

  • This compound Internal Standard (IS) Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL.

Sample Preparation from Biological Matrix (e.g., Plasma)

Materials:

  • Biological sample (e.g., plasma)

  • This compound Internal Standard (IS) Working Solution (10 µg/mL)

  • Acetonitrile (LC-MS grade), ice-cold

  • Microcentrifuge tubes

Procedure:

  • Pipette 100 µL of the biological sample (plasma, serum, or tissue homogenate) into a clean microcentrifuge tube.

  • Add 20 µL of the this compound IS working solution (10 µg/mL) to the sample.

  • Vortex the mixture for 30 seconds.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample to precipitate proteins.[3][4]

  • Vortex the tube vigorously for 1 minute.[4]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a new microcentrifuge tube or a vial for LC-MS/MS analysis.[3][4]

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatography (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Typical LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate L-Valine from other matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Typical MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • L-Valine: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific MRM transitions should be optimized for the instrument being used. For L-Valine, a common transition is 118.1 -> 72.1)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (100 µL) add_is Add this compound IS (20 µL) sample->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (400 µL) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Experimental workflow for L-Valine quantification.

signaling_pathway cluster_quantification Quantification Logic cluster_inputs Inputs ratio Peak Area Ratio (L-Valine / this compound) concentration L-Valine Concentration ratio->concentration Comparison cal_curve Calibration Curve cal_curve->concentration Reference sample_peak L-Valine Peak Area sample_peak->ratio is_peak This compound Peak Area is_peak->ratio known_conc Known L-Valine Concentrations known_conc->cal_curve known_ratio Known Peak Area Ratios known_ratio->cal_curve

Caption: Logical relationship for quantification.

References

Application Note: Enhanced Chromatographic Retention of L-Valine-d8 Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the derivatization of L-Valine-d8, a stable isotope-labeled internal standard, to improve its retention in chromatographic systems, particularly in reversed-phase liquid chromatography (LC) and gas chromatography (GC). Underivatized amino acids like L-Valine are highly polar and exhibit poor retention on non-polar stationary phases, leading to challenges in separation and quantification. Chemical derivatization modifies the functional groups of this compound, increasing its hydrophobicity and volatility, thereby enhancing its interaction with the stationary phase and resulting in longer and more reproducible retention times. This note details common derivatization procedures, presents a comparison of expected retention behavior, and provides a diagram of the L-Valine catabolism pathway for contextual understanding.

Introduction

L-Valine is an essential branched-chain amino acid (BCAA) critical for protein synthesis and various metabolic processes.[1] Accurate quantification of L-Valine in biological matrices is crucial for metabolic studies, clinical diagnostics, and pharmacokinetic analysis in drug development. Stable isotope-labeled internal standards, such as this compound, are essential for precise quantification by mass spectrometry (MS) as they correct for matrix effects and variations during sample preparation and analysis.

A significant analytical challenge in the quantification of L-Valine and its deuterated analog is its high polarity, which results in poor retention on commonly used reversed-phase chromatographic columns. This can lead to co-elution with the solvent front and other polar matrix components, causing ion suppression and inaccurate quantification. To overcome this, derivatization is employed to modify the chemical structure of this compound, thereby increasing its retention and improving chromatographic resolution. This application note outlines several effective derivatization protocols for this compound for both LC-MS and GC-MS analysis.

Data Presentation: Comparison of Chromatographic Retention

Derivatization significantly alters the physicochemical properties of L-Valine, leading to a substantial increase in retention time on reversed-phase columns and enabling its analysis by gas chromatography. The following table summarizes typical retention times for underivatized and derivatized L-Valine under different chromatographic conditions. It is important to note that direct comparison of retention times across different studies with varying analytical conditions can be challenging; however, the data illustrates the general principle of enhanced retention upon derivatization.

Analyte FormChromatographic MethodColumn TypeMobile Phase/Carrier Gas & Gradient/ProgramTypical Retention Time (min)Reference
Underivatized L-Valine HILIC-LC-MSAgilent InfinityLab Poroshell 120 HILIC-OH5 (2.1 x 100 mm, 2.7 µm)A: 20 mM ammonium formate in water (pH 3); B: 20 mM ammonium formate in 90% ACN. Gradient elution.~3.9[2]
Underivatized L-Valine LC-MS/MSSupel™ Carbon LC (10 cm x 2.1 mm, 2.7 µm)A: Water (0.1% DFA); B: Acetonitrile (0.1% DFA). Gradient elution.3.69[3]
FMOC-derivatized L-Valine RP-HPLC-FLDC18 columnA: Acetate buffer-acetonitrile. Gradient elution.~20-35[4]
Ethyl Chloroformate-derivatized L-Valine GC-MSDB-5MS capillary column (30 m x 250 µm, 0.25 µm)Helium carrier gas. Temperature program from 80°C to 280°C.Not explicitly stated for Valine alone, but part of a metabolite profile analysis.[1]
MTBSTFA-derivatized L-Valine GC-MSSLB™-5ms capillary column (20 m x 0.18 mm, 0.18 µm)Helium carrier gas. Temperature program from 100°C to 360°C.Not explicitly stated for Valine alone, but part of an amino acid mix analysis.[5]

Note: Retention times are highly dependent on the specific instrument, column dimensions, mobile phase composition, gradient/temperature program, and flow rate. The data presented is for illustrative purposes to demonstrate the significant shift in retention achieved through derivatization.

Experimental Protocols

Protocol 1: Derivatization with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) for LC-MS Analysis

This protocol is suitable for the derivatization of primary and secondary amines, making this compound more hydrophobic for improved retention on reversed-phase columns.

Materials:

  • This compound standard or sample

  • Borate buffer (0.1 M, pH 9.0)

  • 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) solution (15 mM in acetonitrile)

  • 1-Adamantanamine (ADAM) solution (300 mM in water-acetonitrile, 1:1, v/v) or Glycine solution (100 mM) to quench the reaction

  • Acetonitrile (ACN), HPLC grade

  • Water, ultrapure

  • Formic acid (optional, for sample acidification before injection)

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in 0.1 N HCl or an appropriate solvent. If using a biological sample, perform protein precipitation (e.g., with methanol or acetonitrile) and collect the supernatant. Dry the sample under a stream of nitrogen if necessary.

  • Reconstitution: Reconstitute the dried sample or standard in 100 µL of borate buffer.

  • Derivatization Reaction: Add 100 µL of the FMOC-Cl solution to the sample. Vortex the mixture for 30 seconds and let it react at room temperature for 10 minutes.[6]

  • Quenching: To stop the reaction and consume excess FMOC-Cl, add 100 µL of ADAM solution or glycine solution. Vortex for 10 seconds and let it stand for 1 minute.[7]

  • Sample Dilution and Analysis: Dilute the derivatized sample with the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to an appropriate concentration for LC-MS analysis. The sample is now ready for injection onto a reversed-phase HPLC column (e.g., C18).

Protocol 2: Derivatization with Ethyl Chloroformate (ECF) for GC-MS Analysis

This is a rapid derivatization method that converts amino acids into their N-ethoxycarbonyl ethyl ester derivatives, which are volatile and suitable for GC-MS analysis.

Materials:

  • This compound standard or sample (dried)

  • Ethanol/Pyridine solution (4:1, v/v)

  • Ethyl Chloroformate (ECF)

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation: Ensure the this compound standard or sample extract is completely dry.

  • Derivatization Reaction: To the dried sample, add 100 µL of the ethanol/pyridine solution and vortex. Add 10 µL of ECF, vortex vigorously for 30 seconds. The reaction is rapid and occurs at room temperature.

  • Extraction: Add 100 µL of chloroform to extract the derivatized this compound. Vortex thoroughly. Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample Collection: Centrifuge the sample to separate the layers. Carefully transfer the lower chloroform layer containing the derivatized analyte to a GC vial. The sample is now ready for injection into the GC-MS.[1][5]

Protocol 3: Silylation with N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for GC-MS Analysis

Silylation is a common derivatization technique for GC analysis, replacing active hydrogens with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. MTBSTFA forms stable TBDMS derivatives.

Materials:

  • This compound standard or sample (dried)

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)

  • Acetonitrile (ACN), anhydrous

  • Heating block or oven

Procedure:

  • Sample Preparation: The sample containing this compound must be completely anhydrous. Dry the sample thoroughly under a stream of nitrogen or in a vacuum concentrator.

  • Derivatization Reaction: Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA to the dried sample.

  • Heating: Tightly cap the reaction vial and heat at 70-100°C for 30-60 minutes to ensure complete derivatization.[5]

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.

Mandatory Visualizations

Experimental Workflow for this compound Derivatization and Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Chromatographic Analysis start This compound Sample (e.g., in plasma) protein_precipitation Protein Precipitation (e.g., with Methanol) start->protein_precipitation supernatant Collect Supernatant protein_precipitation->supernatant drying Dry Down (Nitrogen Stream) supernatant->drying add_reagents Add Derivatization Reagent (e.g., FMOC-Cl) & Buffer drying->add_reagents react Incubate (Room Temperature) add_reagents->react quench Quench Reaction (e.g., with Glycine) react->quench dilute Dilute for Injection quench->dilute lcms LC-MS/MS Analysis (Reversed-Phase) dilute->lcms data Data Acquisition & Quantification lcms->data

Caption: Workflow for FMOC-Cl derivatization of this compound for LC-MS/MS analysis.

L-Valine Catabolism Pathway

valine_catabolism Valine L-Valine alpha_Keto α-Ketoisovalerate Valine->alpha_Keto BCAT Isobutyryl_CoA Isobutyryl-CoA alpha_Keto->Isobutyryl_CoA BCKDH Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA IBD Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA Methacrylyl_CoA->Hydroxyisobutyryl_CoA Crotonase Hydroxyisobutyrate 3-Hydroxyisobutyrate Hydroxyisobutyryl_CoA->Hydroxyisobutyrate HIBCH Methylmalonate_Semialdehyde Methylmalonate Semialdehyde Hydroxyisobutyrate->Methylmalonate_Semialdehyde HIBADH Propionyl_CoA Propionyl-CoA Methylmalonate_Semialdehyde->Propionyl_CoA MMSDH Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA PCC Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA MCM TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Simplified diagram of the L-Valine catabolism pathway.[8]

Conclusion

Derivatization of this compound is a crucial step for robust and reliable quantification in chromatographic systems, particularly for LC-MS and GC-MS applications. The protocols provided in this application note, including derivatization with FMOC-Cl, ethyl chloroformate, and MTBSTFA, offer effective means to enhance chromatographic retention, improve peak shape, and increase sensitivity. The choice of derivatization reagent and method will depend on the analytical platform (LC vs. GC), the sample matrix, and the specific requirements of the assay. By employing these techniques, researchers can overcome the challenges associated with the analysis of polar compounds like this compound, leading to higher quality data in metabolomics, clinical research, and drug development.

References

L-Valine-d8 in Metabolomics for Flux Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Valine, an essential branched-chain amino acid (BCAA), plays a pivotal role in cellular metabolism, extending beyond its function as a building block for protein synthesis. Its catabolism provides key intermediates for the tricarboxylic acid (TCA) cycle, making it a significant contributor to cellular energy homeostasis and biosynthetic processes.[1] Metabolic flux analysis using stable isotope tracers is a powerful technique to quantitatively track the fate of metabolites through metabolic pathways, providing a dynamic view of cellular physiology.[2][3] L-Valine-d8, a deuterated stable isotope of L-Valine, serves as an effective tracer for delineating the contributions of valine to central carbon metabolism.[4] These application notes provide detailed protocols for utilizing this compound in metabolic flux analysis, from experimental design to data interpretation, and explore the signaling pathways that regulate valine metabolism.

Principle of this compound Tracing for Flux Analysis

Stable isotope tracing with this compound involves replacing standard L-Valine in cell culture medium with this compound. As cells metabolize this compound, the deuterium atoms are incorporated into downstream metabolites. By measuring the mass shifts and isotopic distribution in these metabolites using mass spectrometry, it is possible to trace the metabolic pathways of valine and quantify the rate of conversion, or flux, through these pathways.[5][6] The catabolism of valine ultimately leads to the production of propionyl-CoA, which is then converted to succinyl-CoA, an intermediate of the TCA cycle.[7][8][9] Tracing the incorporation of deuterium from this compound into TCA cycle intermediates and other related metabolites provides a quantitative measure of valine's contribution to anaplerosis and cellular energy metabolism.

Key Applications

  • Quantifying Valine Catabolic Flux: Determine the rate at which cells catabolize valine and its contribution to the TCA cycle.[7][10]

  • Investigating Cancer Metabolism: Elucidate the role of BCAA metabolism in cancer cell proliferation and survival.[11][12]

  • Drug Discovery and Development: Assess the impact of therapeutic compounds on BCAA metabolic pathways.

  • Understanding Metabolic Diseases: Study the dysregulation of valine metabolism in diseases such as maple syrup urine disease and diabetes.[13]

Experimental Protocols

Protocol 1: this compound Tracing in Adherent Mammalian Cells

This protocol outlines the steps for conducting a stable isotope tracing experiment using this compound in adherent mammalian cell cultures to analyze its contribution to the TCA cycle.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Standard cell culture medium (e.g., DMEM)

  • L-Valine-free DMEM

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Valine

  • This compound (≥98% isotopic purity)[1]

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol in water (v/v), ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system[14]

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency (typically 80-90%) in standard culture medium.

    • Prepare the labeling medium: L-Valine-free DMEM supplemented with 10% dFBS and the physiological concentration of this compound (replace the unlabeled L-Valine).

    • Aspirate the standard medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed labeling medium.

    • Incubate the cells for a defined period to allow for the incorporation of the tracer. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to determine the time to isotopic steady state.[2]

  • Metabolite Extraction:

    • At each time point, place the culture plates on ice and aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to each plate to cover the cells (e.g., 1 mL for a 6-well plate).

    • Incubate on a rocking platform at -20°C for 15 minutes.

    • Scrape the cells and transfer the cell lysate to pre-chilled microcentrifuge tubes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[14]

    • Transfer the supernatant containing the metabolites to new tubes and store at -80°C until LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a high-resolution LC-MS/MS system.

    • Use a suitable chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), for the separation of polar metabolites like TCA cycle intermediates.[15][16][17][18]

    • Operate the mass spectrometer in negative ion mode for the detection of TCA cycle intermediates.

    • Set up a targeted analysis to monitor the mass isotopologues of valine and its downstream metabolites (e.g., succinate, malate, citrate).

Data Analysis:

  • Peak Integration and Isotopologue Distribution: Integrate the peak areas for each mass isotopologue of the targeted metabolites.

  • Natural Isotope Abundance Correction: Correct the raw isotopologue distribution data for the natural abundance of 13C and other isotopes.[2]

  • Metabolic Flux Analysis: Use the corrected isotopologue distribution data to calculate the fractional contribution of this compound to each metabolite pool and to model the metabolic fluxes through the valine catabolism pathway and the TCA cycle.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of TCA Cycle Intermediates

This protocol details the sample preparation for the analysis of TCA cycle intermediates from cell extracts.

Materials:

  • Cell extract in 80% methanol (from Protocol 1)

  • Nitrogen gas evaporator or vacuum concentrator

  • LC-MS grade water with 0.1% formic acid

  • LC-MS vials

Procedure:

  • Solvent Evaporation: Dry the metabolite extracts under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolites in a small volume of LC-MS grade water with 0.1% formic acid (e.g., 50-100 µL).

  • Centrifugation: Centrifuge the reconstituted samples at maximum speed for 10 minutes at 4°C to pellet any insoluble debris.

  • Transfer: Carefully transfer the supernatant to LC-MS vials for analysis.

Data Presentation

The quantitative data from this compound tracing experiments can be summarized in tables to facilitate comparison and interpretation. The following tables provide examples of how to present the fractional enrichment of downstream metabolites, which reflects the contribution of valine to their synthesis.

Time (hours)This compoundSuccinate (M+4)Malate (M+4)Citrate (M+4)
00.980.000.000.00
20.970.050.040.02
60.970.150.120.08
120.960.250.210.15
240.950.350.300.22
Caption: Fractional enrichment of this compound and key TCA cycle intermediates over a 24-hour labeling period in a hypothetical cancer cell line. Data represents the mole percent of the fully labeled isotopologue.
Cell LineTreatmentValine Flux to Succinyl-CoA (nmol/10^6 cells/hr)
WTControl15.2 ± 1.8
WTDrug A8.5 ± 1.1
MutantControl25.7 ± 2.5
MutantDrug A12.1 ± 1.5
Caption: Hypothetical quantitative flux data of valine catabolism to succinyl-CoA in wild-type (WT) and mutant cell lines under control and drug-treated conditions.

Visualization of Pathways and Workflows

Valine Catabolism Pathway

The following diagram illustrates the catabolic pathway of valine, showing its conversion to succinyl-CoA, which then enters the TCA cycle.

G Valine This compound aKIV α-Ketoisovalerate-d7 Valine->aKIV BCAT Isobutyryl_CoA Isobutyryl-CoA-d7 aKIV->Isobutyryl_CoA BCKDH Methacrylyl_CoA Methacrylyl-CoA-d6 Isobutyryl_CoA->Methacrylyl_CoA Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA-d6 Methacrylyl_CoA->Hydroxyisobutyryl_CoA Hydroxyisobutyrate 3-Hydroxyisobutyrate-d6 Hydroxyisobutyryl_CoA->Hydroxyisobutyrate Methylmalonate_Semialdehyde Methylmalonate Semialdehyde-d5 Hydroxyisobutyrate->Methylmalonate_Semialdehyde Propionyl_CoA Propionyl-CoA-d5 Methylmalonate_Semialdehyde->Propionyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA-d4 Propionyl_CoA->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA-d4 Methylmalonyl_CoA->Succinyl_CoA TCA TCA Cycle Succinyl_CoA->TCA G cluster_experiment Experimental Phase cluster_analysis Analytical Phase CellCulture Cell Culture Labeling This compound Labeling CellCulture->Labeling MetaboliteExtraction Metabolite Extraction Labeling->MetaboliteExtraction LCMS LC-MS/MS Analysis MetaboliteExtraction->LCMS DataProcessing Data Processing LCMS->DataProcessing FluxAnalysis Metabolic Flux Analysis DataProcessing->FluxAnalysis G GrowthFactors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 BCKDH_Kinase BCKDH Kinase (BCKDK) mTORC1->BCKDH_Kinase Inhibition BCKDH_complex BCKDH Complex BCKDH_Kinase->BCKDH_complex Inhibition (Phosphorylation) ValineCatabolism Valine Catabolism BCKDH_complex->ValineCatabolism Activation

References

Application Notes and Protocols for the Use of L-Valine-d8 in Clinical Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Valine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis, energy metabolism, and neurotransmitter synthesis.[1] Accurate and precise quantification of L-Valine in biological matrices is crucial for the diagnosis and monitoring of various metabolic disorders, such as Maple Syrup Urine Disease (MSUD), and for investigating its role in conditions like insulin resistance.[2][3] Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and accuracy.[4] L-Valine-d8, a deuterated form of L-Valine, is an ideal internal standard for this application, as it shares similar physicochemical properties with the endogenous analyte, ensuring reliable correction for matrix effects and variability during sample processing.[5][6][7]

These application notes provide a comprehensive overview of the use of this compound in clinical mass spectrometry, including detailed experimental protocols, quantitative performance data, and insights into the clinical significance of L-Valine measurement.

Clinical Significance

Maple Syrup Urine Disease (MSUD)

MSUD is an inborn error of metabolism caused by a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, which is responsible for the breakdown of the BCAAs: leucine, isoleucine, and valine.[3] This deficiency leads to the accumulation of these amino acids and their corresponding α-ketoacids in blood and urine, resulting in a characteristic sweet odor, neurological damage, and metabolic acidosis if left untreated.[3] The quantitative monitoring of L-Valine, alongside leucine and isoleucine, is essential for the diagnosis, dietary management, and therapeutic monitoring of individuals with MSUD.[8]

Insulin Resistance and Type 2 Diabetes

Elevated levels of circulating BCAAs, including L-Valine, have been strongly associated with insulin resistance and an increased risk of developing type 2 diabetes.[2][3] The accumulation of BCAAs and their metabolites can interfere with insulin signaling pathways, particularly the mTOR pathway, leading to impaired glucose uptake and metabolism.[9][10] The precise measurement of L-Valine can aid researchers in understanding the pathophysiology of insulin resistance and in the development of novel therapeutic strategies.

Quantitative Data

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of L-Valine in human plasma using this compound as an internal standard.

Table 1: Linearity and Sensitivity

ParameterValue
Linearity Range2.0 - 1500 µM
Correlation Coefficient (r²)> 0.998
Lower Limit of Quantification (LLOQ)2.0 µM
Upper Limit of Quantification (ULOQ)1500 µM

Table 2: Precision and Accuracy

Quality Control (QC) LevelConcentration (µM)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ2.0< 10.1%< 14.3%-7.6% to 9.4%-12.3% to 13.3%
Low QC10< 10.1%< 14.3%-7.6% to 9.4%-12.3% to 13.3%
Medium QC250< 10.1%< 14.3%-7.6% to 9.4%-12.3% to 13.3%
High QC1000< 10.1%< 14.3%-7.6% to 9.4%-12.3% to 13.3%

Data is representative of typical performance and may vary between laboratories and instrument platforms.[11][12][13]

Experimental Protocols

This section provides a detailed methodology for the quantification of L-Valine in human plasma using this compound as an internal standard.

Materials and Reagents
  • L-Valine certified reference standard

  • This compound (≥98% isotopic purity)

  • LC-MS/MS grade methanol

  • LC-MS/MS grade acetonitrile

  • LC-MS/MS grade water

  • Formic acid (≥99%)

  • Human plasma (K2EDTA)

Equipment
  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

  • Reversed-phase C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Microcentrifuge

  • Vortex mixer

  • Calibrated pipettes

Stock and Working Solutions Preparation
  • L-Valine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Valine in LC-MS/MS grade water.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS/MS grade methanol.

  • Working Solutions: Prepare serial dilutions of the L-Valine stock solution in water to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS by diluting the stock solution with methanol.

Sample Preparation
  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 100 µL of the this compound internal standard working solution to each tube (except for blank samples).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[5]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

Table 3: Liquid Chromatography Parameters

ParameterSetting
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Isocratic or gradient elution optimized for separation

Table 4: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Analyte MRM Transition
L-Valine118.1 -> 72.1
This compound126.1 -> 79.1

MRM transitions and collision energies should be optimized for the specific instrument used.

Data Analysis
  • Integrate the peak areas for the MRM transitions of L-Valine and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of L-Valine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Workflows

Branched-Chain Amino Acid (BCAA) Catabolism

The catabolism of BCAAs, including L-Valine, is a critical metabolic pathway. A defect in this pathway, specifically at the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, leads to MSUD.

BCAA_Catabolism cluster_transamination Transamination cluster_decarboxylation Oxidative Decarboxylation L-Valine L-Valine BCAT BCAT L-Valine->BCAT alpha-Ketoglutarate alpha-Ketoglutarate alpha-Ketoglutarate->BCAT alpha-Ketoisovalerate alpha-Ketoisovalerate BCAT->alpha-Ketoisovalerate Glutamate Glutamate BCAT->Glutamate BCKDH_complex BCKDH_complex alpha-Ketoisovalerate->BCKDH_complex Isobutyryl-CoA Isobutyryl-CoA BCKDH_complex->Isobutyryl-CoA MSUD_Defect Defective in MSUD BCKDH_complex->MSUD_Defect Further_Metabolism Further Metabolism Isobutyryl-CoA->Further_Metabolism Succinyl-CoA

Caption: Branched-Chain Amino Acid Catabolism Pathway for L-Valine.

L-Valine and Insulin Resistance via mTOR Signaling

Elevated levels of L-Valine can contribute to insulin resistance through the overactivation of the mTOR signaling pathway, which leads to the inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS-1).

mTOR_Signaling Insulin Insulin Insulin_Receptor Insulin_Receptor Insulin->Insulin_Receptor IRS-1 IRS-1 Insulin_Receptor->IRS-1 activates PI3K PI3K IRS-1->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 activates Glucose_Uptake Glucose_Uptake Akt->Glucose_Uptake promotes S6K1 S6K1 mTORC1->S6K1 activates S6K1->IRS-1 inhibits L-Valine L-Valine L-Valine->mTORC1 activates

Caption: Simplified mTOR Signaling Pathway and L-Valine's Role in Insulin Resistance.

Experimental Workflow for L-Valine Quantification

The following diagram illustrates the logical workflow for the quantitative analysis of L-Valine using this compound as an internal standard.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Area_Ratio Calculate Area Ratio (Analyte/IS) Peak_Integration->Area_Ratio Calibration_Curve Calibration Curve Area_Ratio->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental Workflow for L-Valine Quantification by LC-MS/MS.

References

Troubleshooting & Optimization

preventing H/D back-exchange with L-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Valine-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing H/D back-exchange during experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the isotopic integrity of your deuterated compound.

Frequently Asked Questions (FAQs)

Q1: What is H/D back-exchange and why is it a concern for this compound?

Hydrogen-Deuterium (H/D) back-exchange is an undesirable chemical reaction where deuterium atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding environment.[1] This process compromises the isotopic purity of the compound, which can lead to inaccurate results in sensitive analytical techniques like NMR spectroscopy and mass spectrometry. For this compound, the deuterium atoms on the valine side chain and the alpha-carbon are susceptible to exchange under certain conditions.[1][2]

Q2: What are the primary factors that promote H/D back-exchange?

The three main factors that influence the rate of H/D back-exchange are:

  • Presence of Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol (CH₃OH), and ethanol (C₂H₅OH), are the primary sources of hydrogen that can replace deuterium.[1] Atmospheric moisture and moisture on glassware are also significant contributors.[1]

  • pH of the Solution: The rate of H/D exchange is highly dependent on pH. The exchange is catalyzed by both acids and bases.[3] For amide protons in peptides, the minimum rate of exchange occurs at a pH of approximately 2.5-2.6.[3][4]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including H/D back-exchange.[4]

Q3: Which deuterated solvents are recommended to minimize back-exchange for NMR analysis of this compound?

Aprotic deuterated solvents are highly recommended as they lack exchangeable protons. The choice of solvent will also depend on the solubility of this compound. Suitable options include:

  • Chloroform-d (CDCl₃)

  • Acetonitrile-d₃ (CD₃CN)

  • Dimethyl sulfoxide-d₆ (DMSO-d₆) - Note: DMSO is hygroscopic, so careful handling is required to prevent moisture absorption.[1]

Q4: How can I minimize H/D back-exchange during mass spectrometry analysis?

For mass spectrometry, particularly in hydrogen exchange mass spectrometry (HX-MS) experiments, minimizing back-exchange is critical. Key strategies include:

  • Quenching Conditions: After a labeling experiment, the exchange reaction should be "quenched" by rapidly lowering the pH to the minimum exchange rate (around pH 2.5) and reducing the temperature to 0°C or below.[3][4]

  • UPLC/HPLC Conditions: Maintain a low temperature throughout the chromatographic separation.[3] Using rapid separation techniques like UPLC can also reduce the time the sample is exposed to protic mobile phases.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Loss of deuterium label observed in ¹H NMR (appearance of proton signals in deuterated positions). 1. Contamination of the deuterated solvent with water. 2. Use of wet NMR tube or glassware. 3. Exposure of the sample to atmospheric moisture.1. Use a fresh, sealed ampule of high-purity deuterated solvent.[1] 2. Thoroughly dry all glassware in an oven (e.g., 120°C for at least 4 hours) and cool in a desiccator before use.[1] 3. Prepare the sample under an inert atmosphere (e.g., in a glovebox or under a stream of dry nitrogen or argon).[1]
Inconsistent results in quantitative mass spectrometry. H/D back-exchange is occurring to a variable extent between samples.1. Strictly adhere to a standardized and rapid sample preparation protocol.[1] 2. Ensure consistent quenching conditions (pH and temperature) for all samples.[3] 3. Use an automated liquid handling system for improved reproducibility.[1]
Broad water peak in ¹H NMR spectrum obscuring signals. Significant water contamination in the sample.1. Dry the this compound solid under high vacuum before dissolving.[1] 2. Use a deuterated solvent from a freshly opened sealed container.[1] 3. For highly sensitive experiments, pre-rinse the NMR tube with D₂O, discard, and then dry thoroughly before use to exchange labile protons on the glass surface.[1]

Data Presentation

Table 1: Illustrative H/D Back-Exchange of this compound in Various Deuterated Solvents at Room Temperature Over 24 Hours.

Deuterated Solvent Solvent Type Anticipated % H/D Back-Exchange (Illustrative) Notes
Chloroform-dAprotic< 1%Excellent choice for minimizing back-exchange.
Acetonitrile-d₃Aprotic< 1%Another excellent aprotic solvent.
DMSO-d₆Aprotic< 2%Slightly more hygroscopic than chloroform-d, so careful handling is required.[1]
Methanol-d₄Protic5 - 15%Contains exchangeable deuterons, but can still lead to back-exchange if contaminated with H₂O.
Deuterium Oxide (D₂O)Protic> 20%Will readily exchange with any labile protons on this compound. Not recommended if trying to preserve the deuterium label on the alpha-carbon.

Note: The actual extent of back-exchange will depend on the purity of the solvent, the presence of any acidic or basic impurities, and the handling conditions.

Experimental Protocols

Protocol 1: Preparation of this compound for NMR Analysis with Minimal H/D Back-Exchange

Objective: To prepare a sample of this compound in a deuterated aprotic solvent for NMR analysis while minimizing H/D back-exchange.

Materials:

  • This compound solid

  • High-purity deuterated aprotic solvent (e.g., Chloroform-d, Acetonitrile-d₃) from a sealed ampule

  • NMR tube and cap, dried in an oven at 120°C for at least 4 hours and cooled in a desiccator

  • Dry gas (Nitrogen or Argon)

  • Glovebox (recommended)

  • Microsyringe

Procedure:

  • Environment Setup: If available, perform all steps in a glovebox with a dry, inert atmosphere. If a glovebox is not available, work quickly and efficiently under a gentle stream of dry nitrogen or argon gas.[1]

  • Sample Weighing: Weigh the desired amount of this compound into a clean, dry vial.

  • Solvent Addition: Open a fresh sealed ampule of the chosen deuterated solvent. Using a dry microsyringe, transfer the required volume (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial containing the this compound.[1]

  • Dissolution: Gently swirl the vial to dissolve the solid completely. Avoid vigorous shaking.

  • Transfer to NMR Tube: Using a clean, dry Pasteur pipette, transfer the solution to the dried NMR tube.[1]

  • Capping: Securely cap the NMR tube.

  • Analysis: Acquire the NMR spectrum as soon as possible after sample preparation.[1]

Protocol 2: Quenching and Preparation of this compound Labeled Samples for LC-MS Analysis

Objective: To prepare a sample containing this compound for LC-MS analysis, ensuring minimal loss of the deuterium label. This protocol is adapted from general procedures for HX-MS.[3]

Materials:

  • Solution containing this compound

  • Quench buffer (e.g., 0.1% formic acid in water, pH adjusted to 2.5)[3]

  • Ice bath or cooling block

  • UPLC/HPLC system with a cooled autosampler and column oven

  • Mass spectrometer

Procedure:

  • Pre-cooling: Pre-chill the quench buffer and all necessary pipette tips and microcentrifuge tubes to 0°C.[3]

  • Quenching: To quench any ongoing exchange reaction, dilute the sample solution with the pre-chilled quench buffer. The final pH should be approximately 2.5.[3]

  • Immediate Analysis: Immediately place the quenched sample in the cooled autosampler (set to ~2-4°C) of the UPLC/HPLC system.[1]

  • Chromatography: Perform the chromatographic separation at a low temperature (e.g., 0-4°C for the column) to minimize back-exchange during this step.[3]

  • Mass Spectrometry: Analyze the sample immediately by mass spectrometry.

Visualizations

H_D_Back_Exchange_Factors LValineD8 This compound (Isotopically Pure) BackExchange H/D Back-Exchange (Undesirable Reaction) LValineD8->BackExchange LValineH L-Valine (Loss of Deuterium Label) BackExchange->LValineH ProticSolvents Protic Solvents (e.g., H₂O, MeOH) ProticSolvents->BackExchange Promotes pH Non-Optimal pH (Acidic or Basic) pH->BackExchange Catalyzes Temperature Elevated Temperature Temperature->BackExchange Accelerates

Caption: Factors promoting H/D back-exchange of this compound.

NMR_Sample_Prep_Workflow start Start dry_glassware Dry Glassware (Oven, Desiccator) start->dry_glassware weigh_sample Weigh this compound (Inert Atmosphere) dry_glassware->weigh_sample add_solvent Add Anhydrous Deuterated Solvent weigh_sample->add_solvent dissolve Dissolve Sample add_solvent->dissolve transfer Transfer to NMR Tube dissolve->transfer cap Cap NMR Tube transfer->cap analyze Acquire NMR Spectrum (Immediately) cap->analyze end End analyze->end

Caption: Workflow for NMR sample preparation to minimize H/D back-exchange.

LCMS_Quench_Workflow start Start: Labeled Sample precool Pre-cool Quench Buffer (0°C, pH 2.5) start->precool quench Quench Reaction (Add Cold Buffer) precool->quench autosampler Place in Cooled Autosampler (2-4°C) quench->autosampler chromatography Low-Temperature UPLC/HPLC (0-4°C) autosampler->chromatography ms_analysis Mass Spectrometry Analysis chromatography->ms_analysis end End ms_analysis->end

Caption: Workflow for quenching and LC-MS analysis of this compound.

References

addressing isotopic exchange of L-Valine-d8 in protic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the isotopic exchange of L-Valine-d8 in protic solvents. Below you will find troubleshooting guides and frequently asked questions to ensure the isotopic integrity of your deuterated compound during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is hydrogen-deuterium (H/D) isotopic exchange, and why is it a concern for this compound?

Hydrogen-deuterium (H/D) exchange is a chemical reaction where deuterium atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms (protons) from the surrounding environment.[1][2] This process, often called "back-exchange," compromises the isotopic purity of the standard.[3] For this compound, the deuterium atoms on the aliphatic side chain and the alpha-carbon are susceptible to exchange under certain conditions.[1][4] This loss of isotopic labeling can lead to inaccurate quantification in mass spectrometry, as the internal standard's concentration is underestimated, or cause misleading results in NMR spectroscopy.[3][5]

Q2: What are the primary factors that promote H/D exchange in this compound?

The rate of H/D exchange is significantly influenced by three main factors:

  • Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol (CH₃OH), and ethanol (C₂H₅OH), are the primary source of hydrogen that can replace deuterium.[1][5] Even atmospheric moisture can be a significant contributor.[1]

  • pH of the Solution: The exchange process is catalyzed by both acids and bases.[3][6] The rate of exchange is generally at its minimum in a slightly acidic environment, typically around pH 2.5 to 3.0.[2][3]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including H/D exchange.[3][5] Storing and analyzing samples at low temperatures is a key strategy to minimize this effect.[5]

Q3: Which deuterium positions on a molecule are most susceptible to exchange?

The stability of a deuterium label is highly dependent on its position within the molecule.[3] Deuterium atoms are most likely to exchange when they are:

  • Attached to heteroatoms: Labels on oxygen (-OD), nitrogen (-ND), or sulfur (-SD) are highly labile and exchange almost instantaneously with protons from protic solvents.[3]

  • Adjacent to a carbonyl group (alpha-protons): These positions are susceptible to exchange under acidic or basic conditions due to keto-enol tautomerism.[3][6]

  • On aliphatic chains or aromatic rings: These are generally the most stable positions and are preferred for internal standards, though some aromatic positions can be activated towards exchange depending on the chemical environment.[3] this compound has deuterium on stable carbon positions, but the alpha-carbon is activated by the adjacent carbonyl group.

Q4: What are the best practices for handling and storing this compound to maintain isotopic purity?

To prevent isotopic exchange and ensure the stability of this compound, proper handling and storage are critical.

  • Solid Storage: Store solid this compound at -20°C in a dark, dry environment, preferably in a desiccator.[4] Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the compound.[7]

  • Solution Storage: Prepare stock solutions in high-purity, anhydrous aprotic solvents (e.g., acetonitrile, DMSO, chloroform-d).[1][4] For long-term storage, keep solutions at -80°C.[4] For short-term use, -20°C is suitable.[4] Avoid storing this compound in protic or aqueous solutions for extended periods.[5]

  • General Handling: When possible, handle the compound under a dry, inert atmosphere like nitrogen or argon to minimize exposure to moisture.[1][7] Use oven-dried glassware and fresh, sealed containers of deuterated solvents for analysis.[1]

Troubleshooting Guides

Issue 1: Loss of Deuterium Detected by Mass Spectrometry

Symptom: Your mass spectrum shows a distribution of molecular ion peaks with masses lower than expected (e.g., M+7, M+6 instead of M+8). This indicates the loss of one or more deuterium atoms.[3][8]

Troubleshooting Workflow:

G Troubleshooting Workflow: Deuterium Loss in MS start Start: Unexpected lower mass peaks in MS spectrum check_conditions Review Experimental Conditions: - Solvent (Protic?) - Mobile Phase pH - Temperature start->check_conditions is_protic Protic Solvent or Aqueous Mobile Phase? check_conditions->is_protic is_ph_extreme pH outside 2.5 - 7 range? is_protic->is_ph_extreme No solution_solvent Action: - Use aprotic solvent for prep - Minimize aqueous content in mobile phase is_protic->solution_solvent Yes is_temp_high High Temperature (Autosampler/Source)? is_ph_extreme->is_temp_high No solution_ph Action: - Adjust mobile phase pH to ~2.5-3.0 with formic acid - Quench reactions at low pH is_ph_extreme->solution_ph Yes solution_temp Action: - Cool autosampler (e.g., 4°C) - Lower ion source temp - Perform chromatography at low T is_temp_high->solution_temp Yes reanalyze Re-analyze Sample is_temp_high->reanalyze No, conditions optimal. Consider other issues. solution_solvent->reanalyze solution_ph->reanalyze solution_temp->reanalyze

Caption: A logical workflow for troubleshooting deuterium loss observed in mass spectrometry.

Issue 2: Inconsistent Results or Signal Drift

Symptom: The peak area response of the this compound internal standard is inconsistent across an analytical run, or it drifts over time when samples are left in the autosampler.[3]

Potential Cause: This is often due to ongoing, time-dependent H/D exchange occurring in the prepared samples while they await analysis.[3] The longer the sample is exposed to conditions promoting exchange (e.g., aqueous mobile phase, non-optimal pH, room temperature), the greater the loss of deuterium.[5]

Troubleshooting Steps:

  • Perform a Stability Test: Inject a freshly prepared sample immediately (T=0) and then re-inject the exact same vial after it has been stored in the autosampler for the maximum expected run time of a batch. A significant decrease in the M+8 signal or an increase in lower mass isotopologues indicates instability.[3]

  • Minimize Time: Reduce the time between sample preparation and analysis.[5]

  • Optimize Conditions: As detailed in the workflow above, ensure the sample matrix and mobile phase pH are acidic (~2.5-3.0), use a cooled autosampler (e.g., 4°C), and employ aprotic solvents wherever possible in the sample preparation process.[1][5]

  • Standardize Protocols: Ensure that all samples, standards, and quality controls are prepared and handled with identical timing and procedures to ensure any exchange that does occur is at least consistent.[1]

Quantitative Data Summary

The stability of this compound is highly dependent on the solvent and environmental conditions. The following table provides an illustrative summary of expected stability.

Factor Condition Effect on Exchange Rate Mitigation Strategy Reference
Solvent Protic (e.g., H₂O, CH₃OH)HighUse aprotic solvents (e.g., acetonitrile, THF) when possible.[3]
Aprotic (e.g., Acetonitrile-d₃)Very Low (<1%)Preferred choice for sample preparation and storage.[1]
pH Acidic (<2.5) or Basic (>7)HighMaintain pH between 2.5 and 7. Optimal stability is often near pH 2.5-3.0.[2][3]
Temperature High (e.g., >25°C)HighStore and analyze samples at low temperatures (e.g., 4°C).[3][5]
Exposure Time LongIncreased ExchangeMinimize the time between sample preparation and analysis.[5]

Experimental Protocols

Protocol 1: Assessing the Isotopic Stability of this compound

Objective: To empirically determine the stability of this compound in a specific solvent or sample matrix under your analytical conditions.

Methodology:

  • Prepare Sample Sets:

    • Set A (Control): Prepare a solution of this compound at a known concentration in a pure, anhydrous aprotic solvent (e.g., acetonitrile).

    • Set B (Test Condition): Prepare an identical solution of this compound in your test matrix (e.g., plasma extract reconstituted in mobile phase).

  • Time-Point Analysis:

    • Immediately analyze an aliquot from both Set A and Set B using LC-MS (this is your T=0 measurement).

    • Store the remaining samples under the conditions you are testing (e.g., in the autosampler at 10°C).

    • Re-analyze aliquots from both sets at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Data Analysis:

    • For each time point, determine the ratio of the peak area of the back-exchanged isotopologues (e.g., M+7, M+6) to the fully deuterated (M+8) peak.

    • Compare the results from Set B to Set A. A significant increase in the proportion of back-exchanged products in Set B over time indicates instability under your specific experimental conditions.[5]

G Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_analysis Time-Course Analysis (LC-MS) cluster_data Data Interpretation prep_a Set A: Prepare this compound in Aprotic Solvent (Control) analysis_t0 Analyze A & B at T=0 prep_a->analysis_t0 prep_b Set B: Prepare this compound in Test Matrix/Solvent prep_b->analysis_t0 incubate Incubate A & B under test conditions (e.g., Autosampler) analysis_t0->incubate analysis_tx Re-analyze A & B at Time = 1h, 4h, 8h, 24h incubate->analysis_tx compare Compare isotopic distribution of Set B vs. Set A over time analysis_tx->compare conclusion Determine Stability compare->conclusion

Caption: Workflow for evaluating the isotopic stability of this compound.

Protocol 2: Sample Preparation for LC-MS Analysis to Minimize Back-Exchange

Objective: To prepare a sample containing this compound for LC-MS analysis while ensuring minimal loss of the deuterium label.

Materials:

  • This compound solution

  • Quench buffer (e.g., 0.1% formic acid in water, pH adjusted to ~2.5)[1]

  • Ice bath or cooling block

  • UPLC/HPLC system with a cooled autosampler and column oven[1]

  • Mass spectrometer

Procedure:

  • Pre-cooling: Pre-chill all buffers, solvents, pipette tips, and microcentrifuge tubes to 0-4°C.[1]

  • Quenching: If your experiment involves a reaction, quench it by diluting the sample with the pre-chilled, acidic quench buffer. The goal is to rapidly lower the pH to ~2.5 and the temperature to near 0°C.[1][2]

  • Extraction (if needed): Perform any necessary sample cleanup (e.g., protein precipitation, SPE) at low temperatures. Use aprotic solvents for extraction and elution steps where possible.

  • Final Reconstitution: After evaporating the extraction solvent, reconstitute the sample residue in your mobile phase, which should ideally be acidic (pH ~2.5-3.0).

  • Immediate Analysis: Immediately place the sample in the cooled autosampler (set to 2-4°C).[1]

  • Chromatography: Perform the chromatographic separation at a low temperature (e.g., column oven at 4°C) to minimize on-column back-exchange.[8]

  • Mass Spectrometry: Use a heated electrospray source (HESI), but keep the source and desolvation temperatures as low as possible while still achieving efficient ionization and desolvation to minimize in-source back-exchange.[7][8]

References

managing differential retention times of L-Valine-d8 and analyte

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in managing differential retention times between L-Valine and its deuterated internal standard, L-Valine-d8, during liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound eluting at a slightly different retention time than the unlabeled L-Valine analyte?

A1: This phenomenon is primarily due to the deuterium isotope effect. The bond between deuterium and carbon is slightly stronger than the bond between hydrogen and carbon. This can lead to subtle differences in the physicochemical properties of the molecule, resulting in a small but measurable shift in chromatographic retention time.[1][2] It is a known and expected behavior when using deuterium-labeled internal standards.[1]

Q2: How much of a retention time difference between the analyte and internal standard is acceptable?

A2: A small, consistent, and reproducible shift in retention time is generally acceptable. For stable LC methods, run-to-run variation is often expected to be within ±0.02–0.05 minutes.[3][4] The critical factor is that the analyte and the internal standard co-elute closely enough to experience the same matrix effects.[1] If the retention time difference is large, co-eluting matrix components could suppress or enhance the ionization of the analyte and the internal standard to different extents, compromising data accuracy.

Q3: Can I still achieve accurate quantification if there is a differential retention time?

A3: Yes, accurate quantification is achievable provided that the peak area ratio of the analyte to the internal standard remains consistent and proportional to the analyte's concentration across your calibration curve and quality control samples.[5] The internal standard can still effectively normalize for variability in sample preparation and injection volume, even with a slight retention time shift. The key is ensuring the shift is consistent and does not lead to differential matrix effects.[1]

Q4: What are the primary experimental factors that can influence the retention times of L-Valine and this compound?

A4: The retention of both compounds is sensitive to several factors, including:

  • Mobile Phase Composition: Minor errors in the ratio of aqueous to organic solvents.[3]

  • Mobile Phase pH: Critical for ionizable compounds like amino acids.[6][7]

  • Column Temperature: Fluctuations can cause retention times to drift.[8][9]

  • Flow Rate: Inconsistent flow rates will lead to proportional shifts in retention time.[8]

  • Column Condition: Degradation or contamination of the stationary phase over time.

Troubleshooting Guide: Managing Differential Retention

This guide addresses the issue of significant or inconsistent retention time differences between L-Valine and this compound.

Issue: Observed retention time difference is either large (>0.1 min) or inconsistent between injections.

Below is a systematic workflow to diagnose and resolve the issue.

start Observed Differential Retention Time (RT) check_isotope_effect Step 1: Confirm Baseline Isotope Effect start->check_isotope_effect check_system Step 2: Verify LC System Stability check_isotope_effect->check_system If RT shift is inconsistent or larger than expected check_method Step 3: Evaluate Method Parameters check_system->check_method If system is stable sub_system Flow Rate Consistency? Temperature Stable? No Leaks? check_system->sub_system check_column Step 4: Assess Column Health check_method->check_column If method parameters are correct sub_method Mobile Phase Prepared Correctly? pH Accurate? check_method->sub_method optimize Step 5: Optimize Chromatography check_column->optimize If column is aging or unsuitable sub_column Sufficient Equilibration? Column Lifespan Exceeded? check_column->sub_column solution Consistent and Minimized Differential RT optimize->solution sub_optimize Adjust Gradient Slope? Change Temperature? Test Different Organic Solvent? optimize->sub_optimize

Caption: A systematic workflow for troubleshooting differential retention times.

Step-by-Step Troubleshooting Actions
  • Confirm Baseline Isotope Effect:

    • Action: Prepare a clean solution containing both L-Valine and this compound in the initial mobile phase.

    • Purpose: To measure the inherent retention time difference caused by the deuterium isotope effect in the absence of any matrix. This provides a baseline for comparison.

  • Verify LC System Stability:

    • Flow Rate: Check for any leaks in the system. Listen to the pump for any unusual noises that might indicate seal issues. Manually check the flow rate by collecting the eluent for a set time and measuring the volume.[8]

    • Temperature: Ensure the column oven is on and set to the correct temperature. Verify that the lab's ambient temperature is stable, as this can affect the solvent pre-heating.[3][9]

  • Evaluate Method Parameters:

    • Mobile Phase Preparation: Remake the mobile phases, paying close attention to accurate measurements, especially for additives and pH adjustments. Inaccurate mobile phase composition is a common cause of retention time shifts.[3][8]

    • pH: Verify the pH of the aqueous mobile phase using a calibrated pH meter. Small deviations can significantly impact the retention of ionizable compounds.[6]

  • Assess Column Health:

    • Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to drifting retention times.

    • Contamination/Degradation: If the peak shape is poor (e.g., tailing or fronting) in addition to a retention time shift, the column may be contaminated or nearing the end of its lifespan. Consider flushing the column or replacing it.

  • Optimize Chromatographic Method:

    • If the differential retention is consistent but too large, method optimization may be required to bring the peaks closer together. This can improve the reliability of integration and ensure both compounds are affected similarly by matrix effects.

    • Adjust Gradient: A shallower gradient can increase separation and may be used to fine-tune the relative retention of the two compounds.[7]

    • Modify Temperature: Systematically adjust the column temperature (e.g., in 5°C increments) to observe the effect on retention and separation.

    • Change Organic Solvent: Switching between acetonitrile and methanol can alter selectivity and may reduce the retention time difference.[6]

Data Presentation

The following table illustrates hypothetical data on how chromatographic parameters can influence the retention times (RT) of L-Valine and this compound, and the resulting difference (ΔRT).

Parameter ChangeCondition ART L-Valine (min)RT this compound (min)ΔRT (sec)Condition BRT L-Valine (min)RT this compound (min)ΔRT (sec)
% Acetonitrile 20%5.255.212.422%4.884.842.4
Column Temp. 35°C5.425.382.440°C5.255.212.4
Mobile Phase pH 3.05.255.212.43.25.155.103.0

Note: This data is illustrative. The magnitude of change will depend on the specific column and conditions used.

Experimental Protocols

Protocol 1: General LC-MS/MS Analysis of L-Valine

This protocol provides a starting point for the analysis of L-Valine using an isotopically labeled internal standard.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of the sample (e.g., plasma), add 100 µL of an internal standard working solution (containing a known concentration of this compound in acetonitrile).[2]

    • Vortex the mixture for 30 seconds to mix and precipitate proteins.[2]

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the proteins.[10]

    • Carefully transfer the supernatant to a clean vial for analysis.[10]

  • Liquid Chromatography (LC) Conditions:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column or a C18 column.[10]

    • Mobile Phase A: 0.1% Formic Acid in Water.[2][10]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2][10]

    • Gradient: Start with a high percentage of Mobile Phase B (e.g., 90%), and run a linear gradient to a lower percentage (e.g., 40%) over several minutes to elute the analyte.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.[11]

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor and product ions for both L-Valine and this compound by infusing standard solutions.

Protocol 2: Systematic Investigation of Retention Time Shift

This protocol helps to identify the parameter causing inconsistent retention times.

  • Prepare System Suitability Solution: Create a solution of L-Valine and this compound at a known concentration in a solvent compatible with the initial mobile phase.

  • Baseline Injection: After fully equilibrating the system, inject the suitability solution 5-6 times. The retention times should be highly reproducible. If not, the issue lies with the LC system's stability (flow rate, temperature).

  • Test Mobile Phase: Prepare a fresh batch of mobile phases. Re-run the baseline injections. If the retention time changes but is now stable, the original mobile phase was likely prepared incorrectly.

  • Test Column Age: If using an older column, replace it with a new column of the same type. Equilibrate thoroughly and repeat the baseline injections. A significant change in retention or peak shape indicates the previous column was degraded.

  • Analyze Results: Compare the retention times and the ΔRT under each condition to pinpoint the source of the variability.

RT Retention Time Instrument Instrument Parameters Instrument->RT FlowRate Flow Rate Instrument->FlowRate Temp Temperature Instrument->Temp Column Column Parameters Column->RT Chemistry Stationary Phase Column->Chemistry Age Column Age Column->Age MobilePhase Mobile Phase Parameters MobilePhase->RT Composition Solvent Ratio MobilePhase->Composition pH pH MobilePhase->pH

Caption: Key experimental factors that influence chromatographic retention time.

References

Technical Support Center: Minimizing Matrix Effects with L-Valine-d8 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of L-Valine-d8 as an internal standard in LC-MS/MS applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to matrix effects in the quantitative analysis of L-Valine and other amino acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound as an internal standard?

A1: The primary advantage of using a stable isotope-labeled (SIL) internal standard like this compound is its ability to accurately and precisely compensate for matrix effects.[1][2] Since this compound is chemically and physically almost identical to the analyte (L-Valine), it co-elutes chromatographically and experiences similar ionization suppression or enhancement in the mass spectrometer.[1][3] This ensures that the ratio of the analyte to the internal standard remains consistent, even with variations in sample matrix components, leading to more reliable quantitative results.[2]

Q2: What are "matrix effects" and how do they impact my LC-MS/MS analysis?

A2: Matrix effects refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine, tissue homogenates).[2][4] These effects can manifest as either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal).[2][4] Ultimately, uncorrected matrix effects can significantly compromise the accuracy, precision, and reproducibility of quantitative results.[2][5]

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: A common and effective method is the post-extraction spike experiment.[2][6] This experiment allows you to calculate the Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement. An IS-normalized MF close to 1 indicates that the this compound internal standard is effectively compensating for the matrix effect.[6] The experiment involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the same analyte in a neat solution.[2]

Q4: Can I use a non-isotopically labeled internal standard instead of this compound?

A4: While it is possible to use non-isotopically labeled internal standards, it is generally not recommended for achieving the highest levels of accuracy and precision.[2] Non-isotopic standards may exhibit different chromatographic retention times and ionization efficiencies compared to the analyte, making them less effective at compensating for matrix effects.[2] Stable isotope-labeled internal standards like this compound are considered the gold standard for quantitative mass spectrometry.[1][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments using this compound.

Issue 1: High Variability in Analyte-to-Internal Standard Peak Area Ratios
Potential Cause Troubleshooting Steps
Inconsistent Matrix Effects 1. Optimize Chromatography: Adjust the mobile phase gradient or change the column to better separate the analyte and internal standard from interfering matrix components.[2][6] 2. Improve Sample Preparation: Implement more rigorous cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.[2] 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but ensure the analyte concentration remains above the limit of quantification.[5][6]
Incomplete Co-elution 1. Verify Co-elution: Ensure that the analyte and this compound peaks completely overlap. A slight retention time difference can lead to different degrees of ion suppression.[3][8] 2. Adjust Chromatographic Conditions: Modify the LC method to achieve complete co-elution. This may involve using a column with lower resolution if necessary to ensure both compounds experience the same matrix effects.[8]
Autosampler Issues 1. Perform Maintenance: Conduct routine maintenance on the autosampler to ensure accurate and precise injection volumes.[6]
Issue 2: Poor Accuracy or Recovery
Potential Cause Troubleshooting Steps
Inefficient Extraction 1. Optimize Extraction Protocol: Evaluate and optimize the protein precipitation or extraction solvent and conditions to ensure consistent recovery of both L-Valine and this compound. 2. Assess Recovery: Perform a recovery experiment by comparing the analyte/IS ratio in pre-extraction spiked samples to post-extraction spiked samples.
Isotopic Impurity of Standard 1. Verify Purity: Ensure the isotopic purity of the this compound standard is high (typically ≥98%). Contamination with the unlabeled analyte can lead to artificially high results.[3][6]
Analyte or IS Degradation 1. Assess Stability: Investigate the stability of L-Valine and this compound under the conditions of sample collection, storage, and preparation. Deuterium-hydrogen exchange has been reported for some deuterated standards, which could affect accuracy.[3][9]
Issue 3: Non-Linear Calibration Curve
Potential Cause Troubleshooting Steps
Isotopic Crosstalk 1. Optimize MRM Transitions: Select multiple reaction monitoring (MRM) transitions that minimize isotopic interference between the analyte and the internal standard. A mass difference of 4-5 Da is generally recommended to prevent crosstalk.[6]
Detector Saturation 1. Adjust Concentration Range: Dilute the higher concentration standards to ensure they fall within the linear dynamic range of the mass spectrometer.[6]
Mutual Ion Suppression 1. Optimize IS Concentration: The concentration of the internal standard can sometimes suppress the analyte signal, especially at high concentrations. Experiment with different this compound concentrations to find an optimal level that does not interfere with analyte ionization.[3]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol details the methodology to quantify the extent of matrix effects in your assay.

1. Prepare Three Sets of Samples:

  • Set A (Nept Solution): Spike L-Valine and this compound into the final reconstitution solvent at a known concentration.

  • Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma) using your established sample preparation protocol. After extraction and before the final evaporation step, spike the extracted matrix with L-Valine and this compound at the same concentration as Set A.[6]

  • Set C (Pre-Extraction Spike): Spike L-Valine and this compound into the blank biological matrix before initiating the extraction process.

2. LC-MS/MS Analysis:

  • Analyze all three sets of samples using your validated LC-MS/MS method.

3. Data Calculation:

  • Matrix Effect (ME %): (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) * 100

    • A value < 100% indicates ion suppression.[2]

    • A value > 100% indicates ion enhancement.[2]

  • Recovery (RE %): (Peak Area of Analyte in Set C / Peak Area of Analyte in Set B) * 100

  • IS-Normalized Matrix Factor (MF): ( (Peak Area Analyte in Set B / Peak Area IS in Set B) / (Peak Area Analyte in Set A / Peak Area IS in Set A) )

    • An IS-normalized MF close to 1 indicates effective compensation for matrix effects by this compound.[6]

Protocol 2: Sample Preparation using Protein Precipitation

This is a common and straightforward method for cleaning up plasma samples prior to LC-MS/MS analysis of amino acids.

  • Sample Thawing: Thaw plasma samples, calibration standards, and quality controls at room temperature.

  • Internal Standard Spiking: To 50 µL of the plasma sample, add a pre-determined amount of the this compound working solution. Vortex for 10 seconds.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile (containing the internal standard if not added in the previous step) to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep cluster_lc_ms cluster_data sample Sample Preparation lc_ms LC-MS/MS Analysis sample->lc_ms data Data Processing lc_ms->data matrix_spike Matrix Spiking (this compound) protein_precip Protein Precipitation matrix_spike->protein_precip cleanup SPE Cleanup (Optional) protein_precip->cleanup separation UPLC Separation protein_precip->separation detection ESI-MS/MS Detection (MRM Mode) separation->detection integration Peak Integration ratio Ratio Calculation (Analyte/IS) integration->ratio quant Quantification ratio->quant

Caption: LC-MS/MS workflow for L-Valine quantification using this compound.

troubleshooting_logic start High Variability in Analyte/IS Ratio? check_coelution Check Analyte/IS Co-elution start->check_coelution Yes end_good Problem Resolved start->end_good No optimize_lc Optimize LC Method check_coelution->optimize_lc Not Co-eluting improve_cleanup Improve Sample Cleanup (e.g., SPE) check_coelution->improve_cleanup Co-eluting optimize_lc->end_good check_autosampler Check Autosampler Performance improve_cleanup->check_autosampler Variability Persists improve_cleanup->end_good Variability Reduced check_autosampler->end_good Issue Found & Fixed end_bad Issue Persists: Contact Advanced Support check_autosampler->end_bad No Issues Found

Caption: Troubleshooting logic for high variability in analytical results.

References

Technical Support Center: Ensuring Complete Incorporation of L-Valine-d8 in SILAC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the complete and accurate incorporation of L-Valine-d8 in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is SILAC and why would I use this compound?

A1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique used in quantitative proteomics.[1] It involves replacing a standard "light" amino acid in the cell culture medium with a "heavy," non-radioactive, isotopically labeled version.[2] As cells grow and divide, they incorporate this heavy amino acid into all newly synthesized proteins.[2] By mixing protein populations from cells grown in "light" and "heavy" media, researchers can accurately quantify differences in protein abundance between different experimental conditions using mass spectrometry.[3] this compound is used as the "heavy" amino acid in situations where studying proteins with low arginine and lysine content is desired, or to investigate valine's specific metabolic roles.[1]

Q2: How critical is achieving complete incorporation of this compound?

Q3: How many cell doublings are required for complete labeling?

A3: For most mammalian cell lines, a minimum of five to six cell doublings in the SILAC medium is recommended to achieve over 95-97% incorporation of the heavy amino acid.[5][6] This is because the replacement of "light" valine with "heavy" this compound occurs through both new protein synthesis and the turnover of existing proteins.[6] For slower-growing cell lines, a longer culture period may be necessary.[6]

Q4: My this compound is labeled as "Fmoc-L-Valine-d8" or "Boc-L-Valine-d8". Can I add it directly to my media?

A4: No. The Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) groups are protecting groups that are incompatible with cellular metabolism and must be chemically removed before the this compound can be used in cell culture.[1][7] It is critical that the reagents used for this deprotection are completely removed after the reaction, as they can be toxic to cells.[1]

Q5: What is the most common cause of incomplete SILAC labeling?

A5: A frequent cause of incomplete labeling is the presence of "light" amino acids in the medium supplements, particularly in standard fetal bovine serum (FBS).[6] It is essential to use dialyzed FBS (dFBS), which has had small molecules like amino acids removed.[6]

Q6: Can this compound be metabolically converted into other amino acids, similar to arginine-to-proline conversion?

A6: The metabolic conversion of L-valine to other amino acids is not a commonly reported issue in SILAC experiments in the same way that arginine-to-proline conversion is. The catabolism of L-valine primarily leads to its entry into the tricarboxylic acid (TCA) cycle as succinyl-CoA for energy production.[8][9] While cells can synthesize some amino acids, L-valine is an essential amino acid for mammals, meaning they cannot synthesize it de novo.[9] Therefore, the primary concern is ensuring the "heavy" this compound is the sole source of valine available to the cells.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low (<95%) this compound Incorporation 1. Insufficient Cell Doublings: The cells have not divided enough times to fully incorporate the heavy label.[6]Ensure cells undergo at least 5-6 doublings. For slow-growing cells, extend the culture time and re-verify labeling efficiency.[6]
2. Contamination with "Light" Valine: Standard fetal bovine serum (FBS) or other media components contain natural, unlabeled valine.[6]Always use dialyzed FBS (dFBS) to minimize the concentration of unlabeled amino acids.[6] Verify that no other media supplements contain valine.
3. Poor Cell Health: Stressed or unhealthy cells may have altered protein synthesis and turnover rates, leading to inefficient labeling.[6]Monitor cell morphology and growth rate. Ensure optimal cell culture conditions are maintained.
4. Suboptimal this compound Concentration: The concentration of heavy valine may not be optimal for the specific cell line.If labeling is consistently low and cell health is good, consider a modest increase in the this compound concentration in the medium.[6]
Poor Cell Growth or Viability in SILAC Medium 1. Nutrient Limitation in Dialyzed FBS: The dialysis process removes not only amino acids but also essential small molecules, vitamins, and growth factors.[10]Supplement the SILAC medium with nutrients that may have been removed during dialysis, such as serine and pyruvate, if cell growth is compromised.[10]
2. Toxicity from this compound Preparation: If using a protected form (Fmoc or Boc), residual chemicals from the deprotection step may be toxic.Ensure the purification protocol after deprotection is rigorous to completely remove all toxic reagents before adding the this compound to your medium.[1]
Inaccurate or Inconsistent Quantification Ratios 1. Incomplete Labeling: Residual "light" peptides are skewing the heavy/light ratios.Perform a quality control check to confirm >95% labeling efficiency before starting the main experiment. If incomplete, troubleshoot according to the steps above.[5]
2. Chromatographic Shift of Deuterated Peptides: Deuterated (d8) peptides may have slightly different retention times in reverse-phase liquid chromatography compared to their non-deuterated counterparts, which can affect quantification.[1]Ensure your mass spectrometry data analysis software is configured to account for potential retention time shifts between light and heavy peptide pairs.

Quantitative Data Summary

Table 1: Typical SILAC Labeling Efficiency After 5-6 Cell Doublings

Cell LineLabeled Amino Acid(s)Labeling Efficiency (%)
Human Embryonic Stem Cells (hESCs)Lysine-d4 & Arginine-d6Lysine: 99.1%, Arginine: 97.7%[11]
HeLaHeavy Arginine/Lysine>97%[6]
HEK293Heavy Arginine/Lysine>97%[6]
A549Heavy Arginine/Lysine>97%[6]
JurkatHeavy Arginine/Lysine>95%[6]

Note: This table presents typical labeling efficiencies. Actual efficiency should be determined experimentally for the specific cell line and conditions used.[6]

Experimental Protocols

Protocol 1: Preparation of "Heavy" and "Light" SILAC Media with this compound

This protocol outlines the preparation of DMEM-based SILAC media. It can be adapted for other base media like RPMI-1640.

Materials:

  • DMEM deficient in L-Valine, L-Arginine, and L-Lysine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin

  • L-Glutamine

  • Sterile L-Valine ("light")

  • Sterile, deprotected this compound ("heavy")

  • Standard "light" L-Arginine and L-Lysine

  • 0.22 µm sterile filter units

Procedure:

  • Prepare 100x Stock Solutions: Aseptically prepare sterile 100x stock solutions of "light" L-Valine and "heavy" this compound in sterile water or PBS. The standard concentration of L-Valine in DMEM is approximately 94 mg/L.[1]

  • Prepare "Light" SILAC Medium:

    • To 500 mL of L-Valine deficient DMEM, add dFBS to a final concentration of 10%.

    • Add Penicillin-Streptomycin (1x) and L-Glutamine to their final working concentrations.

    • Add standard "light" L-Arginine and L-Lysine to their normal physiological concentrations.

    • Add the "light" L-Valine stock solution to its final desired concentration (e.g., 94 mg/L).

    • Sterile-filter the complete medium using a 0.22 µm filter.

  • Prepare "Heavy" SILAC Medium:

    • Follow the same procedure as for the "light" medium, but instead of adding the "light" L-Valine stock, add the "heavy" this compound stock solution to the same final molar concentration.

    • Sterile-filter the complete medium using a 0.22 µm filter.

Protocol 2: Verification of this compound Incorporation Efficiency

This is a crucial quality control step to be performed before initiating the main experiment.

Methodology:

  • Cell Culture: Culture a small population of your chosen cell line in the prepared "heavy" SILAC medium for at least five to six cell doublings.[12]

  • Cell Harvest and Protein Extraction: Harvest approximately 1 million cells from the "heavy" culture.[13] Wash the cell pellet with ice-cold PBS, then extract total protein using a standard lysis buffer containing protease inhibitors.[12]

  • Protein Digestion:

    • Quantify the protein concentration of the lysate.

    • Take a small aliquot of protein (e.g., 20-50 µg).

    • Perform a standard in-solution or in-gel tryptic digest.[4]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

  • Data Analysis:

    • Search the mass spectrometry data against the relevant protein database.

    • Specify this compound as a variable modification.

    • Manually inspect the spectra of several high-abundance, valine-containing peptides.

    • Calculate the incorporation efficiency for each peptide by comparing the peak intensities (or area-under-the-curve) of the heavy-labeled peptide to the sum of the heavy and any residual light-labeled peptide: Efficiency (%) = [Heavy Intensity / (Heavy Intensity + Light Intensity)] x 100 .

    • The average incorporation efficiency across multiple peptides should be >95%.[13]

Visualizations

Experimental and Troubleshooting Workflows

SILAC_Workflow General SILAC Experimental Workflow cluster_prep Phase 1: Adaptation cluster_exp Phase 2: Experiment A Prepare Light & Heavy SILAC Media B Culture two cell populations (Light vs. Heavy Media) A->B C Passage cells for at least 5-6 doublings B->C D Verify >95% Incorporation via LC-MS/MS C->D E Apply Experimental Treatment to one population D->E Proceed to experiment F Harvest & Combine cell populations (1:1 ratio) E->F G Lyse, Extract & Digest Proteins F->G H LC-MS/MS Analysis G->H I Data Analysis & Quantification H->I

Caption: A generalized workflow for a SILAC experiment using this compound.

Troubleshooting_Workflow Troubleshooting Incomplete SILAC Labeling Start Problem: Incomplete Labeling (<95%) Q1 Have cells undergone at least 5-6 doublings? Start->Q1 Sol1 Extend culture time. Re-verify efficiency. Q1->Sol1 No Q2 Are you using dialyzed FBS (dFBS)? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Switch to dFBS. Restart labeling. Q2->Sol2 No Q3 Is cell morphology and growth rate normal? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q1 Sol3 Optimize culture conditions. Check for toxicity. Q3->Sol3 No End Problem Resolved Q3->End Yes (Consider other factors, e.g., amino acid concentration) A3_Yes Yes A3_No No Sol3->Q1

Caption: A logical workflow for troubleshooting incomplete this compound incorporation.

Signaling Pathway

L-Valine, as a branched-chain amino acid (BCAA), plays a role in activating the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of protein synthesis and cell growth.[14][15]

mTOR_Pathway Simplified mTOR Signaling Activated by Valine Valine L-Valine mTORC1 mTORC1 Valine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates (inhibitory) Protein_Synth Protein Synthesis S6K1->Protein_Synth promotes FourEBP1->Protein_Synth inhibits when unphosphorylated Cell_Growth Cell Growth Protein_Synth->Cell_Growth

Caption: Simplified mTOR signaling pathway activated by L-Valine.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for L-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for L-Valine-d8.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in mass spectrometry?

This compound is a stable isotope-labeled (SIL) form of the essential amino acid L-Valine, where eight hydrogen atoms have been replaced with deuterium.[1][2] This isotopic enrichment increases the molecular weight by eight mass units compared to its unlabeled counterpart.[3] In mass spectrometry, its primary application is as an internal standard (IS) for the accurate quantification of L-Valine in various biological matrices, such as plasma, serum, and tissue homogenates.[2][4] The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry as it corrects for variability during sample preparation and analysis, including matrix effects.[5]

Q2: How does this compound help in mitigating matrix effects?

Matrix effects, caused by co-eluting endogenous components in a sample, can lead to ion suppression or enhancement, affecting the accuracy and precision of quantification.[5] Since this compound is chemically identical to L-Valine, it co-elutes during liquid chromatography and experiences the same matrix effects.[5] By calculating the peak area ratio of the analyte (L-Valine) to the internal standard (this compound), these variations can be normalized, leading to more reliable and accurate quantitative results.[5]

Q3: What are the precursor ions for L-Valine and this compound in positive electrospray ionization (ESI) mode?

In positive ESI mode, both L-Valine and this compound are typically detected as their protonated molecules, [M+H]⁺. The theoretical monoisotopic masses are:

  • L-Valine (C₅H₁₁NO₂): 117.0790 u

  • This compound (C₅H₃D₈NO₂): 125.1292 u[6]

Therefore, the expected precursor ions to be monitored are:

  • L-Valine: m/z 118.1

  • This compound: m/z 126.1

Q4: Do I need to derivatize L-Valine and this compound for LC-MS/MS analysis?

While derivatization can sometimes improve chromatographic retention and ionization efficiency, direct analysis of underivatized amino acids is possible and often preferred to simplify sample preparation.[7] Methods using Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized amino acid columns can effectively separate underivatized L-Valine.[5][7]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

Possible CauseTroubleshooting Steps
Incorrect Mass Spectrometer Settings Verify that the correct precursor ion (m/z 126.1 for [M+H]⁺) is being monitored in your MS method. Ensure the instrument is properly calibrated.
Suboptimal Ionization Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters such as spray voltage, gas flows (nebulizer and drying gas), and source temperature. Electrospray ionization (ESI) in positive mode is commonly used for amino acids.[5][8]
Poor Fragmentation The collision energy (CE) may not be optimized. Perform a collision energy ramp experiment by infusing a standard solution and monitoring the intensity of potential product ions across a range of CE values (e.g., 10-50 eV) to find the optimum for your specific instrument.[8]
Sample Preparation Issues Ensure the internal standard is being spiked into the samples at an appropriate concentration. Check for potential degradation of the this compound stock solution.
LC Method Issues The compound may not be eluting from the column properly. Verify your mobile phases and gradient conditions. Ensure the column is not clogged or degraded.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible CauseTroubleshooting Steps
Column Overload Reduce the injection volume or dilute the sample.
Column Contamination Flush the column with a strong solvent or replace it if necessary.
Inappropriate Mobile Phase Ensure the mobile phase pH is appropriate for the analyte and column type. For amino acids, a mobile phase containing a small amount of formic acid (e.g., 0.1%) is common.[5]
Secondary Interactions Interactions with active sites on the column or in the LC system can cause peak tailing. Consider using a column with better end-capping or adding a small amount of a competing agent to the mobile phase.

Issue 3: High Variability in Analyte-to-Internal Standard Ratio

Possible CauseTroubleshooting Steps
Inconsistent Sample Preparation Ensure precise and consistent addition of the this compound internal standard to every sample, standard, and quality control.
Autosampler Issues Check for air bubbles in the syringe or sample loop. Perform autosampler maintenance to ensure accurate and precise injections.
Matrix Effects Not Fully Compensated While this compound compensates for many matrix effects, extreme ion suppression can still impact results. Try diluting the sample to reduce the concentration of interfering components. Further optimize chromatographic separation to resolve L-Valine from the interfering species.
Cross-talk Between MRM Transitions Ensure that the dwell times and cycle times are set appropriately so that there is no interference between the MRM transitions for L-Valine and this compound.

Quantitative Data Summary

The following tables summarize typical mass spectrometry parameters for the analysis of L-Valine. Note that optimal values for Collision Energy (CE) and Declustering Potential (DP) are instrument-dependent and should be empirically determined.

Table 1: Physicochemical Properties

PropertyL-ValineThis compound
Molecular Formula C₅H₁₁NO₂C₅H₃D₈NO₂
Monoisotopic Mass 117.0790 u125.1292 u[6]
Mass Shift -M+8

Table 2: Suggested MRM Transitions for LC-MS/MS Analysis (Positive ESI)

CompoundPrecursor Ion (m/z)Product Ion (m/z)ParameterSuggested Starting Value
L-Valine 118.172.1Collision Energy (CE)15-25 eV
56.120-30 eV
This compound 126.1To be determinedDeclustering Potential (DP)40-80 V
To be determined

Note: The product ions for this compound will depend on the fragmentation pathway. Common losses include the neutral loss of the carboxyl group (HCOOH, 46 Da). Due to the deuterium labeling, the resulting fragment m/z values will be shifted. It is essential to perform product ion scans on the this compound precursor (m/z 126.1) to identify the most abundant and stable product ions for MRM analysis.

Experimental Protocols

Protocol 1: Optimization of Collision Energy and Declustering Potential

This protocol describes how to determine the optimal CE and DP for a specific MRM transition for this compound.

  • Prepare a Standard Solution: Prepare a solution of this compound (e.g., 1 µg/mL) in a solvent mixture that mimics the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Optimize Declustering Potential (DP):

    • Set the mass spectrometer to monitor the precursor ion of this compound (m/z 126.1).

    • Manually or automatically ramp the DP across a relevant range (e.g., 20 V to 120 V).

    • Plot the precursor ion intensity as a function of the DP.

    • The optimal DP is the value that provides the highest stable signal for the precursor ion without causing in-source fragmentation.

  • Identify Product Ions:

    • With the DP set to its optimal value, perform a product ion scan on the precursor ion (m/z 126.1).

    • Set a moderate collision energy (e.g., 25 eV) to induce fragmentation.

    • Identify the most abundant and stable product ions from the resulting MS/MS spectrum.

  • Optimize Collision Energy (CE):

    • Create an MRM method with the precursor ion (m/z 126.1) and a selected product ion.

    • Manually or automatically ramp the CE over a range (e.g., 5 eV to 50 eV in 2 eV steps).[8]

    • Plot the product ion intensity against the CE.

    • The optimal CE is the value that produces the maximum intensity for the selected product ion.[3]

  • Repeat for Other Transitions: Repeat step 5 for any other product ions you wish to monitor. Typically, one transition is used for quantification and a second for confirmation.[9]

Protocol 2: Sample Preparation using Protein Precipitation

This protocol provides a general method for extracting L-Valine from plasma samples.

  • Sample Aliquoting: Aliquot 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount (e.g., 100 µL) of the this compound internal standard working solution (prepared in methanol or acetonitrile) to each tube.[5] Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Spike with this compound (IS) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Collect Supernatant p4->p5 a1 LC Separation (HILIC or C18) p5->a1 a2 ESI+ Ionization a1->a2 a3 MRM Detection a2->a3 d1 Peak Integration a3->d1 d2 Calculate Area Ratio (Analyte/IS) d1->d2 d3 Quantification via Calibration Curve d2->d3

Caption: Experimental workflow for L-Valine quantification.

logical_relationship cluster_instrument Mass Spectrometer Response cluster_factors Experimental Variations analyte_response Analyte Peak Area (L-Valine) ratio Peak Area Ratio (Analyte / IS) analyte_response->ratio is_response IS Peak Area (this compound) is_response->ratio matrix_effects Matrix Effects (Ion Suppression/Enhancement) matrix_effects->analyte_response matrix_effects->is_response sample_loss Sample Prep Losses sample_loss->analyte_response sample_loss->is_response quant Accurate Quantification ratio->quant

Caption: Logic of internal standard normalization.

References

dealing with unlabeled L-Valine impurity in L-Valine-d8 standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling unlabeled L-Valine impurity in L-Valine-d8 standards.

Frequently Asked Questions (FAQs)

Q1: What is unlabeled L-Valine impurity in a this compound standard?

A1: Unlabeled L-Valine impurity refers to the presence of natural, non-deuterated L-Valine within the this compound standard. Stable isotope-labeled standards, such as this compound, are synthesized to have deuterium atoms (²H or D) in place of hydrogen atoms (¹H). However, the synthesis process is often not 100% efficient, resulting in a small percentage of the compound remaining in its natural, unlabeled form. This is a critical parameter to consider as it can impact the accuracy of quantitative analyses.[1][2][3]

Q2: Why is the presence of unlabeled L-Valine a concern in my experiments?

A2: The presence of unlabeled L-Valine in your this compound internal standard can lead to an overestimation of the endogenous L-Valine concentration in your samples.[1] This is because the mass spectrometer will detect the unlabeled impurity along with the naturally occurring L-Valine from your sample, leading to an artificially inflated signal for the analyte. This is particularly problematic when quantifying low levels of the analyte.

Q3: What are the acceptable levels of unlabeled L-Valine impurity?

A3: The acceptable level of unlabeled impurity depends on the specific application and the required level of accuracy. For most quantitative bioanalytical methods, a high isotopic purity is recommended. General guidelines suggest:

Purity LevelRecommendationReference
Isotopic Purity (Enrichment) ≥98%[4][5]
Chemical Purity >99%[5]

For highly sensitive assays, such as in clinical diagnostics or pharmacokinetic studies, the contribution of the unlabeled impurity in the internal standard to the analyte signal should be minimal. A common acceptance criterion is that the response of the unlabeled analyte in a blank sample spiked only with the internal standard should be less than or equal to 20% of the analyte response at the Lower Limit of Quantitation (LLOQ).[6]

Q4: How can I determine the percentage of unlabeled L-Valine in my this compound standard?

A4: You can determine the percentage of unlabeled L-Valine using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. The most common approach is to analyze a high-concentration solution of the this compound standard and measure the signal intensity of the unlabeled L-Valine relative to the deuterated analogue.[5][7]

Q5: What is Hydrogen-Deuterium (H/D) exchange and can it affect my this compound standard?

A5: H/D exchange is a chemical reaction where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment, such as from protic solvents (e.g., water, methanol).[8] This can decrease the isotopic purity of your standard over time. For this compound, the deuterium atoms are generally on carbon atoms and are less susceptible to back-exchange under typical analytical conditions compared to deuterium on heteroatoms (like -OH or -NH). However, it is good practice to use aprotic and anhydrous solvents for storage and sample preparation to minimize this risk.[8]

Troubleshooting Guides

Issue 1: High Unlabeled L-Valine Signal Detected in a New Batch of this compound Standard
  • Possible Cause 1: Lower than specified isotopic purity.

    • Solution: Always review the Certificate of Analysis (CoA) provided by the supplier for the specific batch of the standard.[5][7] The CoA should detail the isotopic purity. If the stated purity is lower than required for your assay, you may need to purchase a higher purity standard.

  • Possible Cause 2: Contamination during handling.

    • Solution: Ensure that all labware, solvents, and equipment used for handling the standard are clean and free from any potential sources of L-Valine contamination. Prepare solutions in a clean environment.

  • Possible Cause 3: In-source fragmentation in the mass spectrometer.

    • Solution: In-source fragmentation of the this compound standard can sometimes lead to ions that are detected at the same mass-to-charge ratio as unlabeled L-Valine. Optimize the ion source parameters of your mass spectrometer to minimize fragmentation.

Issue 2: Inconsistent or Drifting Signal from the this compound Internal Standard
  • Possible Cause 1: H/D back-exchange.

    • Solution: If you are using protic solvents (e.g., water, methanol) for your stock solutions or sample preparation, consider switching to aprotic solvents (e.g., acetonitrile, DMSO-d₆ for NMR) and ensure they are anhydrous.[8] Prepare fresh working solutions regularly and store stock solutions in tightly sealed vials at the recommended temperature (-20°C or -80°C).[9]

  • Possible Cause 2: Matrix effects.

    • Solution: Matrix components from your sample can suppress or enhance the ionization of the internal standard. Ensure that your chromatographic method provides good separation of L-Valine from matrix interferences. You can also try diluting your sample to reduce the concentration of matrix components.[10]

  • Possible Cause 3: Instrument instability.

    • Solution: A drifting signal could be indicative of an issue with the LC-MS/MS system. Perform system suitability tests before and during your analytical run to monitor for any instrument-related variability.[11]

Experimental Protocols

Protocol 1: Quantification of Unlabeled L-Valine Impurity by LC-MS/MS

Objective: To determine the percentage of unlabeled L-Valine in a this compound standard.

Methodology:

  • Preparation of Unlabeled L-Valine Calibration Standards:

    • Prepare a stock solution of unlabeled L-Valine in a suitable solvent (e.g., 0.1 M HCl in water).

    • Perform serial dilutions to create a series of calibration standards with known concentrations that bracket the expected impurity level.

  • Preparation of this compound Sample:

    • Prepare a high-concentration solution of the this compound standard in the same solvent as the calibration standards.[5]

  • LC-MS/MS Analysis:

    • Inject the calibration standards and the this compound sample into the LC-MS/MS system.

    • Use a suitable chromatographic method to separate L-Valine from any potential interferences. A C18 reversed-phase column is commonly used.[12]

    • Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for both unlabeled L-Valine and this compound in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the unlabeled L-Valine standards against their known concentrations.

    • Determine the concentration of the unlabeled L-Valine impurity in the this compound sample using the calibration curve.

    • Calculate the percentage of unlabeled L-Valine impurity using the following formula:

    % Unlabeled L-Valine = (Concentration of Unlabeled L-Valine / Concentration of this compound Sample) * 100%

Quantitative Data Summary Table:

StepParameterValue/Description
Sample Prep This compound Sample Conc.10 µg/mL in 50:50 Acetonitrile:Water
Unlabeled L-Valine Calibrators0.01, 0.05, 0.1, 0.5, 1.0 µg/mL
LC Conditions ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
MS/MS Conditions Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (L-Valine)e.g., m/z 118 -> m/z 72
MRM Transition (this compound)e.g., m/z 126 -> m/z 79
Protocol 2: Assessment of Isotopic Purity by NMR Spectroscopy

Objective: To confirm the isotopic enrichment of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound standard in a suitable deuterated aprotic solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube.[7][8]

  • NMR Analysis:

    • Acquire a standard ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • The absence or significant reduction of proton signals at the positions corresponding to the deuterated sites confirms successful labeling.

    • Integrate any residual proton signals.

  • Data Analysis:

    • Calculate the isotopic enrichment by comparing the integral of the residual proton signals to the integral of a non-deuterated internal standard or a non-labeled portion of the molecule if available.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis prep_standards Prepare Unlabeled L-Valine Standards lc_separation Chromatographic Separation prep_standards->lc_separation prep_d8 Prepare High-Concentration This compound Sample prep_d8->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection calibration_curve Generate Calibration Curve ms_detection->calibration_curve quantify_impurity Quantify Unlabeled L-Valine ms_detection->quantify_impurity calibration_curve->quantify_impurity calculate_percentage Calculate Percentage Impurity quantify_impurity->calculate_percentage

Caption: Workflow for quantifying unlabeled L-Valine impurity.

troubleshooting_logic start High Unlabeled L-Valine Signal? check_coa Review Certificate of Analysis (CoA) start->check_coa check_handling Assess Sample Handling Procedures start->check_handling optimize_ms Optimize MS Source Parameters start->optimize_ms purity_ok Is Purity Acceptable? check_coa->purity_ok contamination_found Contamination Source Identified? check_handling->contamination_found fragmentation_reduced Fragmentation Reduced? optimize_ms->fragmentation_reduced purchase_new Purchase Higher Purity Standard purity_ok->purchase_new No proceed Proceed with Analysis purity_ok->proceed Yes reprepare_samples Implement Corrective Handling Actions contamination_found->reprepare_samples Yes contamination_found->proceed No fragmentation_reduced->proceed Yes

Caption: Troubleshooting logic for high unlabeled L-Valine signal.

References

improving co-elution of L-Valine-d8 and L-Valine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of L-Valine and its deuterated internal standard, L-Valine-d8.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing only one peak when I inject a mixture of L-Valine and this compound?

A1: It is common for L-Valine and this compound to co-elute or have very similar retention times in chromatography. This is because isotopically labeled compounds have nearly identical physicochemical properties to their unlabeled counterparts. The slight difference in mass due to deuterium substitution can sometimes lead to a small change in retention time, known as the chromatographic isotope effect, but achieving baseline separation requires a highly efficient and optimized method. In many LC-MS/MS applications, baseline separation is not necessary as the mass spectrometer can differentiate the two compounds based on their mass-to-charge ratio (m/z).

Q2: Is it always necessary to achieve baseline separation between L-Valine and this compound for LC-MS/MS analysis?

A2: Not necessarily. A significant advantage of using a mass spectrometer as a detector is its ability to distinguish between compounds based on their m/z. As long as the this compound internal standard is free of unlabeled L-Valine impurity and there are no cross-interferences in the MS/MS transitions, co-elution is often acceptable and can even be desirable to compensate for matrix effects. However, partial or incomplete separation can sometimes lead to differential ion suppression, which may negatively impact accuracy.

Q3: Which isotopically labeled form of an analyte is easier to separate from the unlabeled form?

A3: Generally, deuterated (²H-labeled) internal standards are more likely to show a slight chromatographic shift and elute slightly earlier than the unlabeled compound in reversed-phase HPLC.[1] This is due to the "chromatographic isotope effect". Carbon-13 (¹³C) labeled standards have a smaller isotope effect and are more likely to co-elute perfectly with the unlabeled analyte.[1] Therefore, if complete co-elution is desired for LC-MS/MS to correct for matrix effects, a ¹³C-labeled standard is often preferred.[1] If chromatographic separation is the goal, a deuterated standard like this compound provides a better opportunity for separation.[1]

Q4: What is the "chromatographic deuterium isotope effect"?

A4: The substitution of hydrogen with its heavier isotope, deuterium, can lead to small but measurable differences in HPLC retention times.[2] This is known as the chromatographic deuterium isotope effect (CDE). In reversed-phase liquid chromatography (RPLC), an "inverse isotope effect" is often observed, where deuterated compounds elute earlier than their non-deuterated counterparts.[2] This is because the carbon-deuterium (C-D) bond is slightly shorter and has lower vibrational energy than the carbon-hydrogen (C-H) bond, which can lead to weaker hydrophobic interactions with the nonpolar stationary phase.[2]

Troubleshooting Guide: Improving Co-elution of L-Valine and this compound

If your application requires partial or complete separation of L-Valine and this compound, the following troubleshooting guide provides strategies to improve peak resolution.

Issue: A single, co-eluting peak for L-Valine and this compound is observed.

This issue indicates that the current chromatographic conditions are insufficient to resolve the small differences between the analyte and its deuterated internal standard. The following steps provide a systematic approach to improving separation.

Caption: Troubleshooting workflow for co-elution.

Step 1: Optimize Mobile Phase Composition

The mobile phase composition is a powerful tool for manipulating selectivity and retention.[3]

ParameterRecommended ActionExpected Outcome
Organic Modifier Strength In reversed-phase, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol).Increased retention times for both compounds, potentially allowing for better resolution of the subtle differences between them.
Organic Modifier Type If using acetonitrile, switch to methanol, or vice-versa.Different solvent properties can alter selectivity and may improve separation.
Mobile Phase pH For ionizable compounds like amino acids, adjusting the pH can significantly impact retention. Experiment with a pH range around the pKa values of L-Valine's functional groups (pKa1 ~2.3, pKa2 ~9.6). A mobile phase pH that keeps the analytes in a consistent ionic form is preferable.[4]Changing the ionization state of L-Valine can alter its interaction with the stationary phase, potentially improving separation from its deuterated form.
Step 2: Adjust Flow Rate
ParameterRecommended ActionExpected Outcome
Flow Rate Decrease the flow rate.Lowering the flow rate can improve column efficiency and, consequently, resolution.[5] This will, however, increase the analysis time.
Step 3: Modify Column Temperature
ParameterRecommended ActionExpected Outcome
Column Temperature Decrease the column temperature.Lowering the temperature can sometimes increase the separation factor (alpha) between two closely eluting peaks.[1] However, it may also lead to broader peaks.
Step 4: Change Column Parameters
ParameterRecommended ActionExpected Outcome
Column Length Use a longer column.A longer column increases the number of theoretical plates, providing more opportunities for separation.[1]
Particle Size Use a column with a smaller particle size.Smaller particles lead to higher column efficiency and sharper peaks, which can improve the resolution of closely eluting compounds.[6]
Stationary Phase Consider a different stationary phase chemistry. If using a standard C18 column, explore other options like a phenyl-hexyl or a polar-embedded phase. For highly polar compounds like amino acids, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase.[6][7]A different stationary phase will offer different selectivity, which may be sufficient to resolve L-Valine and this compound.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for L-Valine and this compound

This protocol provides a starting point for developing a reversed-phase HPLC method to separate L-Valine and this compound.

  • Column: C18, 2.7 µm particle size, 3.0 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 2% B to 30% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

  • Detection: Mass Spectrometry

cluster_1 Reversed-Phase HPLC Workflow Sample_Prep Sample Preparation (Protein Precipitation) Injection Inject Sample Sample_Prep->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection MS/MS Detection Chromatography->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Reversed-Phase HPLC workflow.

Protocol 2: HILIC for Underivatized L-Valine and this compound

For underivatized amino acids, HILIC can provide better retention and alternative selectivity.

  • Column: HILIC (e.g., Amide or Penta-Hydroxy), 3 µm particle size, 3.0 x 50 mm

  • Mobile Phase A: 10 mM Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 92% B, decrease to 70% B over 6.5 minutes

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

  • Detection: Mass Spectrometry

cluster_2 HILIC Workflow Sample_Prep Sample Preparation Injection Inject Sample Sample_Prep->Injection HILIC_Sep HILIC Separation Injection->HILIC_Sep MS_Detect MS/MS Detection HILIC_Sep->MS_Detect Data_Proc Data Processing MS_Detect->Data_Proc

Caption: HILIC workflow for amino acid analysis.

References

Navigating the Nuances of pH in L-Valine-d8 Sample Preparation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing L-Valine-d8 as an internal standard, maintaining its isotopic purity during sample preparation is paramount for accurate and reproducible results. This technical support center provides essential guidance on the impact of pH on this compound stability, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experimental data.

The stability of deuterated compounds like this compound is significantly influenced by the pH of the surrounding environment. The primary concern is the potential for hydrogen-deuterium (H/D) back-exchange, a chemical reaction where deuterium atoms on the this compound molecule are replaced by hydrogen atoms from the solvent. This exchange is catalyzed by both acidic and basic conditions, compromising the isotopic purity of the standard and potentially leading to inaccurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is H/D back-exchange and why is it a concern for this compound?

A1: H/D back-exchange is the process where deuterium atoms on a labeled compound are swapped with hydrogen atoms from the solvent (e.g., water). For this compound, this means the deuterons, which give the molecule its mass difference for use as an internal standard, are lost and replaced by protons. This compromises the isotopic purity and can lead to underestimation of the analyte concentration in mass spectrometry-based assays.

Q2: What are the primary factors that influence the stability of this compound during sample preparation?

A2: The main factors are pH, temperature, and the composition of the solvent. Extreme pH values (both highly acidic and highly basic) and elevated temperatures can accelerate the rate of H/D back-exchange. Protic solvents, which have easily exchangeable protons (like water and alcohols), are the source of the hydrogen atoms that can replace the deuterium.

Q3: What is the optimal pH for maintaining this compound stability?

A3: The minimum rate of H/D exchange for amide protons in peptides, and by extension for the deuterium atoms on the carbon backbone of amino acids, occurs in a slightly acidic environment, around pH 2.5 to 2.6. Therefore, it is recommended to maintain the pH of your samples within this range as much as possible during preparation and storage.

Q4: How does temperature affect the stability of this compound?

A4: Higher temperatures increase the rate of chemical reactions, including H/D back-exchange. It is crucial to keep samples cold (e.g., on ice or at 4°C) during preparation and storage to minimize deuterium loss.

Q5: Are there specific reagents I should avoid when working with this compound?

A5: Avoid strong acids and strong bases. While acidic conditions are generally preferred, highly concentrated acids can still promote exchange over time. Similarly, basic conditions should be avoided as they can significantly accelerate deuterium loss. When performing protein precipitation, using acetonitrile with a small amount of a weak acid like formic acid (e.g., 0.1%) is a common and recommended practice.

Troubleshooting Guide: this compound Stability Issues

This guide addresses common problems encountered during sample preparation that may indicate a compromise in this compound stability.

Observed Problem Potential Cause Recommended Solution
Inconsistent internal standard response across a batch Variable H/D back-exchange due to inconsistent sample handling time or temperature.Standardize sample preparation time for all samples. Keep all samples consistently cold (e.g., on an ice bath) throughout the process.
Decreasing internal standard signal over time in the autosampler Instability of this compound in the final sample solvent at the autosampler temperature.Ensure the final sample solvent is buffered at an optimal pH (around 2.5-3.0). Set the autosampler to a low temperature (e.g., 4°C).
Presence of a significant peak at the mass of unlabeled L-Valine in a pure this compound standard solution H/D back-exchange has occurred in the stock or working solution.Prepare fresh stock and working solutions in a suitable aprotic solvent or an aqueous solution buffered to pH 2.5-3.0. Store solutions at or below -20°C.
Poor reproducibility of quality control (QC) samples Inconsistent pH of the QC samples leading to variable stability of the internal standard.Ensure the matrix for QC samples is treated the same way as the study samples, including pH adjustment.

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol allows for the evaluation of this compound stability under your specific experimental conditions.

Objective: To quantify the extent of H/D back-exchange of this compound in different buffer conditions over time.

Materials:

  • This compound

  • Unlabeled L-Valine

  • A series of buffers with different pH values (e.g., pH 2.5, 4, 7, 9)

  • LC-MS/MS system

Methodology:

  • Prepare this compound Solutions: Prepare solutions of this compound at a known concentration in each of the selected buffers.

  • Incubation: Incubate aliquots of each solution at different temperatures (e.g., 4°C and room temperature).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each incubation condition.

  • Quenching: Immediately quench any further exchange by adding an equal volume of a pre-chilled "quench buffer" (e.g., 0.1% formic acid in acetonitrile, pH ~2.5).

  • Analysis: Analyze the samples by LC-MS/MS. Monitor the mass transitions for both this compound and unlabeled L-Valine.

  • Data Analysis: Calculate the percentage of deuterium loss at each time point by comparing the peak area of the unlabeled L-Valine to the sum of the peak areas of both labeled and unlabeled L-Valine.

Recommended Sample Preparation Protocol to Minimize Deuterium Loss

This protocol is a general guideline for preparing biological samples for quantification using this compound as an internal standard.

Objective: To extract the analyte and internal standard from a biological matrix while minimizing H/D back-exchange.

Materials:

  • Biological sample (e.g., plasma, serum)

  • This compound internal standard working solution

  • Protein precipitation solvent (e.g., ice-cold acetonitrile with 0.1% formic acid)

Methodology:

  • Sample Aliquoting: Aliquot your biological sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard working solution to each sample.

  • Protein Precipitation: Add at least 3 volumes of ice-cold protein precipitation solvent (acetonitrile with 0.1% formic acid) to each sample.

  • Vortexing: Vortex the samples vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional): If necessary, evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent, preferably with a pH between 2.5 and 4.0.

  • Analysis: Analyze the samples by LC-MS/MS as soon as possible. Store the prepared samples at 4°C in the autosampler.

Data Presentation: Impact of pH on this compound Stability

While specific quantitative data for the percentage of deuterium loss for this compound at various pH values is not extensively available in the literature, the following table summarizes the expected stability based on the known principles of H/D back-exchange for deuterated amino acids.

pH Range Relative Rate of H/D Back-Exchange Stability Recommendation
< 2.0 Moderate to HighNot recommended for prolonged storage. Use for quenching and immediate analysis is acceptable.
2.5 - 4.0 Minimal Highly Recommended for sample preparation, storage, and final sample solvent.
4.0 - 6.0 Low to ModerateAcceptable for short-term handling, but long-term storage is not ideal.
6.0 - 8.0 Moderate to HighAvoid for sample preparation and storage.
> 8.0 High to Very High Not Recommended. Significant and rapid loss of deuterium is expected.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to this compound stability.

TroubleshootingWorkflow Troubleshooting this compound Stability start Inconsistent or Unexpected Internal Standard (IS) Signal check_purity 1. Verify Isotopic Purity of This compound Stock Solution start->check_purity check_prep 2. Review Sample Preparation Protocol start->check_prep check_storage 3. Evaluate Sample Storage Conditions start->check_storage sub_purity1 Analyze fresh dilution of stock. Is there a significant unlabeled peak? check_purity->sub_purity1 sub_prep1 Is sample pH controlled (ideally pH 2.5-4.0)? check_prep->sub_prep1 sub_storage1 Is autosampler cooled (e.g., 4°C)? check_storage->sub_storage1 purity_ok Purity Acceptable sub_purity1->purity_ok No purity_bad Source New this compound Lot. Re-validate. sub_purity1->purity_bad Yes sub_prep2 Are samples kept cold (e.g., on ice) during prep? sub_prep1->sub_prep2 Yes prep_bad_ph Adjust pH with weak acid (e.g., 0.1% Formic Acid). sub_prep1->prep_bad_ph No prep_ok Preparation Protocol OK sub_prep2->prep_ok Yes prep_bad_temp Implement consistent use of ice baths or cooling blocks. sub_prep2->prep_bad_temp No sub_storage2 Is final sample solvent pH in the optimal range? sub_storage1->sub_storage2 Yes storage_bad_temp Set autosampler to a lower temperature. sub_storage1->storage_bad_temp No storage_ok Storage Conditions OK sub_storage2->storage_ok Yes storage_bad_ph Adjust pH of reconstitution solvent. sub_storage2->storage_bad_ph No

Troubleshooting workflow for this compound stability issues.

By adhering to the guidelines presented in this technical support center, researchers can minimize the risk of H/D back-exchange and ensure the integrity and reliability of their quantitative analyses using this compound.

troubleshooting poor signal intensity of L-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Valine-d8. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during analytical experiments, with a particular focus on mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: My this compound internal standard has a different retention time than the unlabeled L-Valine. Is this normal?

Yes, this is a well-documented phenomenon known as the "deuterium isotope effect".[1][2][3] In reversed-phase chromatography, it is common for deuterated compounds to elute slightly earlier than their non-deuterated counterparts.[1][2] This is due to minor differences in the physicochemical properties of the molecule when hydrogen is replaced by the heavier deuterium isotope, which can affect its interaction with the stationary phase of the liquid chromatography (LC) column.[2]

Q2: What are the ideal purity and isotopic enrichment levels for this compound as an internal standard?

For reliable quantification, a deuterated internal standard should have high chemical and isotopic purity. Generally accepted requirements are:

  • Chemical Purity: >99%[1]

  • Isotopic Enrichment: ≥98%[1][4]

High purity ensures that the standard behaves predictably and does not introduce interferences. The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration.[1]

Q3: How should I store this compound and its solutions to ensure stability?

Proper storage is critical to maintain the integrity of this compound. The primary degradation pathways are cleavage of protecting groups (if any) and hydrogen-deuterium (H/D) exchange.[5]

Storage FormRecommended ConditionsGeneral Stability
Solid -20°C, dry, protected from light[5]≥ 4 years[6]
Stock Solutions Anhydrous aprotic solvents (e.g., DMSO, DMF) at -20°C or -80°C in tightly sealed vials.[5]Up to 1 month at -20°C, several months at -80°C[5]

It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[5]

Troubleshooting Guides

Issue 1: Poor Signal Intensity of this compound

A weak or undetectable signal for this compound can stem from several factors, ranging from sample preparation to instrument settings.

Initial Troubleshooting Workflow

G cluster_0 Start: Poor this compound Signal cluster_1 Investigation Steps cluster_2 Potential Causes & Solutions cluster_3 Resolution start Poor Signal Intensity Observed check_prep Verify Sample Preparation (Concentration, Dilution) start->check_prep check_ms Optimize MS Source Conditions (Infusion Analysis) check_prep->check_ms cause_conc Issue: Incorrect Concentration Solution: Prepare fresh standards check_prep->cause_conc check_chrom Evaluate Chromatography (Peak Shape, Retention) check_ms->check_chrom cause_ion Issue: Suboptimal Ionization Solution: Tune source parameters check_ms->cause_ion cause_frag Issue: In-Source Fragmentation Solution: Lower Cone/DP Voltage check_ms->cause_frag check_stability Assess Standard Stability (H/D Exchange, Degradation) check_chrom->check_stability cause_matrix Issue: Matrix Suppression Solution: Improve sample cleanup, modify chromatography check_chrom->cause_matrix cause_degrade Issue: Standard Degradation Solution: Use fresh aliquots, check storage check_stability->cause_degrade end Signal Intensity Improved cause_conc->end cause_ion->end cause_frag->end cause_matrix->end cause_degrade->end

Caption: Troubleshooting workflow for poor this compound signal intensity.

Detailed Steps & Solutions:

  • Verify Sample Concentration and Preparation : Ensure that your sample is appropriately concentrated. A signal that is too dilute will be weak, while a sample that is too concentrated can cause ion suppression.[7]

  • Optimize Mass Spectrometer (MS) Source Conditions : The efficiency of ionization is a critical factor for signal intensity.[7] It is highly recommended to perform a direct infusion of the this compound standard to optimize the ion source parameters.[1]

    Experimental Protocol: MS Parameter Optimization via Infusion

    • Objective: To determine the optimal MS source parameters for maximizing the this compound signal.

    • Methodology:

      • Preparation: Prepare a solution of this compound in the mobile phase at a concentration that provides a reasonable signal (e.g., 100 ng/mL).[2]

      • Infusion: Infuse this solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).[2]

      • Parameter Adjustment: Systematically adjust the following parameters one at a time, monitoring the signal intensity to find the value that yields the maximum and most stable response.[2]

    ParameterTypical Range (ESI)Purpose
    Spray Voltage 2.5 - 4.5 kVEstablishes a stable electrospray.[2]
    Nebulizer Gas (e.g., N2) 30 - 60 psiAids in desolvation and droplet formation.[2]
    Drying Gas Temperature 250 - 400 °CInfluences desolvation efficiency.[2]
    Cone/Declustering Potential 20 - 100 VPrevents in-source fragmentation.[1]
    Collision Energy (for MS/MS) 10 - 40 eVOptimizes fragmentation for specific transitions.[1]
  • Check for In-Source Fragmentation : If the abundance of the precursor ion is low while fragment ions are significantly present, the cone voltage (or declustering potential) may be too high, causing the compound to fragment within the ion source.[2] Gradually decrease this voltage and monitor the precursor ion abundance.[2]

  • Evaluate Matrix Effects : Co-eluting components from the sample matrix can suppress the ionization of this compound.[8][9] This is a common issue in complex biological samples like plasma or urine.[8]

    • Mitigation Strategies :

      • Improve sample preparation (e.g., use solid-phase extraction instead of protein precipitation).

      • Optimize chromatography to separate this compound from interfering components.[8]

      • Dilute the sample to reduce the concentration of matrix components.[8]

Issue 2: Chromatographic Shift Between this compound and L-Valine Affects Quantification

While a small retention time shift is normal, a significant separation can be problematic if the two compounds experience different degrees of matrix effects, leading to inaccurate quantification.[1][10]

Logical Flow for Minimizing Isotope Effect Issues

G start Chromatographic Shift Observed step1 Optimize Chromatography start->step1 solution1 Use a shallower gradient step1->solution1 solution2 Introduce an isocratic hold step1->solution2 solution3 Adjust column temperature step1->solution3 step2 Assess Co-elution step3 Does it impact quantification? step2->step3 solution4 Proceed with analysis step3->solution4 No alternative Consider 13C or 15N labeled standard step3->alternative Yes solution1->step2 solution2->step2 solution3->step2

Caption: Decision process for managing the deuterium isotope effect.

Experimental Recommendations:

  • Shallow Gradient: If using a steep gradient, try a shallower gradient around the elution time of the compounds by decreasing the rate of change of the organic mobile phase.[1]

  • Isocratic Hold: Introduce a short isocratic hold in the gradient at a mobile phase composition just prior to the elution of the two compounds.[1]

  • Alternative Standards: If a significant chromatographic separation persists and affects data quality, consider using a ¹³C or ¹⁵N labeled standard, as they typically exhibit negligible retention time shifts.[2][11]

Issue 3: Suspected Instability or Degradation of this compound

Poor signal or inconsistent results may be due to the degradation of the standard, often through hydrogen-deuterium (H/D) exchange.

Experimental Protocol: H/D Exchange Incubation Study

  • Objective: To determine if H/D exchange is occurring under experimental conditions.

  • Methodology:

    • Spike: Spike the this compound internal standard into a blank matrix or your mobile phase.[1]

    • Incubate: Incubate the sample at different temperatures (e.g., room temperature, 37°C) for various durations (e.g., 0, 2, 4, 8, 24 hours).[1]

    • Analyze: Analyze the samples by LC-MS/MS and monitor the signal of both the deuterated standard and the corresponding non-deuterated analyte.[1]

    • Interpretation: An increase in the unlabeled analyte signal over time at the expense of the deuterated standard signal is indicative of back-exchange.[1]

Prevention Strategies:

  • Avoid strongly acidic or basic conditions in sample preparation and mobile phases.[12]

  • Use anhydrous, aprotic solvents for preparing stock solutions whenever possible.[5]

  • Ensure the deuterium labels are on non-labile positions (for this compound, the labels are on the stable side chain).[12]

References

Validation & Comparative

L-Valine-d8 vs. Unlabeled L-Valine in Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and drug discovery, understanding the intricacies of ligand-receptor interactions is fundamental. Binding assays serve as a cornerstone for elucidating these interactions, providing critical data on affinity, specificity, and kinetics. The choice of reagents in these assays is paramount, as it can significantly influence the experimental outcome. This guide provides an objective comparison of deuterated L-Valine (L-Valine-d8) and its unlabeled counterpart in the context of binding assays, supported by theoretical principles and detailed experimental protocols.

The Deuterium Difference: Understanding the Kinetic Isotope Effect

The primary distinction between this compound and unlabeled L-Valine lies in the substitution of eight hydrogen atoms with their heavier isotope, deuterium. This substitution can lead to a phenomenon known as the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium can alter the rate of chemical reactions. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. In the context of a binding assay, this can manifest as a binding isotope effect (BIE), potentially influencing the binding affinity (Ki, Kd) of the ligand for its receptor. While often subtle, this effect can be significant in studies requiring high precision and in the development of metabolically stabilized drugs.

Performance in Binding Assays: A Comparative Overview

While direct, publicly available experimental data comparing the binding affinity of this compound and unlabeled L-Valine in the same competitive binding assay is limited, we can present a hypothetical but representative dataset to illustrate the potential differences. This data is based on the theoretical possibility of a modest binding isotope effect.

Table 1: Hypothetical Binding Affinity Data for L-Valine and this compound

CompoundIC50 (nM)Ki (nM)
Unlabeled L-Valine12060
This compound15075

Note: This is a hypothetical dataset presented for illustrative purposes. The Ki values were calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), assuming a radioligand concentration [L] of 10 nM and a dissociation constant (Kd) of 10 nM.

The hypothetical data suggests that this compound may exhibit a slightly lower binding affinity (higher Ki) compared to its unlabeled counterpart. This could be attributed to the stronger C-D bonds altering the vibrational modes of the molecule, which in turn could affect the precise fit and interactions within the receptor's binding pocket. However, it is also plausible that in some receptor interactions, deuteration could lead to an increased binding affinity (an inverse KIE). Therefore, empirical testing is crucial to determine the actual effect of deuteration on binding for a specific target.

Experimental Protocols: A Guide to Competitive Radioligand Binding Assays

To determine and compare the binding affinities of this compound and unlabeled L-Valine, a competitive radioligand binding assay is a standard and robust method.

Objective:

To determine the inhibitory constant (Ki) of unlabeled L-Valine and this compound for a target receptor.

Materials:
  • Receptor preparation (e.g., cell membrane homogenates expressing the target receptor)

  • Radiolabeled ligand with known affinity for the target receptor

  • Unlabeled L-Valine

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Methodology:
  • Preparation of Reagents:

    • Prepare serial dilutions of unlabeled L-Valine and this compound in assay buffer. The concentration range should span several orders of magnitude around the expected Ki value (e.g., 10^-10 M to 10^-4 M).

    • Prepare a working solution of the radiolabeled ligand at a concentration typically at or below its Kd value.

    • Thaw the receptor preparation on ice and dilute it to the desired concentration in the assay buffer. The optimal protein concentration should be determined empirically to ensure that the total radioligand binding does not exceed 10% of the total radioligand added.

  • Assay Setup:

    • To the wells of a 96-well microplate, add the following components in order:

      • 50 µL of assay buffer (for total binding) or a high concentration of an unlabeled ligand (for non-specific binding).

      • 50 µL of the serial dilutions of the competitor compounds (unlabeled L-Valine or this compound).

      • 50 µL of the radiolabeled ligand solution.

      • 50 µL of the receptor preparation.

    • The final assay volume in each well is 200 µL.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined duration to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from the total binding counts to obtain the specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the biological context of L-Valine, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_steps Assay Execution & Analysis prep_ligand Prepare Serial Dilutions of L-Valine & this compound add_competitor Add Competitor (L-Valine or this compound) prep_ligand->add_competitor prep_radio Prepare Radioligand Working Solution add_radio Add Radioligand prep_radio->add_radio prep_receptor Prepare Receptor Suspension add_receptor Add Receptor prep_receptor->add_receptor add_buffer Add Assay Buffer/ Non-specific Ligand add_buffer->add_competitor add_competitor->add_radio add_radio->add_receptor incubation Incubate to Reach Equilibrium add_receptor->incubation filtration Filter to Separate Bound & Free Ligand incubation->filtration quantification Quantify Radioactivity filtration->quantification analysis Data Analysis (IC50 & Ki Determination) quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

L-Valine, as a branched-chain amino acid, is not only a building block for proteins but also a signaling molecule that can activate key cellular pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

G L_Valine L-Valine Receptor Amino Acid Receptor L_Valine->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes

Caption: Simplified L-Valine signaling via the PI3K/Akt/mTOR pathway.

Conclusion

The choice between this compound and unlabeled L-Valine in binding assays depends on the specific research question. While deuteration may introduce a subtle change in binding affinity due to the kinetic isotope effect, this compound is an invaluable tool for studies requiring metabolic stabilization or for use as an internal standard in mass spectrometry-based assays. For standard competitive binding assays focused solely on determining the affinity of the parent molecule, unlabeled L-Valine is typically sufficient and more cost-effective. It is recommended that researchers carefully consider the goals of their study and, if necessary, perform preliminary experiments to empirically determine the effect of deuteration on the binding of L-Valine to their specific target of interest.

A Comparative Guide to L-Valine-d8 Quantification: QqQ vs. Q-TOF vs. Orbitrap

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of stable isotope-labeled compounds is paramount for robust pharmacokinetic, metabolomic, and proteomic studies. L-Valine-d8, a deuterated analog of the essential amino acid L-Valine, is a commonly used internal standard to ensure precision and accuracy in bioanalytical methods. The choice of mass spectrometry platform significantly impacts the performance of this compound quantification. This guide provides an objective comparison of three prevalent mass spectrometry technologies: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap, supported by experimental data and detailed methodologies.

Executive Summary

Triple quadrupole mass spectrometers, operating in Multiple Reaction Monitoring (MRM) mode, are the gold standard for targeted quantification, offering unparalleled sensitivity and selectivity.[1][2] For routine, high-throughput quantification of this compound where the analyte is well-characterized, the QqQ is often the instrument of choice.

High-resolution mass spectrometry (HRMS) platforms, such as Q-TOF and Orbitrap, provide the significant advantage of high mass accuracy and resolution.[3][4] This allows for excellent specificity, reducing the likelihood of interferences from matrix components, which is particularly beneficial in complex biological samples.[3] While historically considered less sensitive than QqQ for targeted quantification, modern HRMS instruments have demonstrated comparable sensitivity for many applications.[3] Orbitrap systems, in particular, offer various scan modes that can enhance sensitivity for targeted analytes.[5][6]

Performance Comparison

The selection of a mass spectrometry platform for this compound quantification should be guided by the specific requirements of the assay, such as the need for ultimate sensitivity, high throughput, or the ability to perform retrospective data analysis.

Performance MetricTriple Quadrupole (QqQ)Q-TOFOrbitrap
Primary Analysis Mode Multiple Reaction Monitoring (MRM)Full Scan MS & MS/MSFull Scan MS, t-SIM, PRM
Selectivity Excellent (based on precursor/product ion pair)Very Good to Excellent (high resolution)Excellent (ultra-high resolution)
Sensitivity (LOD/LOQ) Excellent (typically low ng/mL to pg/mL)Good to Very GoodVery Good to Excellent (can reach low ng/mL)[7]
**Linearity (R²) **Excellent (>0.99)[8]Excellent (>0.99)Excellent (>0.99)[7]
Dynamic Range Wide (typically 3-5 orders of magnitude)Good (typically 3-4 orders of magnitude)Good to Very Good (3-5 orders of magnitude)[3]
Mass Accuracy Low (Nominal Mass)High (<5 ppm)[9]High (<2 ppm)[1]
Mass Resolution Low (Unit Mass)High (up to 60,000)Very High (up to >140,000)[4]
Qualitative Capability Limited (targeted)Excellent (untargeted screening)Excellent (untargeted screening & retrospective analysis)[3]
Throughput HighMedium to HighMedium to High

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate results. Below are representative experimental protocols for the quantification of L-Valine using this compound as an internal standard on QqQ, Q-TOF, and Orbitrap platforms.

Sample Preparation (for all platforms)

A simple protein precipitation method is commonly employed for plasma or serum samples.[10][11]

  • To 50 µL of plasma/serum sample, add 150 µL of ice-cold acetonitrile or methanol containing the this compound internal standard at a known concentration.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

Liquid Chromatography (LC) Conditions (for all platforms)

A Hydrophilic Interaction Liquid Chromatography (HILIC) method is often suitable for the separation of polar compounds like amino acids.

  • Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 95% B) and ramp down to increase the aqueous portion.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • L-Valine: Precursor ion (Q1) m/z 118.1 -> Product ion (Q3) m/z 72.1

    • This compound: Precursor ion (Q1) m/z 126.1 -> Product ion (Q3) m/z 79.1

  • Collision Energy: Optimized for each transition.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Full Scan MS with targeted MS/MS (if desired)

  • Scan Range: m/z 50 - 500

  • Mass Resolution: > 30,000

  • Data Acquisition: Data is acquired in full scan mode, and extracted ion chromatograms for L-Valine and this compound are generated post-acquisition using their accurate masses.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode:

    • Full Scan MS: For simultaneous targeted and untargeted analysis.

    • Targeted SIM (t-SIM): To enhance sensitivity for L-Valine and this compound by isolating a narrow mass range around the precursor ions.[5][6]

    • Parallel Reaction Monitoring (PRM): For high-resolution fragmentation data, confirming the identity of the analytes.

  • Mass Resolution: > 70,000

  • Scan Range (Full Scan): m/z 50 - 500

Signaling Pathways and Workflows

Visualizing the experimental workflow and the logic of quantification is essential for understanding the analytical process.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Transfer & Evaporation Centrifuge->Extract Reconstitute Reconstitution Extract->Reconstitute LC LC Separation (HILIC) Reconstitute->LC MS Mass Spectrometry Detection (QqQ, Q-TOF, or Orbitrap) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (L-Valine / this compound) Integration->Ratio Curve Calibration Curve Ratio->Curve Quant Quantification Curve->Quant

Caption: Experimental workflow for L-Valine quantification using this compound.

G cluster_QqQ Triple Quadrupole (QqQ) cluster_HRMS High-Resolution MS (Q-TOF & Orbitrap) Q1 Q1: Precursor Ion Selection (L-Valine or this compound) q2 q2: Collision Cell (Fragmentation) Q1->q2 Q3 Q3: Product Ion Selection q2->Q3 Detector_QqQ Detector Q3->Detector_QqQ Quad Quadrupole (Optional Filter) Analyzer Mass Analyzer (TOF or Orbitrap) Quad->Analyzer Detector_HRMS Detector Analyzer->Detector_HRMS

Caption: Simplified logic of ion processing in QqQ vs. High-Resolution MS.

Conclusion

The choice between QqQ, Q-TOF, and Orbitrap for this compound quantification depends on the specific goals of the research.

  • Triple Quadrupole (QqQ): Remains the workhorse for high-throughput, targeted quantification due to its exceptional sensitivity and robustness in MRM mode. It is the ideal choice when the primary objective is to measure the concentration of L-Valine with the highest sensitivity in a large number of samples.

  • Q-TOF: Offers a balance of good quantitative performance with the significant advantage of high-resolution full-scan data, enabling confident identification and the potential for untargeted analysis of other metabolites in the sample.

  • Orbitrap: Provides the highest mass resolution and accuracy, which translates to excellent specificity. With flexible scan modes like t-SIM, it can achieve competitive sensitivity for targeted analytes while offering the most comprehensive qualitative information and the ability for retrospective data analysis.[3]

For researchers primarily focused on targeted quantification of this compound, a QqQ instrument is a reliable and powerful choice. However, for studies where both quantitative accuracy and the ability to explore the broader metabolic context are important, Q-TOF and Orbitrap platforms offer compelling advantages.

References

A Comparative Guide to the Validation of L-Valine-d8 Incorporation: NMR vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of stable isotope-labeled amino acids, such as L-Valine-d8, is a cornerstone of modern quantitative proteomics, metabolic research, and drug development. Accurate validation of the incorporation of these labeled amino acids into proteins and peptides is critical for the reliability of experimental data. This guide provides a comprehensive comparison of two primary analytical techniques for this validation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the experimental protocols, present quantitative performance data, and offer a visual representation of the workflows to aid researchers in selecting the most appropriate method for their needs.

At a Glance: NMR vs. Mass Spectrometry for this compound Incorporation Analysis

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle Measures the magnetic properties of atomic nuclei, providing structural and quantitative information.[1]Measures the mass-to-charge ratio of ionized molecules to determine molecular weight and isotopic distribution.[1]
Primary Application Structural analysis, dynamic studies, and quantification of isotopic enrichment.[1]High-throughput quantification, proteomics, and metabolomics.[2][3]
Sample Type Purified peptides or proteins in solution.Complex biological mixtures (e.g., cell lysates, plasma) after proteolytic digestion.[2][3]
Quantitative Capability Highly quantitative, can provide absolute quantification with an internal standard.[1]Gold standard for quantification, especially with the use of stable isotope-labeled internal standards (isotope dilution mass spectrometry).[2]

Quantitative Performance Comparison

ParameterNMR SpectroscopyLC-MS/MS
Precision (RSD) Very high reproducibility.[4] Typically <1% for relative quantification.Intra-day precision: <11.8%, Inter-day precision: <14.3% for amino acid analysis in plasma.[5] For targeted protein quantification, RSD is generally expected to be within ±15%.[6]
Accuracy High, with results generally showing good agreement with other methods like IRMS.[7]Accuracy for amino acid analysis in plasma is reported to be within 87.4-114.3% (intra-day) and 87.7-113.3% (inter-day).[5]
Sensitivity (LOD/LOQ) Lower sensitivity, typically in the micromolar (µM) range.[8][9]High sensitivity, with LODs in the nanomolar (nM) to picomolar (pM) range.[8]
Linearity (R²) Excellent linearity over a wide dynamic range.Excellent linearity, with R² values typically >0.99.[5]

Experimental Protocols

Mass Spectrometry-Based Validation of this compound Incorporation

Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful technique for validating and quantifying the incorporation of this compound into proteins. The general workflow involves the proteolytic digestion of the protein sample, followed by the analysis of the resulting peptides.

1. Sample Preparation and Protein Digestion:

  • Cell Lysis: If working with cell cultures, harvest and lyse the cells to extract the proteins.

  • Protein Quantification: Determine the total protein concentration in the lysate.

  • Reduction and Alkylation: Reduce disulfide bonds using a reducing agent like dithiothreitol (DTT) and subsequently alkylate the free cysteine residues with iodoacetamide (IAA) to prevent disulfide bond reformation.

  • Proteolytic Digestion: Digest the proteins into smaller peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, generating peptides of a suitable size for MS analysis.[10]

  • Desalting: Desalt the peptide mixture using a C18 solid-phase extraction column to remove salts and other contaminants that can interfere with MS analysis.[10]

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Separate the peptides using a reversed-phase HPLC column (e.g., C18). A gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) is used to elute the peptides from the column into the mass spectrometer.[3]

  • Mass Spectrometry (MS):

    • Ionization: Use electrospray ionization (ESI) to generate gas-phase ions of the peptides.

    • MS1 Scan: Acquire a full scan mass spectrum to determine the mass-to-charge (m/z) ratio of the intact peptide ions.

    • MS2 Scan (Tandem MS): Select the peptide ions of interest (both the unlabeled and the this compound labeled versions) for fragmentation. The fragmentation pattern provides sequence information and confirms the presence of the incorporated labeled amino acid.[11]

3. Data Analysis:

  • Peptide Identification: Use database search algorithms (e.g., Mascot, Sequest) to identify the peptides from their fragmentation spectra.

  • Quantification: The incorporation of this compound can be determined by comparing the signal intensities of the peptide containing the natural abundance L-Valine with the corresponding peptide containing this compound. The mass difference between these two peptide isotopologues will be a multiple of the mass difference between deuterium and hydrogen, depending on the number of incorporated this compound residues.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Protein_Extraction Protein Extraction (from cells/tissue) Quantification Protein Quantification Protein_Extraction->Quantification Reduction_Alkylation Reduction & Alkylation Quantification->Reduction_Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Reduction_Alkylation->Digestion Desalting Desalting (C18) Digestion->Desalting LC_Separation LC Separation Desalting->LC_Separation Inject ESI Electrospray Ionization LC_Separation->ESI MS_Analysis MS Analysis (MS1 & MS2 Scans) ESI->MS_Analysis Peptide_ID Peptide Identification MS_Analysis->Peptide_ID Raw Data Quantification_Analysis Quantification of Incorporation Peptide_ID->Quantification_Analysis cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation Protein_Purification Protein/Peptide Purification NMR_Sample_Prep Prepare NMR Sample (in deuterated solvent) Protein_Purification->NMR_Sample_Prep NMR_Acquisition NMR Data Acquisition (1H or 2H) NMR_Sample_Prep->NMR_Acquisition Spectral_Processing Spectral Processing NMR_Acquisition->Spectral_Processing Raw Data Signal_Integration Signal Integration Spectral_Processing->Signal_Integration Incorporation_Calc Calculate % Incorporation Signal_Integration->Incorporation_Calc cluster_question Primary Research Question cluster_ms Mass Spectrometry Path cluster_nmr NMR Path Question What is the goal of the validation? MS_Goal High-throughput quantification in complex mixtures? Question->MS_Goal NMR_Goal Detailed structural information and absolute quantification of pure sample? Question->NMR_Goal MS_Method Use LC-MS/MS MS_Goal->MS_Method MS_Adv Advantages: - High Sensitivity - High Throughput - Tolerant to complex mixtures MS_Method->MS_Adv NMR_Method Use NMR Spectroscopy NMR_Goal->NMR_Method NMR_Adv Advantages: - Non-destructive - Highly quantitative - Provides structural context NMR_Method->NMR_Adv

References

The Kinetic Isotope Effect of L-Valine-d8 in Enzyme Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of hydrogen with its heavier isotope, deuterium, is a powerful technique in the study of enzyme mechanisms and a burgeoning strategy in drug development to enhance pharmacokinetic profiles. This guide provides a comparative overview of the kinetic isotope effect (KIE) of L-Valine-d8 in the context of enzyme assays. By examining the impact of deuteration on the reaction rates of enzymes that metabolize L-Valine, researchers can gain profound insights into transition state structures and rate-limiting steps.

Understanding the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution.[1] A primary KIE is observed when the bond to the isotopically labeled atom is cleaved in the rate-determining step of the reaction. For C-H bond cleavage, this is typically expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD). A kH/kD value significantly greater than 1 indicates that C-H bond cleavage is, at least in part, rate-limiting.

Comparative Analysis: this compound in Branched-Chain Aminotransferase (BCAT) Assays

Branched-chain aminotransferases (BCATs) are pivotal enzymes in the biosynthesis and catabolism of branched-chain amino acids, including L-Valine.[2][3] They catalyze the reversible transamination of L-Valine to α-ketoisovalerate. The reaction mechanism of BCATs, such as IlvE from Mycobacterium tuberculosis, has been shown to follow a Ping-Pong Bi-Bi mechanism.[2][4]

SubstrateKinetic ParameterValueKIE (kH/kD)
L-Valine Vmax (µmol/min/mg)15.0
Km (mM)2.5
kcat (s⁻¹)25.0
kcat/Km (M⁻¹s⁻¹)10,000
This compound Vmax (µmol/min/mg)10.01.5
Km (mM)2.6
kcat (s⁻¹)16.7
kcat/Km (M⁻¹s⁻¹)6,4231.56

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected kinetic isotope effect. The KIE values are representative of a scenario where C-H bond cleavage is partially rate-limiting.

Experimental Protocols

To experimentally determine the kinetic isotope effect of this compound in a BCAT-catalyzed reaction, the following protocol, adapted from established methods for aminotransferases, can be employed.[2][4]

Objective:

To determine the steady-state kinetic parameters (Vmax, Km, kcat, and kcat/Km) for the transamination of L-Valine and this compound catalyzed by a branched-chain aminotransferase.

Materials:
  • Purified branched-chain aminotransferase (BCAT)

  • L-Valine

  • This compound

  • α-Ketoglutarate

  • Pyridoxal 5'-phosphate (PLP)

  • L-Glutamate dehydrogenase (GDH) as a coupling enzyme

  • NADH

  • Potassium phosphate buffer (pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Methodology:
  • Enzyme Preparation: Reconstitute the purified BCAT in potassium phosphate buffer containing PLP to ensure the enzyme is in its active, cofactor-bound state.

  • Assay Mixture Preparation: Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer, α-ketoglutarate, NADH, and an excess of the coupling enzyme, GDH.

  • Reaction Initiation: Initiate the reaction by adding a known concentration of the BCAT enzyme to the assay mixture.

  • Kinetic Measurements:

    • To determine the kinetic parameters for L-Valine, add varying concentrations of L-Valine to the reaction mixture and monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADH, which is coupled to the formation of L-glutamate from the α-ketoglutarate co-substrate.

    • Repeat the experiment using this compound at the same concentrations as L-Valine.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear phase of the absorbance change.

    • Plot the initial velocities against the substrate concentrations (L-Valine or this compound) and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

    • Calculate kcat from the equation Vmax = kcat * [E], where [E] is the total enzyme concentration.

    • The KIE on Vmax is calculated as Vmax(H) / Vmax(D), and the KIE on kcat/Km is calculated as (kcat/Km)H / (kcat/Km)D.

Visualizing the Reaction and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the BCAT reaction pathway and the experimental workflow for determining the kinetic isotope effect.

BCAT_Pathway cluster_ping Ping Phase cluster_pong Pong Phase L-Valine L-Valine E-PLP BCAT-PLP L-Valine->E-PLP Binds E-PMP BCAT-PMP E-PLP->E-PMP Transamination α-Ketoisovalerate α-Ketoisovalerate E-PMP->α-Ketoisovalerate Releases E-PMP2 BCAT-PMP α-Ketoglutarate α-Ketoglutarate α-Ketoglutarate->E-PMP2 Binds E-PLP2 BCAT-PLP E-PMP2->E-PLP2 Transamination L-Glutamate L-Glutamate E-PLP2->L-Glutamate Releases

Caption: Branched-Chain Aminotransferase (BCAT) Ping-Pong Reaction Mechanism.

KIE_Workflow cluster_light L-Valine (Light Isotope) cluster_heavy This compound (Heavy Isotope) A1 Prepare Assay Mix (BCAT, α-KG, NADH, GDH) B1 Add Varying [L-Valine] A1->B1 C1 Monitor NADH Oxidation (ΔA340/min) B1->C1 D1 Calculate Kinetic Parameters (Vmax(H), Km(H)) C1->D1 E Calculate KIE kH/kD = Vmax(H)/Vmax(D) kH/kD = (kcat/Km)H/(kcat/Km)D D1->E A2 Prepare Assay Mix (BCAT, α-KG, NADH, GDH) B2 Add Varying [this compound] A2->B2 C2 Monitor NADH Oxidation (ΔA340/min) B2->C2 D2 Calculate Kinetic Parameters (Vmax(D), Km(D)) C2->D2 D2->E

Caption: Experimental Workflow for Determining the Kinetic Isotope Effect.

References

L-Valine-d8 in Proteomics: A Comparative Guide to Deuterated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative proteomics, stable isotope labeling has become an indispensable tool for accurate and robust measurement of protein abundance. Among the various techniques, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy that allows for the precise comparison of protein expression levels between different cell populations. This guide provides a comprehensive comparison of L-Valine-d8 with other commonly used deuterated amino acids in proteomics, offering researchers, scientists, and drug development professionals objective insights supported by experimental principles.

Performance Comparison of Deuterated Amino Acids

The choice of a deuterated amino acid for SILAC experiments can significantly influence the outcome and complexity of the analysis. While L-Arginine and L-Lysine labeled with ¹³C and ¹⁵N are the most common choices due to the specificity of trypsin digestion, deuterated amino acids present a cost-effective alternative.[1] However, their use is associated with certain considerations, primarily the potential for chromatographic shifts due to the kinetic isotope effect.

Below is a summary of key performance characteristics for this compound and other frequently used deuterated amino acids, compiled from various sources.

Deuterated Amino Acid Mass Shift (Da) Typical Application Advantages Potential Considerations References
This compound +8SILAC, Internal standard for quantitative MSCost-effective, useful for studying proteins with low arginine/lysine content, relevant for studying branched-chain amino acid metabolism.Potential for chromatographic shift, requires removal of protective groups (if supplied as Fmoc or Boc derivative).[2]
L-Leucine-d3 +3SILACCost-effective, established use in early SILAC studies.Smaller mass shift may be less ideal for complex spectra, potential for chromatographic shift.[3][4]
L-Leucine-d10 +10SILACLarger mass shift for better resolution in mass spectrometry.Potential for chromatographic shift.
L-Lysine-d4 +4SILAC, de novo peptide sequencingProvides a distinct mass tag for lysine-containing peptides.Potential for chromatographic shift.[5]
L-Arginine-d10 +10SILACLarge mass shift.Potential for metabolic conversion to deuterated proline, which can complicate data analysis.[6][7]

Note: The chromatographic shift is a phenomenon where deuterated compounds may elute slightly earlier from a reverse-phase liquid chromatography column compared to their non-deuterated counterparts. The magnitude of this shift can vary depending on the specific peptide sequence and the chromatographic conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of SILAC experiments. Below are generalized protocols for key experimental stages.

Protocol 1: SILAC Media Preparation and Cell Culture

Objective: To prepare 'light' and 'heavy' SILAC media and adapt cells for complete incorporation of the labeled amino acid.

Materials:

  • DMEM or RPMI 1640 medium deficient in the amino acid to be labeled (e.g., L-Valine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • 'Light' amino acid (e.g., L-Valine)

  • 'Heavy' deuterated amino acid (e.g., this compound)

  • Penicillin-Streptomycin

  • L-Glutamine

Procedure:

  • Prepare 'Light' Medium: To the amino acid-deficient base medium, add dFBS to a final concentration of 10-15%, Penicillin-Streptomycin (1x), and L-Glutamine to the desired concentration. Add the 'light' amino acid to its normal physiological concentration.

  • Prepare 'Heavy' Medium: To a separate batch of the amino acid-deficient base medium, add dFBS, Penicillin-Streptomycin, and L-Glutamine as in the 'light' medium. Add the 'heavy' deuterated amino acid to the same molar concentration as the 'light' amino acid.

  • Cell Adaptation: Culture two separate populations of the cell line of interest. Grow one population in the 'light' medium and the other in the 'heavy' medium for at least five to six cell doublings to ensure near-complete incorporation (>95%) of the stable isotope-labeled amino acid.[2][8]

  • Verification of Labeling Efficiency: After the adaptation period, harvest a small aliquot of cells from the 'heavy' culture. Extract proteins, perform a tryptic digest, and analyze by mass spectrometry to confirm that the labeling efficiency is greater than 95%.[2]

Protocol 2: Protein Extraction, Digestion, and Mass Spectrometry

Objective: To extract, digest, and analyze proteins from SILAC-labeled cells for quantitative analysis.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • C18 desalting columns

  • LC-MS/MS system

Procedure:

  • Cell Lysis: After experimental treatment, harvest the 'light' and 'heavy' cell populations. Combine the cell pellets at a 1:1 ratio based on cell count or protein concentration. Lyse the combined cells in lysis buffer.

  • Protein Reduction and Alkylation: Quantify the protein concentration of the lysate. Reduce disulfide bonds by adding DTT and incubating. Alkylate cysteine residues by adding IAA and incubating in the dark.

  • Protein Digestion: Dilute the protein lysate to reduce the concentration of denaturants. Add trypsin and incubate overnight at 37°C.

  • Peptide Desalting: Stop the digestion and desalt the resulting peptide mixture using C18 columns.

  • LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution mass spectrometer. The instrument will detect pairs of 'light' and 'heavy' peptides, which are chemically identical but differ in mass.

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the heavy-to-light ratios. The ratio of the signal intensities for each peptide pair reflects the relative abundance of the corresponding protein in the two cell populations.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing complex biological processes and experimental procedures is essential for clarity and understanding.

SILAC_Workflow cluster_cell_culture Cell Culture & Labeling cluster_treatment Experimental Treatment Light_Culture Cell Population 1 (Light Medium) Control Control Treatment Light_Culture->Control Heavy_Culture Cell Population 2 (Heavy Medium with this compound) Stimulus Experimental Stimulus Heavy_Culture->Stimulus Sample_Mixing Combine Cell Populations (1:1 Ratio) Control->Sample_Mixing Stimulus->Sample_Mixing Cell_Lysis Cell Lysis & Protein Extraction Sample_Mixing->Cell_Lysis Protein_Digestion Protein Digestion (Trypsin) Cell_Lysis->Protein_Digestion LC_MS LC-MS/MS Analysis Protein_Digestion->LC_MS Data_Analysis Protein Identification & Quantification LC_MS->Data_Analysis

Caption: A generalized experimental workflow for a SILAC experiment using this compound.

Branched-chain amino acids (BCAAs), including valine, are known to play a role in activating the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth and proliferation.[9][10] SILAC experiments using heavy valine can be employed to study the dynamics of this pathway.

mTOR_Signaling BCAAs Branched-Chain Amino Acids (e.g., Valine) Rag_GTPases Rag GTPases BCAAs->Rag_GTPases Activates mTORC1 mTORC1 Rag_GTPases->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits (when active) Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Simplified mTOR signaling pathway activated by branched-chain amino acids like valine.

Conclusion

This compound offers a viable and cost-effective alternative to more expensive ¹³C and ¹⁵N-labeled amino acids for SILAC-based quantitative proteomics. Its application is particularly advantageous when studying proteins with a low abundance of arginine and lysine residues or when investigating the metabolic roles of branched-chain amino acids. However, researchers must consider the potential for chromatographic shifts and ensure complete removal of any protective groups before use in cell culture. By following robust experimental protocols and being mindful of the unique properties of deuterated amino acids, scientists can leverage this compound to gain valuable insights into the dynamic nature of the proteome.

References

A Comparative Guide to Confirming the Isotopic Purity of L-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the fields of drug metabolism, pharmacokinetics, and proteomics, the isotopic purity of stable isotope-labeled compounds like L-Valine-d8 is of paramount importance for the accuracy and reliability of experimental data. This guide provides an objective comparison of the two primary analytical techniques for confirming the isotopic purity of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). Experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate method for their specific needs.

Data Presentation: Comparison of Analytical Techniques

The choice between NMR and Mass Spectrometry for determining the isotopic purity of this compound depends on several factors, including the required level of detail, sample availability, and instrumentation access. The following table summarizes the key performance characteristics of each technique.

FeatureQuantitative ¹H NMR (qNMR)High-Resolution Mass Spectrometry (HRMS)
Principle of Detection Measures the absence of deuterium by quantifying residual proton signals.Measures the mass-to-charge ratio of different isotopologues.
Information Provided Provides site-specific isotopic purity information.Provides overall isotopic enrichment and distribution of isotopologues.
Sample Requirement Higher (typically 1-20 mg).[1]Lower (microgram to nanogram levels).[2]
Sample State Solution (requires dissolution in a deuterated solvent).Solution or solid (can be directly infused or analyzed after chromatographic separation).
Data Analysis Integration of NMR signals and comparison to an internal or molecular reference.Analysis of the isotopic cluster and correction for natural abundance of isotopes like ¹³C.
Accuracy Highly accurate and considered a primary ratio method.High accuracy, especially with high-resolution instruments.
Precision High precision, dependent on instrument stability and acquisition parameters.High precision, dependent on instrument stability and ion statistics.
Throughput Lower, as longer acquisition times may be needed for good signal-to-noise.Higher, with rapid analysis times, especially with direct infusion.
Instrumentation High-field NMR spectrometer (≥400 MHz recommended).[1]High-resolution mass spectrometer (e.g., TOF, Orbitrap).[3][4]
Cost (Instrument) HighHigh
Destructive? No, the sample can be recovered.[1]Yes, the sample is consumed during ionization.[1]

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

This method determines isotopic purity by quantifying the small amount of non-deuterated L-Valine present in the this compound sample. The integration of a residual proton signal is compared to a signal from a known, stable part of the molecule or an internal standard.

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in a known volume (e.g., 0.6 mL) of a high-purity deuterated solvent, such as Deuterium Oxide (D₂O) with a known internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, TSP).

  • Ensure complete dissolution by vortexing the sample.

  • Transfer the solution to a clean 5 mm NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Use a pulse program with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration. A common starting point is a D1 of 30 seconds.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the residual proton signals.

Data Analysis:

  • Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the area of a well-resolved residual proton signal of L-Valine (e.g., the α-proton) and the signal of the internal standard.

  • Calculate the isotopic purity based on the ratio of the integrals and the known concentrations of the sample and internal standard.

High-Resolution Mass Spectrometry (HRMS)

This technique measures the relative abundance of all isotopologues of L-Valine (d0 to d8) to determine the isotopic enrichment.

Sample Preparation:

  • Prepare a dilute solution of the this compound sample (e.g., 1 µg/mL) in a suitable solvent such as a mixture of water and acetonitrile with 0.1% formic acid.

Data Acquisition:

  • Infuse the sample directly into the mass spectrometer or inject it into a liquid chromatography system coupled to the mass spectrometer (LC-MS).

  • Acquire a full scan high-resolution mass spectrum in positive ion mode. The mass range should be set to cover the expected m/z values of all L-Valine isotopologues.

  • Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy.

Data Analysis:

  • Extract the ion chromatograms or the mass spectrum for the [M+H]⁺ ions of all isotopologues of L-Valine (from d0 to d8).

  • Measure the intensity (peak area or height) for each isotopologue.

  • Correct the raw intensities for the natural abundance of ¹³C, which can contribute to the M+1 peak of the preceding isotopologue.

  • Calculate the isotopic purity (atom % D) by summing the contributions of all deuterated species relative to the total of all species.

Mandatory Visualization

experimental_workflow Experimental Workflow for Isotopic Purity Determination cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_result Result weigh Weigh this compound dissolve Dissolve in Deuterated Solvent (for NMR) or LC-MS Grade Solvent (for MS) weigh->dissolve transfer Transfer to NMR Tube or Autosampler Vial dissolve->transfer acquire_nmr Acquire 1H NMR Spectrum transfer->acquire_nmr NMR Pathway acquire_ms Acquire High-Resolution Mass Spectrum transfer->acquire_ms MS Pathway process_nmr Process Spectrum acquire_nmr->process_nmr integrate_nmr Integrate Signals process_nmr->integrate_nmr calculate_nmr Calculate Isotopic Purity integrate_nmr->calculate_nmr report Isotopic Purity Report calculate_nmr->report extract_ions Extract Isotopologue Intensities acquire_ms->extract_ions correct_abundance Correct for Natural Isotope Abundance extract_ions->correct_abundance calculate_ms Calculate Isotopic Enrichment correct_abundance->calculate_ms calculate_ms->report

Caption: Workflow for NMR and MS isotopic purity analysis.

logical_relationship Logical Relationships in Purity Confirmation cluster_input Inputs cluster_process Process cluster_output Outputs cluster_validation Validation sample This compound Sample data_acquisition Data Acquisition sample->data_acquisition analytical_method Analytical Method (NMR or MS) analytical_method->data_acquisition raw_data Raw Spectral Data data_acquisition->raw_data data_processing Data Processing processed_data Processed Data (Integrals/Intensities) data_processing->processed_data raw_data->data_processing final_purity Calculated Isotopic Purity processed_data->final_purity comparison Comparison with Specification (e.g., ≥98 atom % D) final_purity->comparison

Caption: Logical flow for isotopic purity validation.

References

A Researcher's Guide to Selecting L-Valine-d8: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and metabolic research, the quality and consistency of isotopically labeled compounds are paramount for generating reliable and reproducible experimental data. L-Valine-d8, a deuterated form of the essential amino acid L-valine, is widely used as an internal standard in mass spectrometry-based quantitative analyses and as a tracer in metabolic studies. The choice of supplier for this critical reagent can significantly impact the accuracy of these experiments. This guide provides an objective comparison of this compound from various leading chemical suppliers, supported by standardized experimental protocols for quality assessment.

While direct head-to-head experimental data for specific batches of this compound from different suppliers is not publicly available, this guide presents a representative comparison based on typical specifications provided by major suppliers and outlines the methodologies to perform such a comparison in your own laboratory.

Comparative Analysis of Key Quality Attributes

The quality of this compound is primarily determined by three key parameters: isotopic purity, chemical purity, and enantiomeric excess. The following table summarizes representative data for these attributes from three major, anonymized suppliers (Supplier A, Supplier B, and Supplier C) to illustrate a typical comparison.

ParameterSupplier ASupplier BSupplier C
Isotopic Purity (atom % D) ≥ 98%≥ 99%≥ 98%
Chemical Purity (by HPLC) ≥ 98%≥ 99.5%≥ 99%
Enantiomeric Excess (% L-isomer) ≥ 99%≥ 99.5%≥ 99%
Certificate of Analysis (CoA) ProvidedProvided with detailed batch-specific dataProvided

Experimental Protocols for Quality Verification

To ensure the quality of this compound for your specific application, it is recommended to perform in-house verification of the key quality attributes. Detailed methodologies for these critical experiments are provided below.

Determination of Isotopic Purity by Mass Spectrometry

Objective: To determine the percentage of deuterium incorporation in the this compound molecule.

Methodology:

  • Sample Preparation: A dilute solution of this compound (approximately 1 µg/mL) is prepared in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an electrospray ionization (ESI) source is used.

  • Analysis: The sample is introduced into the mass spectrometer via direct infusion or liquid chromatography (LC). The mass spectrum is acquired in positive ion mode, focusing on the region of the protonated molecular ion [M+H]⁺.

  • Data Analysis: The relative intensities of the ion corresponding to this compound and any ions corresponding to lower deuteration levels (d1-d7) are measured. The isotopic purity is calculated as the percentage of the d8 isotopologue relative to the sum of all valine isotopologues.

Assessment of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of this compound relative to any non-isotopically labeled impurities.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic or gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with an acidic modifier (e.g., 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 210 nm.

  • Data Analysis: The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. The chemical purity is expressed as the percentage of the main peak area.

Evaluation of Enantiomeric Excess by Chiral Chromatography

Objective: To determine the percentage of the L-enantiomer relative to the D-enantiomer.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in the mobile phase at a suitable concentration.

  • Instrumentation: An HPLC system with a UV detector and a chiral stationary phase (CSP) column designed for amino acid separations.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethanol or isopropanol) with a small amount of an acidic or basic modifier, as recommended by the column manufacturer.

    • Flow Rate: As recommended for the specific chiral column.

    • Detection: UV absorbance at 210 nm.

  • Data Analysis: The enantiomeric excess is calculated using the peak areas of the L- and D-enantiomers: EE (%) = [ (Area(L) - Area(D)) / (Area(L) + Area(D)) ] x 100.

Visualizing the Experimental Workflow and Decision Process

To aid in the selection and verification process, the following diagrams illustrate the logical flow of experiments and the decision-making pathway for choosing a suitable supplier.

Experimental_Workflow cluster_0 Sample Acquisition cluster_1 Quality Control Experiments cluster_2 Data Analysis and Decision Receive_Sample Receive this compound from Supplier Isotopic_Purity Isotopic Purity Analysis (MS) Receive_Sample->Isotopic_Purity Chemical_Purity Chemical Purity Analysis (HPLC) Receive_Sample->Chemical_Purity Enantiomeric_Excess Enantiomeric Excess Analysis (Chiral HPLC) Receive_Sample->Enantiomeric_Excess Analyze_Data Analyze and Compare Data to Specifications Isotopic_Purity->Analyze_Data Chemical_Purity->Analyze_Data Enantiomeric_Excess->Analyze_Data Decision Accept or Reject Batch Analyze_Data->Decision Supplier_Selection_Logic cluster_0 Supplier Evaluation Define_Requirements Define Experimental Requirements Compare_Specs Compare Supplier Specifications (Purity, CoA) Define_Requirements->Compare_Specs Select_Supplier Select Potential Supplier Compare_Specs->Select_Supplier Consider_Cost Consider Cost and Availability Consider_Cost->Select_Supplier Perform_QC Perform In-house QC Select_Supplier->Perform_QC Final_Decision Final Supplier Approval Perform_QC->Final_Decision

Cross-Validation of Analytical Methods for L-Valine Quantification Using L-Valine-d8 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of L-Valine, an essential branched-chain amino acid, is critical in various fields, from metabolic disorder research to pharmaceutical development. The use of a stable isotope-labeled internal standard, such as L-Valine-d8, is the gold standard for achieving accurate and precise measurements by compensating for variations in sample preparation and analysis. This guide provides an objective comparison of two common analytical techniques for L-Valine quantification using this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

This comparison is based on a synthesis of validation data from various studies to offer a comprehensive overview. It is important to note that the presented data is compiled from different sources and does not represent a direct head-to-head comparison within a single study.

Data Presentation: Performance Comparison of LC-MS/MS and GC-MS

The selection of an analytical method depends on a balance of factors including required sensitivity, throughput, and the specific goals of the analysis. Below is a summary of key validation parameters for representative LC-MS/MS and GC-MS methods for the quantification of L-Valine.

Validation ParameterLC-MS/MS for L-ValineGC-MS for Amino Acids (including L-Valine)
Linearity Range 0.001 - 1 µg/mLTypically in the range of 1 - 40 µg/mL
Lower Limit of Quantification (LLOQ) 0.001 µg/mL~0.1 µg/mL
Accuracy (% Bias) Within ±15%[1][2]Generally within ±15-20%[3]
Precision (%RSD) Intra-day: ≤ 11.8%, Inter-day: ≤ 14.3%[2]Intra-day: <15%, Inter-day: <20%[1]
Sample Preparation Protein precipitation, direct injection (derivatization optional)Mandatory derivatization
Throughput HighModerate
Matrix Effects Can be significant, compensated by co-eluting internal standardAddressed through derivatization and chromatographic separation

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reproducible and accurate results. The following sections outline representative methodologies for LC-MS/MS and GC-MS analysis of L-Valine using this compound as an internal standard.

LC-MS/MS Method for L-Valine Quantification

This method allows for the direct, sensitive, and specific quantification of L-Valine in biological matrices like plasma.

1. Sample Preparation:

  • To 50 µL of the plasma sample, add 10 µL of a working solution of this compound.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 3.0 mm i.d. × 150 mm, 2.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Positive ion electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor specific precursor-product ion transitions for both L-Valine and this compound.

3. Data Analysis:

  • Integrate the peak areas for L-Valine and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of L-Valine in the sample using a calibration curve prepared with known concentrations of L-Valine and a fixed concentration of this compound.

GC-MS Method for L-Valine Quantification

This method requires a derivatization step to increase the volatility of L-Valine for gas chromatography. Silylation is a common derivatization technique.

1. Sample Preparation and Derivatization:

  • To a 50 µL aliquot of the sample, add a known amount of this compound internal standard.

  • Dry the sample under a stream of nitrogen.

  • Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.

  • Heat the mixture at 100 °C for 1 to 4 hours to form the tert-butyldimethylsilyl (TBDMS) derivatives.

2. GC-MS Analysis:

  • Gas Chromatography:

    • Column: A non-polar capillary column such as a DB-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An oven temperature gradient is used to separate the derivatized amino acids.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragments for the derivatized L-Valine and this compound.

3. Data Analysis:

  • Integrate the peak areas for the selected ions of derivatized L-Valine and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify L-Valine concentration using a calibration curve prepared with derivatized standards.

Mandatory Visualization

Cross_Validation_Workflow cluster_LCMSMS LC-MS/MS Method cluster_GCMS GC-MS Method LC_SamplePrep Sample Preparation (Protein Precipitation) LC_Analysis LC-MS/MS Analysis (Direct Injection) LC_SamplePrep->LC_Analysis LC_Data Data Analysis (Peak Area Ratio) LC_Analysis->LC_Data Comparison Comparison of Results (Accuracy, Precision, Linearity) LC_Data->Comparison GC_SamplePrep Sample Preparation (Derivatization) GC_Analysis GC-MS Analysis GC_SamplePrep->GC_Analysis GC_Data Data Analysis (Peak Area Ratio) GC_Analysis->GC_Data GC_Data->Comparison Start Biological Sample + This compound Internal Standard Start->LC_SamplePrep Start->GC_SamplePrep

Caption: Workflow for the cross-validation of LC-MS/MS and GC-MS methods.

Signaling_Pathway_Placeholder cluster_Valine_Metabolism L-Valine Metabolism Valine L-Valine KIV α-Ketoisovalerate Valine->KIV Transamination BCAT Branched-chain aminotransferase (BCAT) Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA Oxidative decarboxylation BCKDH Branched-chain α-ketoacid dehydrogenase (BCKDH) Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA Series of enzymatic reactions TCA TCA Cycle Succinyl_CoA->TCA

Caption: Simplified metabolic pathway of L-Valine.

References

L-Valine-d8 in Human Studies: A Comparative Guide to Its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Valine-d8, a stable isotope-labeled form of the essential amino acid L-valine, has emerged as a valuable tool in human metabolic research. Its unique properties make it a versatile tracer for studying protein kinetics, a reliable internal standard for quantitative analysis, and a component in advanced proteomics techniques. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data and detailed methodologies, to inform its application in clinical and research settings.

I. This compound as a Tracer in Metabolic Research

Stable isotope tracers are fundamental to understanding the dynamic nature of metabolic processes in vivo. This compound, with its eight deuterium atoms, offers a distinct mass shift that is easily detectable by mass spectrometry, allowing researchers to trace the fate of valine through various metabolic pathways.

Comparison with Other Tracers

A key application of labeled amino acids is the measurement of protein and apolipoprotein synthesis rates. A study directly comparing the use of deuterated leucine ([²H₃]leucine), valine ([²H₃]valine), and lysine ([²H₂¹³C₂]lysine) for measuring the production rates of human apolipoproteins A-I and B-100 demonstrated that all three deuterated amino acids yielded statistically similar production rates. This validates their interchangeable use in this context for determining apolipoprotein kinetics. While this study used a different deuterated form of valine, the principle of using a deuterated tracer remains the same for this compound.

Another study compared L-[1-¹³C]valine with L-[5,5,5-²H₃]leucine for measuring whole-body proteolysis. The results indicated that both tracers provided similar estimates of postabsorptive whole-body proteolysis, further supporting the utility of different labeled amino acids for kinetic studies.

Table 1: Comparison of Deuterated Amino Acid Tracers for Apolipoprotein Production Rate Measurement

ApolipoproteinTracer Amino AcidAbsolute Production Rate (mg/kg/day, Mean ± SD)
VLDL apoB-100[²H₃]leucine11.4 ± 5.8
[²H₃]valine11.2 ± 6.8
[²H₂¹³C₂]lysine11.1 ± 5.4
LDL apoB-100[²H₃]leucine8.0 ± 4.7
[²H₃]valine7.5 ± 3.8
[²H₂¹³C₂]lysine7.5 ± 4.2
HDL apoA-I[²H₃]leucine9.7 ± 0.2
[²H₃]valine9.4 ± 1.7
[²H₂¹³C₂]lysine9.1 ± 1.3
Experimental Protocol: Primed-Constant Infusion for Apolipoprotein Kinetics

A primed-constant infusion protocol is commonly employed to study apolipoprotein kinetics using deuterated amino acid tracers.

  • Subject Preparation: Normolipidemic adult subjects are studied in a constantly fed state over a 15-hour period.

  • Tracer Administration: A primed-constant infusion of the deuterated amino acid (e.g., [4,4,4,-²H₃]valine) is administered intravenously.

  • Sample Collection: Blood samples are collected at regular intervals throughout the infusion period.

  • Lipoprotein Isolation: Very low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and high-density lipoprotein (HDL) are isolated from plasma samples.

  • Apolipoprotein Isolation: Apolipoproteins (apoA-I and apoB-100) are isolated from the lipoprotein fractions.

  • Mass Spectrometry Analysis: The isotopic enrichment of the deuterated amino acid in the apolipoproteins is determined by gas chromatography-mass spectrometry (GC-MS).

  • Kinetic Modeling: A stochastic model is used to calculate the absolute production rates of the apolipoproteins based on the isotopic enrichment data.

II. This compound as an Internal Standard in Quantitative Analysis

Accurate quantification of endogenous molecules in biological samples is crucial for clinical diagnostics and research. This compound serves as an excellent internal standard for the measurement of L-valine by isotope dilution mass spectrometry (IDMS).[1] Because this compound is chemically identical to the endogenous L-valine but has a different mass, it can be added to a sample at a known concentration to correct for variations in sample preparation and analysis.[1]

Experimental Workflow: Quantification of L-Valine in Human Plasma

The following workflow outlines the use of this compound as an internal standard for quantifying L-valine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Human Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is precipitate Protein Precipitation (e.g., with acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography (Separation) supernatant->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms ratio Calculate Peak Area Ratio (L-Valine / this compound) ms->ratio quantify Quantify L-Valine Concentration ratio->quantify

Caption: Workflow for L-Valine quantification using this compound.

III. This compound in Quantitative Proteomics: SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. While arginine and lysine are the most commonly used amino acids in SILAC, this compound offers advantages in specific contexts, such as when studying proteins with a low abundance of arginine and lysine residues or when investigating valine metabolism itself.[2] The use of deuterated amino acids like this compound is also a cost-effective labeling strategy.[3]

Comparison of SILAC Labels
FeatureL-Arginine/L-Lysine (¹³C, ¹⁵N labeled)This compound
Commonality Most widely used due to trypsin's cleavage specificity.Used in specific contexts.
Labeling Efficiency High, as they are essential amino acids.High, as it is an essential amino acid.
Cost Generally more expensive.More cost-effective.
Metabolic Interconversion Arginine can be converted to proline, which can complicate data analysis.Less prone to metabolic interconversion compared to arginine.
Applications General quantitative proteomics.Studies on proteins with low arginine/lysine content, valine metabolism studies.
Experimental Workflow: SILAC using this compound

The following diagram illustrates a general workflow for a SILAC experiment using "light" L-valine and "heavy" this compound to study changes in protein expression in response to a stimulus.

G cluster_cell_culture Cell Culture & Labeling cluster_treatment Experimental Treatment cluster_analysis Sample Processing & Analysis light Culture in 'Light' Medium (unlabeled L-Valine) control Control Condition light->control heavy Culture in 'Heavy' Medium (this compound) stimulus Stimulus Condition heavy->stimulus combine Combine Cell Lysates control->combine stimulus->combine digest Protein Digestion (e.g., with Trypsin) combine->digest lcms LC-MS/MS Analysis digest->lcms quant Protein Identification & Quantification lcms->quant

Caption: General workflow for a SILAC experiment with this compound.

IV. Tracing Metabolic Pathways: Branched-Chain Amino Acid Metabolism

This compound can be used to trace the intricate pathways of branched-chain amino acid (BCAA) metabolism. As valine is a glucogenic amino acid, its catabolism ultimately leads to the formation of succinyl-CoA, which enters the citric acid cycle (TCA cycle).[1][4] By tracking the incorporation of deuterium from this compound into downstream metabolites, researchers can gain insights into the activity of these pathways in various physiological and pathological states.

Valine Catabolic Pathway

The diagram below illustrates the major steps in the catabolism of L-valine, highlighting the entry point into the TCA cycle.

G valine This compound akiv α-Ketoisovalerate-d7 valine->akiv Branched-chain aminotransferase isobutyryl_coa Isobutyryl-CoA-d7 akiv->isobutyryl_coa Branched-chain α-ketoacid dehydrogenase complex succinyl_coa Succinyl-CoA-d(n) isobutyryl_coa->succinyl_coa Multiple Steps tca TCA Cycle succinyl_coa->tca

Caption: Catabolic pathway of L-Valine and its entry into the TCA cycle.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling L-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for the handling of L-Valine-d8, a stable isotope-labeled amino acid. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.

This compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, it is crucial to follow standard laboratory safety protocols to minimize any potential risks associated with handling chemical powders.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound to prevent inhalation of dust and to avoid skin and eye contact.

PPE CategoryItemSpecifications
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn to protect against dust particles.
Hand Protection Nitrile glovesShould be worn to prevent skin contact.
Body Protection Laboratory coatStandard lab coat to protect clothing.
Respiratory Protection Dust mask/particulate respiratorRecommended when handling larger quantities or if dust is generated.[1]

Handling and Storage

Proper handling and storage are crucial for maintaining the quality and stability of this compound.

AspectGuideline
Handling Handle in a well-ventilated area to minimize dust generation. Avoid breathing dust. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.
Storage Store at room temperature away from light and moisture.[2][3] Keep container tightly closed in a dry and well-ventilated place.

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

StepAction
1. Personal Precautions Ensure adequate ventilation. Wear appropriate personal protective equipment (see table above).
2. Environmental Precautions Do not let product enter drains.
3. Cleanup Sweep up and shovel. Keep in suitable, closed containers for disposal.

Disposal Plan

This compound is considered non-hazardous waste. However, disposal must be conducted in a manner that prevents environmental pollution.

Waste TypeDisposal Procedure
Unused this compound Dispose of as non-hazardous solid chemical waste.[4][5][6] It is recommended to consult your institution's specific guidelines for non-hazardous waste disposal.
Empty Containers Labels should be removed or defaced from empty containers.[5][7] Containers should be rinsed with a suitable solvent before disposal in regular trash.[8] The rinsate should be collected and disposed of as chemical waste.
Contaminated Labware Labware (e.g., weighing boats, spatulas) contaminated with this compound should be cleaned or disposed of as solid waste.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling and disposing of this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Personal Protective Equipment (PPE) b Prepare well-ventilated workspace a->b c Weigh required amount of this compound b->c Proceed to handling d Transfer to experimental setup c->d e Clean contaminated labware d->e After experiment f Dispose of unused this compound as non-hazardous waste e->f g Rinse empty container and dispose of in regular trash f->g h Remove and dispose of PPE g->h i Wash hands thoroughly h->i

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Valine-d8
Reactant of Route 2
L-Valine-d8

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.